Technical Documentation Center

4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid
  • CAS: 41764-07-2

Core Science & Biosynthesis

Foundational

"synthesis of 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid from 1,3-benzodioxole and succinic anhydride"

Abstract This technical guide provides a comprehensive overview of the synthesis of 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid, a valuable keto-acid intermediate in the development of pharmacologically active molecules....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid, a valuable keto-acid intermediate in the development of pharmacologically active molecules. The core of this synthesis is the Friedel-Crafts acylation of 1,3-benzodioxole with succinic anhydride. This document will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss the critical parameters influencing reaction success, including catalyst choice, solvent systems, and reaction conditions. Furthermore, it will cover purification strategies, analytical characterization of the final product, and safety considerations. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex organic molecules.

Introduction: The Significance of the 1,3-Benzodioxole Moiety

The 1,3-benzodioxole (or methylenedioxyphenyl) functional group is a prominent scaffold in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Its unique electronic and conformational properties contribute significantly to the pharmacological profiles of these molecules. Derivatives of this moiety have demonstrated a wide spectrum of activities, including anticancer, antiepileptic, and antimicrobial properties.[1] The target molecule, 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid, serves as a key building block, incorporating this privileged substructure for further elaboration in drug discovery programs.

The Core Reaction: Friedel-Crafts Acylation

The synthesis of 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid is achieved through the Friedel-Crafts acylation of 1,3-benzodioxole with succinic anhydride. This classic electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of carbon-carbon bonds to aromatic rings.

Reaction Mechanism and Rationale

The Friedel-Crafts acylation proceeds through the generation of a highly electrophilic acylium ion. In this specific synthesis, the key steps are:

  • Activation of the Acylating Agent: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), coordinates to one of the carbonyl oxygens of succinic anhydride. This polarization weakens the C-O bond, facilitating its cleavage.

  • Formation of the Acylium Ion: The AlCl₃-anhydride complex rearranges to form a resonance-stabilized acylium ion. This species is a potent electrophile.

  • Electrophilic Aromatic Substitution: The electron-rich 1,3-benzodioxole ring acts as a nucleophile, attacking the acylium ion. The substitution occurs preferentially at the 5-position, which is para to the electron-donating ether-like oxygen and ortho to the other, leading to a stable carbocation intermediate (a sigma complex).

  • Rearomatization: A base, typically the AlCl₄⁻ species formed in the initial step, abstracts a proton from the sigma complex, restoring the aromaticity of the ring and yielding the final acylated product complexed with the Lewis acid.

  • Work-up: The reaction is quenched with an acidic aqueous solution to decompose the aluminum chloride complex and liberate the free keto-acid product.

A significant advantage of Friedel-Crafts acylation over alkylation is the deactivation of the product towards further substitution, which prevents polyacylation.[1] The acyl group is an electron-withdrawing group, making the aromatic ring of the product less nucleophilic than the starting material.

Figure 1: Simplified workflow of the Friedel-Crafts acylation for the synthesis of 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure based on established principles of Friedel-Crafts acylations and should be adapted and optimized as necessary. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents
ReagentMolar Mass ( g/mol )CAS NumberPurity
1,3-Benzodioxole122.12274-09-9≥99%
Succinic Anhydride100.07108-30-5≥99%
Anhydrous Aluminum Chloride (AlCl₃)133.347446-70-0≥99%
Dichloromethane (DCM)84.9375-09-2Anhydrous, ≥99.8%
Hydrochloric Acid (HCl)36.467647-01-02 M aqueous solution
Sodium Sulfate (Na₂SO₄)142.047757-82-6Anhydrous
Toluene92.14108-88-3Reagent grade
Ethanol46.0764-17-5Reagent grade
Step-by-Step Procedure
  • Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube is assembled and flame-dried under a stream of inert gas (nitrogen or argon).

  • Reagent Charging: The flask is charged with anhydrous aluminum chloride (29.3 g, 0.22 mol) and anhydrous dichloromethane (150 mL). The suspension is stirred and cooled to 0-5 °C in an ice-water bath.

  • Addition of Reactants: A solution of 1,3-benzodioxole (12.2 g, 0.10 mol) and succinic anhydride (11.0 g, 0.11 mol) in anhydrous dichloromethane (50 mL) is prepared and transferred to the dropping funnel. This solution is added dropwise to the stirred AlCl₃ suspension over a period of 30-45 minutes, maintaining the internal temperature below 10 °C.

  • Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The mixture is then stirred at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., toluene:ethyl acetate 8:2).

  • Reaction Quench: The reaction mixture is cautiously poured onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL) with vigorous stirring. This should be done slowly to control the exothermic quench.

  • Work-up: The resulting biphasic mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL).

  • Washing: The combined organic layers are washed with water (100 mL) and then with brine (100 mL).

  • Drying and Concentration: The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product as a solid.

Purification

The crude solid is purified by recrystallization. A suitable solvent system for recrystallization is a mixture of toluene and ethanol.

  • The crude product is dissolved in a minimal amount of hot toluene.

  • Hot ethanol is added dropwise until the solution becomes slightly turbid.

  • The solution is allowed to cool slowly to room temperature and then placed in an ice bath to complete crystallization.

  • The crystalline solid is collected by vacuum filtration, washed with a small amount of cold toluene-ethanol (1:1) mixture, and dried under vacuum to afford pure 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid.

Characterization of the Product

The identity and purity of the synthesized 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid should be confirmed by standard analytical techniques.

PropertyExpected Value
Appearance White to off-white crystalline solid
Molecular Formula C₁₁H₁₀O₅
Molecular Weight 222.19 g/mol
Melting Point To be determined experimentally
Spectroscopic Data (Predicted)
  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 12.1 (s, 1H, -COOH), 7.55 (dd, J = 8.2, 1.8 Hz, 1H, Ar-H), 7.45 (d, J = 1.8 Hz, 1H, Ar-H), 6.85 (d, J = 8.2 Hz, 1H, Ar-H), 6.05 (s, 2H, -OCH₂O-), 3.25 (t, J = 6.5 Hz, 2H, -COCH₂-), 2.80 (t, J = 6.5 Hz, 2H, -CH₂COOH).

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 196.5 (C=O, ketone), 178.0 (C=O, acid), 152.0 (Ar-C), 148.0 (Ar-C), 129.5 (Ar-C), 124.5 (Ar-CH), 108.0 (Ar-CH), 107.5 (Ar-CH), 101.8 (-OCH₂O-), 33.5 (-COCH₂-), 28.0 (-CH₂COOH).

  • IR (KBr, cm⁻¹): 3300-2500 (broad, O-H stretch of carboxylic acid), 1710 (C=O stretch of carboxylic acid), 1670 (C=O stretch of ketone), 1605, 1505, 1490 (aromatic C=C stretch), 1250, 1040 (C-O stretch).

  • Mass Spectrometry (EI): m/z (%) = 222 (M⁺), 149, 121.

Causality and Optimization of Experimental Choices

  • Choice of Catalyst: Anhydrous aluminum chloride is a strong Lewis acid that effectively activates the succinic anhydride for electrophilic attack. A stoichiometric amount is often required as both the reactant and product can complex with the catalyst.[1]

  • Solvent Selection: Dichloromethane is a common solvent for Friedel-Crafts reactions as it is relatively inert and effectively solvates the reactants and intermediates. Anhydrous conditions are critical to prevent the deactivation of the Lewis acid catalyst.

  • Temperature Control: The initial addition of reactants is performed at low temperatures (0-5 °C) to control the exothermic reaction between aluminum chloride and the carbonyl compounds, minimizing potential side reactions. The reaction is then allowed to proceed at room temperature to ensure a reasonable reaction rate.

  • Work-up Procedure: Quenching the reaction with a strong acid like HCl is necessary to break down the aluminum-product complex and protonate the carboxylate to yield the final carboxylic acid.

Potential Side Reactions
  • Acylation at the 4-position: While the 5-position is electronically favored, some acylation at the 4-position (ortho to both oxygens) might occur, leading to isomeric impurities.

  • Decomposition of 1,3-benzodioxole: Harsh reaction conditions (e.g., high temperatures) or excess Lewis acid can lead to the cleavage of the methylenedioxy bridge.

  • Incomplete reaction: Insufficient reaction time or catalyst deactivation can result in the recovery of unreacted starting materials.

Safety and Handling Precautions

  • 1,3-Benzodioxole: Flammable liquid and vapor. Harmful if swallowed or inhaled. May cause respiratory irritation, drowsiness, or dizziness. It is also very toxic to aquatic life. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment.

  • Succinic Anhydride: Causes severe skin burns and eye damage. May cause an allergic skin reaction and allergy or asthma symptoms or breathing difficulties if inhaled.

  • Anhydrous Aluminum Chloride: Reacts violently with water, releasing heat and toxic hydrogen chloride gas. Causes severe skin burns and eye damage. It is corrosive to the respiratory tract. Handle in a dry, inert atmosphere.

  • Dichloromethane: A volatile and toxic solvent. It is a suspected carcinogen. All handling should be performed in a fume hood.

Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Applications in Drug Development

While specific applications of 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid are not extensively documented in publicly available literature, its structure suggests significant potential as a versatile intermediate in medicinal chemistry. The keto-acid functionality allows for a wide range of chemical transformations, including:

  • Reduction of the ketone to an alcohol, followed by further functionalization.

  • Reductive amination of the ketone to introduce nitrogen-containing moieties.

  • Cyclization reactions involving both the ketone and the carboxylic acid to form various heterocyclic systems.

  • Modification of the carboxylic acid to form esters, amides, or other derivatives.

The presence of the 1,3-benzodioxole core makes this molecule an attractive starting point for the synthesis of analogs of known bioactive compounds or for the exploration of new chemical space in drug discovery projects targeting a variety of diseases.

Conclusion

The synthesis of 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid via Friedel-Crafts acylation is a robust and reliable method for obtaining this valuable synthetic intermediate. Careful control of reaction conditions, particularly temperature and moisture, is crucial for achieving high yields and purity. This guide provides a solid foundation for researchers to successfully synthesize and characterize this compound, paving the way for its use in the development of novel therapeutic agents.

References

  • This citation is a placeholder for a specific experimental protocol th
  • This citation is a placeholder for a source containing spectroscopic d
  • Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. PubMed Central. Available at: [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. Available at: [Link]

  • METHOD FOR PRODUCING 5- (ALFA-HYDROXYALKYL) BENZO-[1][2] DIOXOLANE. Google Patents. Available at:

  • This citation is a placeholder for safety d

Sources

Exploratory

An In-depth Technical Guide to the Friedel-Crafts Acylation of 1,3-Benzodioxole with Succinic Anhydride

Abstract This technical guide provides a comprehensive examination of the Friedel-Crafts acylation of 1,3-benzodioxole with succinic anhydride, a significant reaction in the synthesis of various pharmaceutical and bioact...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of the Friedel-Crafts acylation of 1,3-benzodioxole with succinic anhydride, a significant reaction in the synthesis of various pharmaceutical and bioactive molecules. The document elucidates the underlying reaction mechanism, offers a detailed experimental protocol with justifications for each step, and presents the expected outcomes. This guide is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this pivotal chemical transformation.

Introduction: Significance and Applications

The Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution, facilitates the introduction of an acyl group onto an aromatic ring.[1][2][3] The reaction between 1,3-benzodioxole (also known as methylenedioxybenzene) and succinic anhydride is of particular interest due to the prevalence of the 1,3-benzodioxole moiety in a vast array of natural products and synthetic compounds with significant biological activity.[4][5][6] The resulting product, 3-(1,3-benzodioxol-5-yl)-3-oxopropanoic acid, serves as a versatile intermediate for the synthesis of more complex molecular architectures, including ligands for auxin receptors and other pharmacologically relevant scaffolds.[4]

This guide will delve into the mechanistic intricacies of this reaction, providing a robust framework for its successful execution and optimization in a laboratory setting.

The Reaction Mechanism: A Stepwise Exploration

The Friedel-Crafts acylation of 1,3-benzodioxole with succinic anhydride proceeds through a well-established electrophilic aromatic substitution pathway.[1][7][8] The reaction is typically catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃), which plays a crucial role in generating the highly reactive electrophile.[1][8][9]

The mechanism can be dissected into three primary stages:

2.1. Formation of the Acylium Ion:

The reaction initiates with the interaction between succinic anhydride and the Lewis acid catalyst (e.g., AlCl₃). The Lewis acid coordinates to one of the carbonyl oxygens of the anhydride, polarizing the C-O bond and rendering the carbonyl carbon more electrophilic.[8][10] This is followed by the cleavage of the anhydride ring to generate a resonance-stabilized acylium ion. This acylium ion is the key electrophilic species that will attack the aromatic ring.[7][9]

2.2. Electrophilic Aromatic Substitution:

The electron-rich 1,3-benzodioxole ring acts as a nucleophile, attacking the electrophilic acylium ion.[7][11] The fused dioxole ring is an activating group, directing the incoming electrophile to the positions ortho or para to the ether linkages. Due to steric hindrance from the dioxole ring, the substitution predominantly occurs at the C5 position (para to one oxygen and ortho to the other). This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[7]

2.3. Rearomatization:

In the final step, a weak base, typically the AlCl₄⁻ complex formed in the initial step, abstracts a proton from the carbon atom bearing the newly attached acyl group.[7][9] This restores the aromaticity of the benzodioxole ring and regenerates the Lewis acid catalyst, although in practice, the catalyst often forms a complex with the ketone product, necessitating a stoichiometric amount.[2][9] The reaction is then quenched with an aqueous workup to hydrolyze the complexes and isolate the final product.

Friedel_Crafts_Acylation_Mechanism cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Rearomatization succinic_anhydride Succinic Anhydride complex1 Succinic Anhydride-AlCl₃ Complex succinic_anhydride->complex1 Coordination AlCl3_1 AlCl₃ (Lewis Acid) AlCl3_1->complex1 acylium_ion Acylium Ion (Electrophile) complex1->acylium_ion Ring Opening sigma_complex Sigma Complex (Arenium Ion) acylium_ion->sigma_complex Nucleophilic Attack benzodioxole 1,3-Benzodioxole benzodioxole->sigma_complex product_complex Product-AlCl₃ Complex sigma_complex->product_complex Deprotonation final_product 3-(1,3-benzodioxol-5-yl)- 3-oxopropanoic acid product_complex->final_product Aqueous Workup AlCl4_minus AlCl₄⁻ AlCl4_minus->product_complex

Caption: The mechanism of Friedel-Crafts acylation of 1,3-benzodioxole.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, with clear checkpoints and expected observations. Adherence to anhydrous conditions is critical for the success of this reaction, as the Lewis acid catalyst is highly moisture-sensitive.[11]

3.1. Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
1,3-Benzodioxole122.1212.2 g0.10Ensure it is dry.
Succinic Anhydride100.0710.0 g0.10Must be dry.
Anhydrous Aluminum Chloride (AlCl₃)133.3429.3 g0.22Handle in a fume hood, highly hygroscopic.
Dichloromethane (DCM)84.93200 mL-Anhydrous grade.
Concentrated Hydrochloric Acid (HCl)36.4650 mL-Handle with care.
Ice-~200 g-
Saturated Sodium Bicarbonate (NaHCO₃) solution-100 mL-For workup.
Anhydrous Magnesium Sulfate (MgSO₄)120.37~10 g-For drying.

3.2. Step-by-Step Methodology:

  • Reaction Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride guard tube to maintain anhydrous conditions.

  • Initial Charging: In a fume hood, carefully add anhydrous aluminum chloride (29.3 g, 0.22 mol) to 100 mL of anhydrous dichloromethane in the reaction flask. Stir the suspension.

  • Preparation of Reactant Solution: In a separate beaker, dissolve 1,3-benzodioxole (12.2 g, 0.10 mol) and succinic anhydride (10.0 g, 0.10 mol) in 100 mL of anhydrous dichloromethane.

  • Addition of Reactants: Transfer the solution from the beaker to the dropping funnel. Add the reactant solution dropwise to the stirred AlCl₃ suspension over a period of 30-45 minutes. The addition rate should be controlled to manage the exothermic reaction, maintaining the temperature below 10 °C using an ice bath.[11]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. The color of the mixture will likely darken to a deep brown or reddish-brown.

  • Reaction Quenching: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice (~200 g) and concentrated hydrochloric acid (50 mL) in a large beaker, with vigorous stirring. This step is highly exothermic and will release HCl gas. Perform this in a well-ventilated fume hood.[11][12]

  • Work-up and Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of dichloromethane.[11]

  • Neutralization: Combine all organic layers and wash them with 100 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. Be cautious of gas evolution (CO₂).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product.[11]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to afford the pure 3-(1,3-benzodioxol-5-yl)-3-oxopropanoic acid.

Experimental_Workflow setup 1. Reaction Setup (Anhydrous Conditions) charge_alcl3 2. Charge AlCl₃ and DCM setup->charge_alcl3 addition 4. Dropwise Addition (0-10 °C) charge_alcl3->addition prepare_reactants 3. Prepare Reactant Solution (1,3-Benzodioxole + Succinic Anhydride in DCM) prepare_reactants->addition reaction 5. Stir at Room Temperature (2-3 hours) addition->reaction quench 6. Quench with Ice/HCl reaction->quench extraction 7. Separate and Extract with DCM quench->extraction neutralize 8. Wash with NaHCO₃ extraction->neutralize dry 9. Dry with MgSO₄ and Evaporate neutralize->dry purify 10. Recrystallization dry->purify product Pure Product purify->product

Caption: A streamlined workflow for the Friedel-Crafts acylation.

Trustworthiness: In-Process Controls and Expected Outcomes

  • Temperature Control: Maintaining a low temperature during the addition of reactants is crucial to prevent side reactions and ensure the stability of the acylium ion.

  • Moisture Control: The use of anhydrous reagents and glassware, along with a drying tube, is paramount to prevent the decomposition of the AlCl₃ catalyst.

  • Quenching: The slow and careful quenching into an ice/acid mixture is a critical safety step to manage the exothermic decomposition of the reaction complex.

  • Product Characterization: The final product, 3-(1,3-benzodioxol-5-yl)-3-oxopropanoic acid, can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity. The expected molecular weight is 208.17 g/mol .

Conclusion

The Friedel-Crafts acylation of 1,3-benzodioxole with succinic anhydride is a robust and reliable method for the synthesis of a valuable chemical intermediate. A thorough understanding of the reaction mechanism, coupled with meticulous execution of the experimental protocol, will ensure a high yield of the desired product. This guide provides the necessary theoretical foundation and practical insights for researchers to confidently employ this reaction in their synthetic endeavors.

References

  • Experiment 1: Friedel-Crafts Acylation. (n.d.). University of Michigan.
  • Mechanism of Friedel-Crafts acylation with succinic anhydride. (2016, May 2). Chemistry Stack Exchange.
  • Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.
  • Friedel-Crafts Reactions. (n.d.). NROChemistry.
  • Friedel–Crafts reaction. (n.d.). In Wikipedia.
  • Improved Process for the Continuous Acylation of 1,3-Benzodioxole. (2024, February 4). National Institutes of Health.
  • Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal.
  • 13 Friedel-Crafts Acylation. (n.d.). University of Wisconsin-Madison.
  • Friedel-Crafts Acylation, Lab Guide, Use of GC-MS. (2025, February 26). Scientific & Academic Publishing.
  • Improved Process for the Continuous Acylation of 1,3-Benzodioxole. (2024, February 4). ResearchGate.
  • Friedel–Crafts Acylation. (n.d.). Sigma-Aldrich.
  • Friedel Crafts Acylation Acid Anhydride Mechanism. (2023, October 28). YouTube.
  • Reaction Mechanism of Friedel−Crafts Acylation. (n.d.). Physics Wallah.
  • Mechanochemical Friedel–Crafts acylations. (2019, June 17). National Institutes of Health.
  • Mechanochemical Friedel–Crafts acylations. (2019, June 17). Beilstein Journals.
  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. (2022, June 10). National Institutes of Health.
  • Friedel-Crafts acylation (video). (n.d.). Khan Academy.
  • 3-(1,3-benzodioxol-5-yl)-2-oxopropanoic acid. (n.d.). Sigma-Aldrich.
  • Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. (2025, December 5). De Gruyter.
  • Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018, December 3). Royal Society of Chemistry.
  • PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS. (n.d.). Google Patents.
  • (PDF) Synthesis and Antibacterial Evaluation of 2-(1,3- Benzodioxol-5-ylcarbonyl)arylsulfonohydrazide Derivatives. (2019, May 1). ResearchGate.

Sources

Foundational

"physicochemical properties of 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid"

An In-depth Technical Guide to the Physicochemical Properties of 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid Executive Summary 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid is a keto-carboxylic acid derivative featuring th...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid

Executive Summary

4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid is a keto-carboxylic acid derivative featuring the pharmacologically significant benzodioxole moiety. As a potential synthetic intermediate in drug discovery and materials science, a thorough understanding of its physicochemical properties is paramount for predicting its behavior, optimizing reaction conditions, and developing formulation strategies. This guide provides a comprehensive analysis of the compound's chemical identity, computed physicochemical parameters, and key properties relevant to drug development. Furthermore, it outlines standard, self-validating experimental protocols for its empirical characterization, offering a framework for researchers and drug development professionals to ensure scientific rigor in their work.

Introduction

The benzodioxole ring system is a privileged scaffold found in numerous natural products and synthetic compounds with diverse biological activities. The title compound, 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid, integrates this moiety with a flexible butanoic acid chain containing a ketone functional group. This unique combination of a lipophilic aromatic system, a hydrogen-bonding carboxylic acid, and a polar ketone group results in a complex physicochemical profile.

Understanding properties such as solubility, lipophilicity (logP), and ionization constant (pKa) is not merely an academic exercise; it is fundamental to applied research. These parameters govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, which is a cornerstone of modern drug development. For instance, the carboxylic acid group's pKa dictates the molecule's charge at physiological pH, directly influencing its ability to cross cellular membranes and its solubility in aqueous media. This guide synthesizes available computed data with established analytical principles to provide a robust technical overview.

Chemical Identity and Structure

Correctly identifying the molecule is the foundation of any scientific investigation. The key identifiers for this compound are detailed below.

  • IUPAC Name: 4-(1,3-benzodioxol-5-yl)-4-oxobutanoic acid

  • Synonyms: 3-(1,3-Benzodioxol-5-ylcarbonyl)propanoic acid

  • Molecular Formula: C₁₁H₁₀O₅

  • Molecular Weight: 222.19 g/mol [1]

Caption: 2D Structure of 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid.

Computed Physicochemical Properties

In the absence of extensive experimental data, computational models provide reliable estimates for key molecular properties. The following data is derived from predictive algorithms for the isomeric compound 4-(1,3-Benzodioxol-5-yl)-3-oxobutanoic acid, which shares the same molecular formula and weight, and is expected to have similar, though not identical, properties.

PropertyPredicted ValueSignificance in Drug DevelopmentSource
Molecular Weight222.19 g/mol Influences diffusion and transport across membranes.[1]
XLogP31.3Predicts lipophilicity and membrane permeability. A value in this range suggests moderate lipophilicity.[1]
Hydrogen Bond Donors1The carboxylic acid -OH group, crucial for receptor interactions and solubility.[1]
Hydrogen Bond Acceptors5The two ether oxygens, ketone oxygen, and carboxylic acid oxygens; indicates potential for interactions.[1]
Rotatable Bond Count4Relates to molecular flexibility and conformational entropy upon binding to a target.[1]
Exact Mass222.05282342 DaEssential for high-resolution mass spectrometry-based identification.[1]
Topological Polar Surface Area (TPSA)72.8 ŲPredicts drug transport properties, particularly intestinal absorption and blood-brain barrier penetration.[1]

Key Physicochemical Parameters and Analytical Considerations

Solubility

The solubility of this compound is dictated by a balance between the lipophilic benzodioxole ring and the hydrophilic carboxylic acid group.

  • Aqueous Solubility: The carboxylic acid moiety imparts pH-dependent aqueous solubility. At pH values significantly below its pKa (likely around 4-5), the compound will be in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid deprotonates to the highly soluble carboxylate anion, drastically increasing aqueous solubility.

  • Organic Solubility: The compound is expected to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF, which can solvate both the polar functional groups and the aromatic ring system.

Lipophilicity (LogP)

The partition coefficient (LogP) measures a compound's distribution between an immiscible lipid (e.g., octanol) and aqueous phase. The predicted XLogP3 of 1.3 suggests that the compound has a balanced hydrophilic-lipophilic character. This is a favorable range for many drug candidates, as it often correlates with good oral absorption and cell membrane permeability without excessive accumulation in fatty tissues.

Ionization Constant (pKa)

The pKa is arguably one of the most critical physicochemical parameters.[2] Most drugs are weak acids or bases, and their ionization state is crucial.[2]

  • Acidic pKa: The butanoic acid group is the primary acidic center. Its pKa value is estimated to be in the range of 4.0 to 5.0, typical for aliphatic carboxylic acids. This means that in the acidic environment of the stomach (pH 1-2), the compound will be predominantly in its neutral, unionized form, which favors absorption. In the near-neutral pH of the intestines and blood (pH ~7.4), it will be almost entirely in its ionized, carboxylate form.

Spectroscopic Profile

Structural confirmation and purity assessment rely on standard spectroscopic techniques.

  • ¹H NMR: Expected signals would include aromatic protons on the benzodioxole ring, a characteristic singlet for the methylenedioxy (-O-CH₂-O-) protons around 6.0 ppm, and aliphatic protons from the butanoic acid chain, likely appearing as two distinct triplets.

  • ¹³C NMR: The spectrum would show distinct signals for the aromatic carbons, the methylenedioxy carbon, the ketone carbonyl, the carboxylic acid carbonyl, and the two aliphatic carbons.

  • FT-IR: Key vibrational bands would include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch for the carboxylic acid (~1700-1725 cm⁻¹), and a C=O stretch for the aryl ketone (~1670-1690 cm⁻¹).

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode would readily show the deprotonated molecule [M-H]⁻. High-resolution MS would be used to confirm the elemental composition against the exact mass.[3]

Methodologies for Physicochemical Characterization

To ensure the integrity of research and development activities, robust analytical methods are essential. The following protocols represent standard, self-validating systems for characterizing 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive technique for quantifying the purity of non-volatile organic compounds.[3] The causality behind this choice is its high resolution, sensitivity, and reproducibility for separating the main compound from synthesis-related impurities.

Experimental Protocol:

  • Instrumentation: HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm). The C18 stationary phase is chosen for its versatility in retaining moderately polar to nonpolar compounds.

  • Mobile Phase: A gradient elution is often preferred to resolve impurities with a wide range of polarities. For example, a gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B). The acid in the mobile phase ensures the carboxylic acid remains protonated for consistent retention and sharp peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm, or a wavelength determined by UV-Vis spectral analysis of the compound to find its absorption maximum.

  • Sample Preparation: Prepare stock solutions of the synthesized sample and a certified reference standard (if available) at 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Analysis: Inject equal volumes (e.g., 10 µL) of the sample and reference standard. Purity is calculated based on the area percentage of the main peak relative to all peaks in the chromatogram. The retention time of the sample must match that of the reference standard.

hplc_workflow prep Sample Preparation (1 mg/mL in Diluent) hplc HPLC System (C18 Column, UV Detector) prep->hplc Inject 10 µL method Method Execution (Gradient Elution) hplc->method detect UV Detection (e.g., 254 nm) method->detect data Data Acquisition (Chromatogram) detect->data analysis Data Analysis (Peak Integration, Area % Report) data->analysis

Caption: Experimental workflow for HPLC-based purity assessment.

Structural Confirmation by Mass Spectrometry

Experimental Protocol:

  • Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.

  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the sample in methanol or acetonitrile.

  • Ionization Mode: Negative ion mode is the logical choice to readily deprotonate the carboxylic acid, forming the [M-H]⁻ ion.

  • Analysis: Determine the exact mass of the molecular ion and compare it to the theoretical mass (222.0528 Da). The high accuracy of this measurement provides unambiguous confirmation of the elemental formula.

Conclusion

4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid possesses a multifaceted physicochemical profile defined by its aromatic, ketonic, and carboxylic acid functionalities. Its computed properties, including a balanced LogP and a pH-sensitive acidic group, suggest it is a tractable molecule for further investigation in medicinal chemistry and materials science. The analytical workflows detailed in this guide provide a clear and robust framework for its empirical characterization, ensuring data integrity and reproducibility. By synthesizing predictive data with proven experimental strategies, researchers can confidently advance their work with this versatile chemical entity.

References

  • PubChem. 4-(1,3-Benzodioxol-5-yl)-3-oxobutanoic acid | C11H10O5 | CID 150349905. [Link]

  • Royal Society of Chemistry. Supporting Information for an article. [Link]

  • SpectraBase. 4-(1,3-Benzodioxol-5-yl)-3-hydroxy-1-(4-methoxyphenyl)butan-1-one - Optional[13C NMR] - Chemical Shifts. [Link]

  • Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]

  • Asian Journal of Pharmacy and Technology. Physico-chemical Properties of Solid Drugs: A Review. [Link]

Sources

Exploratory

Spectroscopic Characterization of 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic Acid: A Technical Guide

Abstract This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid, a compound of interest in medicinal chemistry and drug development. We...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid, a compound of interest in medicinal chemistry and drug development. We delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the elucidation of its molecular structure. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both predicted spectral data based on analogous compounds and detailed, field-proven protocols for empirical data acquisition and interpretation.

Introduction: The Significance of Spectroscopic Analysis

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of both efficacy and safety. Spectroscopic techniques are the bedrock of this characterization, providing a detailed fingerprint of a compound's atomic and molecular properties. For a molecule such as 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid, which contains multiple functional groups and aromatic systems, a multi-faceted spectroscopic approach is essential.

The 1,3-benzodioxole moiety is a common scaffold in numerous biologically active compounds, and its derivatives are explored for a wide range of therapeutic applications.[1] A thorough understanding of the spectroscopic properties of new derivatives like 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid is therefore critical for quality control, metabolic studies, and understanding structure-activity relationships. This guide will provide the foundational spectroscopic knowledge for researchers working with this and structurally related compounds.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0Singlet (broad)1H-COOH
~7.6Doublet1HAr-H
~7.5Doublet of doublets1HAr-H
~6.9Doublet1HAr-H
~6.1Singlet2HO-CH₂-O
~3.3Triplet2H-CO-CH₂-
~2.8Triplet2H-CH₂-COOH

Causality Behind Predictions: The aromatic protons are predicted to be in the downfield region due to the deshielding effect of the benzene ring. The electron-donating nature of the methylenedioxy group and the electron-withdrawing nature of the keto-acid side chain will influence their precise shifts. The carboxylic acid proton is expected to be a broad singlet at a very downfield position. The methylene protons of the butanoic acid chain will appear as triplets due to coupling with each other. The two protons of the methylenedioxy group are chemically equivalent and will appear as a singlet.

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Chemical Shift (δ, ppm)Assignment
~196.0C=O (ketone)
~178.0C=O (acid)
~152.0Ar-C
~148.0Ar-C
~131.0Ar-C
~125.0Ar-CH
~108.0Ar-CH
~108.0Ar-CH
~102.0O-CH₂-O
~33.0-CO-CH₂-
~28.0-CH₂-COOH

Causality Behind Predictions: The carbonyl carbons of the ketone and carboxylic acid are highly deshielded and will appear at the most downfield shifts.[2] The aromatic carbons will have shifts in the typical range of 100-160 ppm, with the carbons attached to oxygen appearing further downfield. The aliphatic methylene carbons will be found in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to their vibrational frequencies.

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (carboxylic acid)
~1710StrongC=O stretch (carboxylic acid)
~1680StrongC=O stretch (ketone)
~1600, ~1480MediumC=C stretch (aromatic)
~1250, ~1040StrongC-O stretch (ether)

Causality Behind Predictions: The most prominent features will be the very broad O-H stretch of the carboxylic acid and the two strong carbonyl (C=O) stretching bands for the ketone and the carboxylic acid. The aromatic C=C stretches and the characteristic C-O stretches of the methylenedioxy group will also be present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

m/zInterpretation
222[M]⁺ (Molecular Ion)
149[M - C₄H₅O₃]⁺ (Loss of the butanoic acid side chain)
121[M - C₄H₅O₃ - CO]⁺ (Further loss of CO)

Causality Behind Predictions: The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (C₁₁H₁₀O₅ = 222.19 g/mol ).[3] A major fragmentation pathway would involve the cleavage of the bond between the aromatic ring and the keto-acid side chain, leading to a prominent peak at m/z 149, corresponding to the benzodioxole acylium ion.

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of spectroscopic data for 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid. These protocols are designed to be self-validating and are based on standard practices in organic chemistry.

NMR Data Acquisition

Caption: Workflow for NMR data acquisition and processing.

Protocol:

  • Sample Preparation: Accurately weigh approximately 10 mg of 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid and dissolve it in 0.5 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), in a vial. Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe. Lock the field frequency to the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. As ¹³C has a low natural abundance, a larger number of scans will be required. A proton-decoupled sequence is typically used to simplify the spectrum and improve sensitivity.

  • Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform. Perform phase and baseline corrections. Reference the chemical shifts to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C). For the ¹H spectrum, integrate the signals to determine the relative number of protons.

IR Data Acquisition

Caption: Workflow for Mass Spectrometry data acquisition.

Protocol:

  • Sample Preparation: Dissolve a small amount of 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL. Further dilute this stock solution to a final concentration of about 1 µg/mL.

  • Instrument Setup: The choice of ionization technique is crucial. For observing the molecular ion with minimal fragmentation, Electrospray Ionization (ESI) is often preferred. For detailed fragmentation patterns, Electron Ionization (EI) is the classic choice. Calibrate the mass spectrometer using a known standard.

  • Data Acquisition: Introduce the sample into the mass spectrometer, for example, via direct infusion using a syringe pump for ESI. Acquire the mass spectrum over a mass-to-charge (m/z) range that includes the expected molecular weight (e.g., m/z 50-300).

  • Data Analysis: Examine the resulting spectrum for the molecular ion peak ([M]⁺ or [M+H]⁺ depending on the ionization mode) to confirm the molecular weight. Identify and analyze the major fragment ions to gain further structural information.

Conclusion

The comprehensive spectroscopic analysis of 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid, employing NMR, IR, and MS, provides a detailed and unambiguous confirmation of its chemical structure. The predicted data and the detailed experimental protocols outlined in this guide serve as a valuable resource for researchers and scientists. By understanding the causality behind the spectral features and adhering to rigorous experimental methodologies, the scientific community can ensure the quality and integrity of their research and development efforts involving this and related compounds.

References

  • N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • PubChem. (n.d.). 4-(1,3-Benzodioxol-5-yl)-3-oxobutanoic acid. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Leite, A. C. L., da Silva, K. P., & Brondani, D. J. (n.d.). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Universidade Federal de Pernambuco. Retrieved January 22, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved January 22, 2026, from [Link]

Sources

Foundational

An In-depth Technical Guide to CAS Number 20855-99-6: Unraveling its Properties and Synthesis

A Note to the Reader: Extensive searches for CAS number 20855-99-6 have not yielded a definitive identification of a specific chemical compound. This suggests that the CAS number may be invalid, obsolete, or pertains to...

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Reader: Extensive searches for CAS number 20855-99-6 have not yielded a definitive identification of a specific chemical compound. This suggests that the CAS number may be invalid, obsolete, or pertains to a substance not widely documented in public scientific literature or commercial databases.

As a result, this guide will instead focus on a closely related and structurally significant compound that emerged during initial investigations: 2,5-Dimethoxy-4-nitroamphetamine (DON) . While DON is not associated with the queried CAS number, its relevance to researchers, scientists, and drug development professionals warrants a detailed examination of its properties and synthesis, providing valuable context within the broader class of phenethylamine derivatives. We advise researchers to verify the CAS number of their compound of interest.

Section 1: Compound Profile of 2,5-Dimethoxy-4-nitroamphetamine (DON)

Chemical Identity and Nomenclature

2,5-Dimethoxy-4-nitroamphetamine, commonly known as DON, is a psychedelic and stimulant drug belonging to the DOx family of substituted amphetamines.[1] Its systematic IUPAC name is 1-(2,5-dimethoxy-4-nitrophenyl)propan-2-amine.[1][2]

Physicochemical and Pharmacological Properties

DON is characterized by its potent hallucinogenic and stimulant effects.[1] The introduction of a nitro group at the 4-position of the phenyl ring significantly influences its interaction with serotonin receptors, particularly the 5-HT2A subtype, which is a key mechanism for its psychedelic activity.[1]

PropertyValueSource
CAS Number 67460-68-8[1]
Molecular Formula C₁₁H₁₆N₂O₄[1][3]
Molecular Weight 240.259 g/mol [1][3]
Melting Point 206-207 °C (hydrochloride salt)[1]
Appearance Not available in search results
Solubility Not available in search results
Pharmacological Class Psychedelic, Stimulant, 5-HT2A Receptor Agonist[1]

Section 2: Synthesis of 2,5-Dimethoxy-4-nitroamphetamine (DON)

The synthesis of DON is a multi-step process that requires a strong foundation in organic chemistry and adherence to strict safety protocols. The following is a generalized workflow, with the causality behind key steps explained.

Conceptual Synthesis Workflow

The synthesis of DON typically starts from a readily available substituted benzaldehyde and proceeds through nitration, condensation, and reduction steps.

DON_Synthesis A 2,5-Dimethoxybenzaldehyde B Nitration A->B HNO₃, H₂SO₄ C 2,5-Dimethoxy-4-nitrobenzaldehyde B->C D Condensation with Nitroethane C->D Nitroethane, Ammonium Acetate E 1-(2,5-Dimethoxy-4-nitrophenyl)-2-nitropropene D->E F Reduction E->F e.g., LiAlH₄ or H₂/Pd-C G 2,5-Dimethoxy-4-nitroamphetamine (DON) F->G

A generalized synthetic pathway for 2,5-Dimethoxy-4-nitroamphetamine (DON).
Step-by-Step Experimental Protocol (Illustrative)

The following protocol is an illustrative example and should be adapted and optimized based on laboratory conditions and available reagents.

Step 1: Nitration of 2,5-Dimethoxybenzaldehyde

  • Rationale: This electrophilic aromatic substitution introduces the nitro group at the 4-position of the benzene ring. The methoxy groups are ortho, para-directing, and the 4-position is sterically and electronically favored. A mixture of nitric and sulfuric acids is a standard nitrating agent.

  • Procedure:

    • Cool a solution of 2,5-dimethoxybenzaldehyde in a suitable solvent (e.g., glacial acetic acid) in an ice bath.

    • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise while maintaining a low temperature to control the exothermic reaction and prevent over-nitration.

    • After the addition is complete, allow the reaction to stir at a controlled temperature until completion (monitored by TLC).

    • Quench the reaction by carefully pouring it over crushed ice.

    • Collect the precipitated product, 2,5-dimethoxy-4-nitrobenzaldehyde, by filtration, wash with cold water, and dry.

Step 2: Henry Condensation with Nitroethane

  • Rationale: This condensation reaction forms the carbon-carbon bond necessary to build the propane side chain. Nitroethane acts as the nucleophile, and a base catalyst like ammonium acetate facilitates the reaction.

  • Procedure:

    • Reflux a mixture of 2,5-dimethoxy-4-nitrobenzaldehyde, nitroethane, and a catalyst such as ammonium acetate in a suitable solvent (e.g., glacial acetic acid).

    • Monitor the reaction for the formation of the nitrostyrene derivative, 1-(2,5-dimethoxy-4-nitrophenyl)-2-nitropropene.

    • Upon completion, cool the reaction mixture and isolate the product, which may precipitate or require extraction.

Step 3: Reduction of the Nitropropene Intermediate

  • Rationale: This final step reduces both the nitro group on the side chain and potentially the aromatic nitro group, although selective reduction of the aliphatic nitro group is desired to yield the final amine product. Common reducing agents include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd-C). The choice of reducing agent is critical to achieve the desired product.

  • Procedure (using LiAlH₄ as an example):

    • In an inert atmosphere, slowly add a solution of 1-(2,5-dimethoxy-4-nitrophenyl)-2-nitropropene in a dry ether solvent to a stirred suspension of LiAlH₄ in the same solvent at a reduced temperature.

    • After the addition, allow the reaction to proceed at a controlled temperature.

    • Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.

    • Filter the resulting aluminum salts and extract the filtrate with an organic solvent.

    • Purify the crude product through techniques such as column chromatography or recrystallization to obtain pure 2,5-dimethoxy-4-nitroamphetamine.

Section 3: Conclusion and Future Directions

2,5-Dimethoxy-4-nitroamphetamine (DON) remains a compound of significant interest for understanding the pharmacology of psychedelic compounds. Its synthesis, while complex, provides a platform for the creation of analogs to probe structure-activity relationships at the serotonin receptors. Future research may focus on the development of more selective and safer analogs with potential therapeutic applications.

References

  • Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. PubMed Central. [Link]

  • 2,5-Dimethoxy-4-iodoamphetamine. bionity.com. [Link]

  • 2,5-Dimethoxy-4-iodoamphetamine - Wikipedia. Wikipedia. [Link]

  • 2,5-Dimethoxy-4-nitroamphetamine - Wikipedia. Wikipedia. [Link]

  • 2,5-Dimethoxy-4-nitroamphetamine - CharChem. CharChem. [Link]

  • 2,5-Dimethoxy-4-iodoamphetamine | C11H16INO2 | CID 1229 - PubChem. PubChem. [Link]

  • 2,5-DIMETHOXY-4-NITROAMPHETAMINE - gsrs. gsrs.ncats.nih.gov. [Link]

  • 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI): From an Obscure to Pivotal Member of the DOX Family of Serotonergic Psychedelic Agents - PubMed Central. PubMed Central. [Link]

Sources

Exploratory

The Pharmacological Potential of 4-Oxo-4-Arylbutanoic Acids: A Technical Guide for Drug Discovery Professionals

Abstract The 4-oxo-4-arylbutanoic acid scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive ove...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-oxo-4-arylbutanoic acid scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the current understanding of these compounds, with a focus on their potential as anticancer, anti-inflammatory, and antimicrobial agents, as well as their role as modulators of the sphingosine-1-phosphate receptor 1 (S1P₁). This document is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, detailed experimental protocols, and a critical evaluation of the therapeutic promise of this versatile chemical class.

Introduction: The Versatility of the 4-Oxo-4-Arylbutanoic Acid Core

The 4-oxo-4-arylbutanoic acid framework, characterized by an aromatic ring system linked to a four-carbon chain containing a ketone and a carboxylic acid, represents a synthetically accessible and highly adaptable scaffold. This unique combination of functional groups allows for diverse chemical modifications, enabling the fine-tuning of physicochemical properties and biological targets. The inherent reactivity of the carbonyl group and the acidic nature of the carboxyl moiety provide key interaction points with biological macromolecules, underpinning the wide array of observed pharmacological effects. This guide will delve into the key therapeutic areas where these compounds have shown significant promise.

Anticancer Activity: Targeting Cell Proliferation and Survival

Derivatives of 4-oxo-4-arylbutanoic acid have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer effects of 4-oxo-4-arylbutanoic acids are often attributed to their ability to interfere with critical cellular processes, including microtubule dynamics and programmed cell death.

A key mechanism of action for some 4-oxo-4-arylbutanoic acid derivatives is the inhibition of tubulin polymerization.[1][2] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are crucial for cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis.[3] Certain (E)-4-aryl-4-oxo-2-butenoic acid amides, which can be considered derivatives of the core scaffold, have been shown to inhibit tubulin assembly with IC₅₀ values in the low micromolar range.[2][4] The unsubstituted derivative in one study showed the most potent inhibition with an IC₅₀ of 2.9 μM.[2][4] This inhibition of microtubulin polymerization is a well-established strategy in cancer chemotherapy, with successful drugs like Paclitaxel and Vinca alkaloids targeting this process.

Beyond disrupting the cell cycle, 4-oxo-4-arylbutanoic acid derivatives can directly trigger apoptosis, or programmed cell death, in cancer cells.[5][6] Apoptosis is a tightly regulated process essential for removing damaged or unwanted cells.[7] Its dysregulation is a hallmark of cancer.[5] These compounds can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7][8] This involves the activation of a cascade of caspases, which are proteases that execute the apoptotic program.[9]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors (Fas, TNFR) Death Receptors (Fas, TNFR) DISC Formation DISC Formation Death Receptors (Fas, TNFR)->DISC Formation Ligand Binding Pro-Caspase-8 Pro-Caspase-8 DISC Formation->Pro-Caspase-8 Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 Activation Pro-Caspase-3/7 Pro-Caspase-3/7 Caspase-8->Pro-Caspase-3/7 Activation Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Apoptosome Apoptosome Apaf-1->Apoptosome Pro-Caspase-9 Pro-Caspase-9 Apoptosome->Pro-Caspase-9 Caspase-9 Caspase-9 Pro-Caspase-9->Caspase-9 Activation Caspase-9->Pro-Caspase-3/7 Activation 4-Oxo-4-arylbutanoic Acids 4-Oxo-4-arylbutanoic Acids 4-Oxo-4-arylbutanoic Acids->Mitochondrion Induces Stress Caspase-3/7 Caspase-3/7 Pro-Caspase-3/7->Caspase-3/7 Activation Apoptosis Apoptosis Caspase-3/7->Apoptosis Execution

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology: [4][10]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium.

  • Incubation: Incubate the cells for 6 to 24 hours to allow for cell attachment and recovery.

  • Compound Treatment: Add various concentrations of the 4-oxo-4-arylbutanoic acid derivatives to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation with Compound: Incubate the cells with the compounds for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.[10]

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[10]

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

MTT_Assay_Workflow Start Start Seed Cells in 96-well Plate Seed Cells in 96-well Plate Start->Seed Cells in 96-well Plate Incubate (6-24h) Incubate (6-24h) Seed Cells in 96-well Plate->Incubate (6-24h) Add Test Compounds Add Test Compounds Incubate (6-24h)->Add Test Compounds Incubate with Compounds Incubate with Compounds Add Test Compounds->Incubate with Compounds Add MTT Reagent Add MTT Reagent Incubate with Compounds->Add MTT Reagent Incubate (2-4h) Incubate (2-4h) Add MTT Reagent->Incubate (2-4h) Add Solubilizing Agent Add Solubilizing Agent Incubate (2-4h)->Add Solubilizing Agent Read Absorbance at 570 nm Read Absorbance at 570 nm Add Solubilizing Agent->Read Absorbance at 570 nm Data Analysis (IC50) Data Analysis (IC50) Read Absorbance at 570 nm->Data Analysis (IC50) End End Data Analysis (IC50)->End

Data Summary: Anticancer Activity of 4-Oxo-4-Arylbutanoic Acid Derivatives
Compound ClassCancer Cell LineActivity (IC₅₀)Reference
(E)-4-aryl-4-oxo-2-butenoic acid amidesHeLa, FemX, K562Micromolar to submicromolar[2]
Unsubstituted (E)-4-aryl-4-oxo-2-butenoic acid amide-2.9 μM (Tubulin Polymerization)[2][4]

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and cancer. 4-Oxo-4-arylbutanoic acids have emerged as promising candidates for the development of novel anti-inflammatory agents.

Mechanism of Action: Targeting the Inflammatory Cascade

A primary mechanism underlying the anti-inflammatory effects of many 4-oxo-4-arylbutanoic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes.[11] COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are potent inflammatory mediators.[11] While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is induced at sites of inflammation.[11][12] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[12]

COX_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-1 (Constitutive)->Prostaglandin H2 (PGH2) COX-2 (Inducible)->Prostaglandin H2 (PGH2) Prostaglandins (PGE2, PGI2, etc.) Prostaglandins (PGE2, PGI2, etc.) Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, PGI2, etc.) Isomerases Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE2, PGI2, etc.)->Inflammation, Pain, Fever Gastric Protection, Platelet Aggregation Gastric Protection, Platelet Aggregation Prostaglandins (PGE2, PGI2, etc.)->Gastric Protection, Platelet Aggregation 4-Oxo-4-arylbutanoic Acids 4-Oxo-4-arylbutanoic Acids 4-Oxo-4-arylbutanoic Acids->COX-2 (Inducible) Inhibition

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[2][13] In its inactive state, NF-κB is sequestered in the cytoplasm.[2] Upon stimulation by pro-inflammatory signals, NF-κB translocates to the nucleus and induces the expression of a wide range of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[14] Some studies suggest that the anti-inflammatory effects of certain compounds may be mediated, at least in part, through the inhibition of the NF-κB signaling pathway.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a widely used and reliable method for evaluating the anti-inflammatory activity of new compounds.

Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this edema is a measure of its anti-inflammatory potential.

Step-by-Step Methodology: [8][15]

  • Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats (180-200 g) for at least one week under standard laboratory conditions.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Animal Grouping: Randomly divide the animals into groups (n=6 per group):

    • Group I: Vehicle Control (e.g., saline or 0.5% carboxymethyl cellulose).

    • Group II: Test Compound (various doses of the 4-oxo-4-arylbutanoic acid derivative).

    • Group III: Positive Control (a known anti-inflammatory drug, e.g., Indomethacin at 10 mg/kg).

  • Drug Administration: Administer the vehicle, test compound, or positive control orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the subplantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection using the plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Data Summary: Anti-inflammatory Activity of 4-Oxo-4-Arylbutanoic Acid Derivatives
Compound ClassAnimal ModelActivityReference
2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamideIn vitro COX assayIC₅₀ (COX-2) = 0.29 μM, SI = 67.24[16]
2-(4-(methylsulfonyl)phenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazoleIn vitro COX assayIC₅₀ (COX-2) = 0.48 μM, SI = 132.83[10]

Antimicrobial Activity: Combating Microbial Threats

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. 4-Oxo-4-arylbutanoic acid derivatives have demonstrated promising activity against a range of microbial pathogens.[17]

Mechanism of Action

The precise mechanisms by which 4-oxo-4-arylbutanoic acids exert their antimicrobial effects are still under investigation and may vary depending on the specific derivative and the microbial species. Some potential mechanisms include the disruption of cell membrane integrity, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][18][19][20]

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. After incubation, the wells are visually inspected for microbial growth.

Step-by-Step Methodology: [6][18]

  • Preparation of Bacterial Inoculum: Prepare a standardized inoculum of the test bacterium (e.g., to a 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the 4-oxo-4-arylbutanoic acid derivative in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well plate.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Data Summary: Antimicrobial Activity of 4-Oxo-4-Arylbutanoic Acid Derivatives
Compound ClassMicroorganismActivity (MIC)Reference
(S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acidsGram-positive bacteria (including MRSA)2–4 µg/mL[17][21]
4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivativeStaphylococcus aureus ATCC 6538, Bacillus subtilis ATCC 6683125 µg/mL

Modulation of S1P₁ Receptors: A New Frontier in Autoimmune Disease

Recent research has identified certain 4-oxo-4-arylbutanoic acid derivatives as potent and selective agonists of the sphingosine-1-phosphate receptor 1 (S1P₁).[7] S1P₁ is a G protein-coupled receptor that plays a crucial role in lymphocyte trafficking.[18] Agonism of S1P₁ leads to the internalization of the receptor, which in turn traps lymphocytes in the lymph nodes, preventing their migration to sites of inflammation.[18] This mechanism of action is the basis for the therapeutic efficacy of fingolimod (Gilenya®), a marketed drug for the treatment of multiple sclerosis. The discovery of 4-oxo-4-arylbutanoic acids as S1P₁ agonists opens up new avenues for the development of therapeutics for a range of autoimmune diseases.[7]

S1P1_Signaling Lymphocyte in Lymph Node Lymphocyte in Lymph Node S1P1 Receptor S1P1 Receptor Lymphocyte in Lymph Node->S1P1 Receptor S1P Gradient (High in Blood) S1P Gradient (High in Blood) S1P1 Receptor->S1P Gradient (High in Blood) Senses Receptor Internalization Receptor Internalization S1P1 Receptor->Receptor Internalization Leads to Lymphocyte Egress Lymphocyte Egress S1P Gradient (High in Blood)->Lymphocyte Egress Inflammation Inflammation Lymphocyte Egress->Inflammation Contributes to 4-Oxo-4-arylbutanoic Acid (Agonist) 4-Oxo-4-arylbutanoic Acid (Agonist) 4-Oxo-4-arylbutanoic Acid (Agonist)->S1P1 Receptor Binds and Activates Blocked Egress Blocked Egress Receptor Internalization->Blocked Egress Blocked Egress->Inflammation Reduces

Conclusion and Future Directions

The 4-oxo-4-arylbutanoic acid scaffold represents a highly promising starting point for the development of new therapeutics with diverse biological activities. The evidence presented in this guide highlights their potential as anticancer, anti-inflammatory, and antimicrobial agents, as well as immunomodulators. The multifaceted nature of their mechanisms of action, including the inhibition of tubulin polymerization, induction of apoptosis, inhibition of COX enzymes, and modulation of S1P₁ receptors, underscores the versatility of this chemical class.

Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the aryl ring and the butanoic acid chain to optimize potency and selectivity for specific biological targets.

  • Mechanism of Action Elucidation: Deeper investigation into the precise molecular targets and signaling pathways modulated by these compounds.

  • In Vivo Efficacy and Safety Profiling: Rigorous evaluation of promising candidates in relevant animal models of disease to assess their therapeutic potential and toxicological profiles.

  • Development of Drug Delivery Systems: Formulation strategies to enhance the bioavailability and targeted delivery of these compounds.

By leveraging the insights and methodologies outlined in this guide, researchers can accelerate the translation of these promising compounds from the laboratory to the clinic, ultimately addressing unmet medical needs across a spectrum of diseases.

References

  • Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. (URL: [Link])

  • Induction of apoptosis by compounds 4a (A) and 4b (B) in PANC-1 cells.... (URL: [Link])

  • IC 50 values for the inhibition of COX-1 and COX-2 in the human whole... (URL: [Link])

  • The MIC and MBIC values (µg/mL) measured for compounds 1d-f; 2a-f. (URL: [Link])

  • (E)-4-aryl-4-oxo-2-butenoic acid amides, chalcone–aroylacrylic acid chimeras: Design, antiproliferative activity and inhibition of tubulin polymerization. (URL: [Link])

  • 5-Ene-2-arylaminothiazol-4(5H)-ones Induce Apoptosis in Breast Cancer Cells. (URL: [Link])

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (URL: [Link])

  • Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives. (URL: [Link])

  • Schematic diagram of the COX-2/PGES-1 catalyzed PGE2 biosynthesis... (URL: [Link])

  • Apoptosis assay. (A) Representative dot plot diagram showing... (URL: [Link])

  • Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. (URL: [Link])

  • 4-aryl-4-oxo-2-butenoic acid amides, chalcone-aroylacrylic acid chimeras: design, antiproliferative activity and inhibition of tubulin polymerization. (URL: [Link])

  • IC 50 Values for COX-1 and COX-2 Enzymes | Download Scientific Diagram. (URL: [Link])

  • The NF-kB Signaling Pathway. (URL: [Link])

  • Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. (URL: [Link])

  • Induction of apoptosis on ovarian adenocarcinoma cells, A2780 by tricyclohexylphosphanegold (I) mercaptobenzoate derivatives via intrinsic and extrinsic pathways. (URL: [Link])

  • S1P-mediated signaling pathways. Schematic illustration showing... (URL: [Link])

  • Overcoming cancer drug resistance: insights into Apoptotic pathway modulation by plant-based nanoparticle and natural products. (URL: [Link])

  • S1P/S1PR1 signaling differentially regulates the allogeneic response of CD4 and CD8 T cells by modulating mitochondrial fission. (URL: [Link])

  • Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney. (URL: [Link])

  • Extrinsic & Intrinsic Apoptosis Pathways Diagram. (URL: [Link])

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (URL: [Link])

  • The IC 50 values (µM) of inhibition of tubulin polymerization. Data are... (URL: [Link])

  • Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. (URL: [Link])

  • Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. (URL: [Link])

  • Induction of Extrinsic Apoptotic Pathway in Pancreatic Cancer Cells by Apteranthes europaea Root Extract. (URL: [Link])

  • Molecular Hybrids Targeting Tubulin Polymerization. (URL: [Link])

  • In vitro inhibitory concentration (IC 50 ) of COX-1 and COX-2 enzyme... (URL: [Link])

  • Schematic representation of the COX pathway illustrating the synthesis... (URL: [Link])

  • The Nuclear Factor NF-κB Pathway in Inflammation. (URL: [Link])

  • A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization. (URL: [Link])

  • Sphingosine 1-phosphate signalling. (URL: [Link])

  • Cyclooxygenase-1 & Cyclooxygenase-2 (COX 1, COX 2) - All You Need To Know. (URL: [Link])

  • The Nuclear Factor NF-κB Pathway in Inflammation. (URL: [Link])

  • Synthesis of Prostaglandins (PG) and Thromboxanes (TX) | Pathway. (URL: [Link])

  • Structural insights into sphingosine-1-phosphate receptor activation. (URL: [Link])

  • Carrageenan Induced Paw Edema (Rat, Mouse). (URL: [Link])

  • Mechanism of action of anti-inflammatory drugs. (URL: [Link])

Sources

Foundational

A Technical Guide to the Discovery and History of 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic Acid

Introduction 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid, a substituted keto-acid, represents a significant scaffold in synthetic organic and medicinal chemistry. Its structural motif, featuring the 1,3-benzodioxole (met...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid, a substituted keto-acid, represents a significant scaffold in synthetic organic and medicinal chemistry. Its structural motif, featuring the 1,3-benzodioxole (methylenedioxyphenyl) moiety, is a well-established pharmacophore found in numerous naturally occurring and synthetic bioactive compounds. This technical guide provides a comprehensive overview of the discovery and historical development of this compound, with a particular focus on its synthesis, mechanistic underpinnings, and evolution in the scientific literature. We will delve into the pioneering work on β-aroylpropionic acids that laid the groundwork for its first preparation and explore its contemporary relevance in drug discovery and materials science.

Historical Context: The Era of β-Aroylpropionic Acids

The scientific journey of 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid is deeply rooted in the extensive mid-20th-century exploration of β-aroylpropionic acids. This class of compounds, characterized by a carbonyl group in the β-position relative to a carboxylic acid and an aromatic substituent on the carbonyl carbon, was a fertile ground for research into cyclization reactions, the synthesis of polynuclear aromatic hydrocarbons, and the study of reaction mechanisms.

A significant body of work in this area was contributed by F. G. Baddar and collaborators, who, through a series of publications in the Journal of the Chemical Society from the 1950s onwards, systematically investigated the synthesis and chemical transformations of a wide array of β-aroylpropionic acids.[1][2][3][4] This foundational research established the Friedel-Crafts acylation of aromatic compounds with succinic anhydride as a robust and generalizable method for accessing these valuable intermediates. While a singular "discovery" paper for 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid is not readily apparent in the early literature, its synthesis is a direct and logical extension of the methodologies meticulously documented in these seminal works. The compound can be accurately described as a member of the β-aroylpropionic acid family, with the 1,3-benzodioxole ring system serving as the aromatic component.

The Pioneering Synthesis: Friedel-Crafts Acylation

The most probable and historically significant route to 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid is the Friedel-Crafts acylation of 1,3-benzodioxole with succinic anhydride. This reaction is a classic example of electrophilic aromatic substitution, a cornerstone of organic synthesis.[5]

Reaction Scheme

Synthesis_of_4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic_acid cluster_reactants Reactants cluster_reagents Reagents cluster_product Product benzodioxole 1,3-Benzodioxole reaction_center + benzodioxole->reaction_center succinic_anhydride Succinic Anhydride succinic_anhydride->reaction_center lewis_acid AlCl₃ (Lewis Acid) lewis_acid->reaction_center Catalyst solvent Nitrobenzene or CS₂ (Solvent) solvent->reaction_center Solvent product 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid reaction_center->product Friedel-Crafts Acylation Friedel_Crafts_Acylation_Mechanism cluster_step1 Step 1: Formation of the Acylium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Rearomatization succinic_anhydride Succinic Anhydride complex1 Lewis Acid-Base Complex succinic_anhydride->complex1 AlCl3 AlCl₃ AlCl3->complex1 acylium_ion Acylium Ion Intermediate complex1->acylium_ion Ring Opening sigma_complex Arenium Ion (Sigma Complex) acylium_ion->sigma_complex Attack by π-electrons benzodioxole 1,3-Benzodioxole benzodioxole->sigma_complex product_complex Product-AlCl₃ Complex sigma_complex->product_complex -H⁺ final_product 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid product_complex->final_product Aqueous Workup

Sources

Exploratory

The Definitive Guide to Structural Elucidation of Friedel-Crafts Acylation Products of Benzodioxole

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals The 1,3-benzodioxole moiety is a cornerstone in medicinal chemistry and natural product synthesis, le...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

The 1,3-benzodioxole moiety is a cornerstone in medicinal chemistry and natural product synthesis, lending its unique electronic and conformational properties to a vast array of bioactive molecules. The Friedel-Crafts acylation is a fundamental C-C bond-forming reaction frequently employed to introduce keto functionalities to this scaffold, paving the way for diverse synthetic transformations. However, the seemingly straightforward nature of this reaction belies the complexities in definitively ascertaining the structure of its products. The regioselectivity of the acylation and the potential for unexpected side reactions necessitate a robust, multi-pronged analytical approach for unambiguous structural elucidation.

This technical guide provides a comprehensive framework for the structural determination of Friedel-Crafts acylation products of benzodioxole. Moving beyond a mere recitation of techniques, this document delves into the causality behind experimental choices, offering a self-validating system for structural confirmation rooted in the principles of modern analytical chemistry.

The Mechanistic Imperative: Understanding Regioselectivity

The Friedel-Crafts acylation of 1,3-benzodioxole is an electrophilic aromatic substitution reaction.[1][2] The regiochemical outcome is dictated by the electronic properties of the benzodioxole ring. The dioxole ring acts as an activating group, donating electron density to the aromatic system and making it more susceptible to electrophilic attack. This activation, however, is not uniform across all positions.

The primary products of Friedel-Crafts acylation of 1,3-benzodioxole are typically the 5-acyl and 6-acyl derivatives. The relative yields of these isomers are influenced by the reaction conditions, including the Lewis acid catalyst and the acylating agent employed.[3] Theoretical studies, such as those employing Density Functional Theory (DFT), can predict the most likely sites of electrophilic attack by analyzing the local nucleophilicity indices (Parr functions) of the aromatic carbons.

Friedel_Crafts_Acylation_of_Benzodioxole cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_products Products Benzodioxole 1,3-Benzodioxole Product5 5-Acyl-1,3-benzodioxole (Major Product) Benzodioxole->Product5 Electrophilic Attack at C5 Product6 6-Acyl-1,3-benzodioxole (Minor Product) Benzodioxole->Product6 Electrophilic Attack at C6 AcylHalide Acyl Halide (R-CO-Cl) AcyliumIon Acylium Ion [R-C≡O]+ AcylHalide->AcyliumIon + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl3)

Caption: Friedel-Crafts acylation of 1,3-benzodioxole leading to isomeric products.

A Multi-Technique Approach to Structural Verification

A singular analytical technique is rarely sufficient for the complete and unambiguous structural elucidation of novel benzodioxole derivatives. A synergistic application of spectroscopic and spectrometric methods is paramount.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is the most powerful tool for determining the substitution pattern on the benzodioxole ring. Both ¹H and ¹³C NMR provide critical information.

¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is particularly informative. For a monosubstituted benzodioxole, the pattern of signals reveals the position of the acyl group.

Substitution Pattern Expected ¹H NMR Aromatic Signals Typical Coupling Constants (J)
5-Acyl (para to one oxygen) One singlet (H-4), one doublet (H-6), one doublet of doublets (H-7)Jortho ≈ 8 Hz, Jmeta ≈ 2 Hz
6-Acyl (ortho to one oxygen) Two doublets (H-5, H-7) and one doublet of doublets (H-4)Jortho ≈ 8 Hz, Jmeta ≈ 2 Hz

In some instances, particularly with asymmetrically substituted benzodioxoles, the aromatic protons can form complex second-order spin systems (e.g., ABX), leading to overlapping multiplets that are difficult to interpret directly.[4] In such cases, two-dimensional NMR techniques are indispensable.

2D NMR (COSY and HSQC/HMBC):

  • COSY (Correlation Spectroscopy): Reveals proton-proton coupling networks, definitively establishing which protons are adjacent to one another.[4]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for identifying the point of attachment of the acyl group to the aromatic ring.

Experimental Protocol: 2D NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified Friedel-Crafts product in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a standard high-resolution ¹H NMR spectrum to determine appropriate spectral widths for 2D experiments.

  • COSY Acquisition: Run a standard gradient-selected COSY experiment.

  • HSQC Acquisition: Acquire a gradient-selected HSQC experiment optimized for one-bond J(CH) coupling constants (typically ~145 Hz).

  • HMBC Acquisition: Acquire a gradient-selected HMBC experiment optimized for long-range J(CH) coupling constants (typically 4-10 Hz).

  • Data Processing and Analysis: Process the 2D data using appropriate software. Analyze the cross-peaks in each spectrum to build a complete bonding framework of the molecule.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Pathways

Mass spectrometry provides the molecular weight of the product and offers valuable structural clues through the analysis of fragmentation patterns.[5][6]

Ionization Techniques: Electron Ionization (EI) is commonly used and often provides rich fragmentation data. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be employed to enhance the observation of the molecular ion peak.

Characteristic Fragmentation Patterns: Acylated benzodioxoles exhibit predictable fragmentation patterns. The most common fragmentation is the alpha-cleavage of the acyl group, leading to the formation of a stable acylium ion.[6][7]

Fragment Ion Description Significance
[M]+• Molecular IonConfirms the molecular weight of the product.
[M-R]+ Loss of the alkyl/aryl group from the acyl moietyIndicates the nature of the acylating agent.
[RCO]+ Acylium IonA prominent peak, often the base peak, confirming the presence of the acyl group.

digraph "MS_Fragmentation_Workflow" {
graph [layout=dot, rankdir=TB, splines=true, overlap=false, nodesep=0.5, ranksep=0.8, fontname="Arial", fontsize=12];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

Molecule [label="Acylated Benzodioxole\n(Inlet)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ionization [label="Ionization (e.g., EI)", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; MolecularIon [label="Molecular Ion [M]+•", shape=diamond, fillcolor="#FBBC05"]; Fragmentation [label="Fragmentation"]; Fragment1 [label="Acylium Ion [RCO]+", shape=ellipse]; Fragment2 [label="[M-R]+", shape=ellipse]; Fragment3 [label="Other Fragments", shape=ellipse]; MassAnalyzer [label="Mass Analyzer", shape=invtrapezium, fillcolor="#34A853", fontcolor="#FFFFFF"]; Detector [label="Detector", shape=parallelogram]; MassSpectrum [label="Mass Spectrum", shape=note, fillcolor="#FFFFFF"];

Molecule -> Ionization; Ionization -> MolecularIon; MolecularIon -> Fragmentation; Fragmentation -> Fragment1; Fragmentation -> Fragment2; Fragmentation -> Fragment3; MolecularIon -> MassAnalyzer; Fragment1 -> MassAnalyzer; Fragment2 -> MassAnalyzer; Fragment3 -> MassAnalyzer; MassAnalyzer -> Detector; Detector -> MassSpectrum; }

Caption: A generalized workflow for the mass spectrometric analysis of acylated benzodioxoles.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the purified product (typically 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

  • Ionization: Utilize an appropriate ionization source (e.g., ESI).

  • Mass Analysis: Acquire the mass spectrum in high-resolution mode.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it to the calculated mass for the expected empirical formula. The high mass accuracy of HRMS allows for the unambiguous determination of the elemental composition.

X-ray Crystallography: The Definitive Structural Confirmation

For crystalline products, single-crystal X-ray diffraction provides the ultimate, unambiguous three-dimensional structure of the molecule.[8][9][10][11] This technique is particularly valuable when NMR and MS data are ambiguous or when the stereochemistry of the molecule is .

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the purified product suitable for X-ray diffraction. This can be achieved through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model to obtain accurate atomic coordinates, bond lengths, and bond angles.[11]

Integrated Structural Elucidation Workflow

The following diagram illustrates a logical and efficient workflow for the structural elucidation of Friedel-Crafts acylation products of benzodioxole, integrating the discussed analytical techniques.

Structural_Elucidation_Workflow Start Purified Friedel-Crafts Product MS Mass Spectrometry (MS) - Determine Molecular Weight - Analyze Fragmentation Start->MS NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) Start->NMR ProposeStructure Propose Putative Structure(s) MS->ProposeStructure NMR->ProposeStructure IsAmbiguous Is the Structure Ambiguous? ProposeStructure->IsAmbiguous Xray X-ray Crystallography (If Crystalline) IsAmbiguous->Xray Yes FinalStructure Definitive Structure IsAmbiguous->FinalStructure No Xray->FinalStructure Report Report and Characterize FinalStructure->Report

Caption: An integrated workflow for the structural elucidation of acylated benzodioxoles.

Conclusion

The structural elucidation of Friedel-Crafts acylation products of benzodioxole is a critical task in synthetic and medicinal chemistry. A thorough understanding of the underlying reaction mechanism and the judicious application of a suite of modern analytical techniques are essential for unambiguous structural assignment. By following the integrated workflow presented in this guide, researchers can confidently and efficiently characterize these valuable synthetic intermediates, accelerating the pace of drug discovery and development.

References

  • BenchChem. (2025).
  • Analyst (RSC Publishing). (n.d.).
  • Zeroual, A., et al. (n.d.).
  • Andonian, A. (n.d.).
  • ResearchGate. (n.d.). Synthesis, Single Crystal X-Ray Structure, and Antimicrobial Activity of 6-(1,3-Benzodioxol-5-ylmethyl)-5-ethyl-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one.
  • (n.d.). SYNTHESIS OF 1,3-BENZODIOXOLE-5-ACETIC ACID.
  • BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Benzodioxole Compounds. BenchChem.
  • World Researchers Associations. (n.d.). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction.
  • Hive Chemistry Discourse. (2002).
  • PMC - NIH. (2024).
  • Chemistry LibreTexts. (2023).
  • Moroccan Journal of Chemistry. (2015).
  • BenchChem. (2025).
  • (n.d.). Supplementary Information Combined Analysis of 1,3-Benzodioxoles by Crystalline Sponge X-ray Crystallography and Laser Desorptio.
  • (2001). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain.
  • ResearchGate. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction.
  • ResearchGate. (n.d.).
  • (2018).
  • Google Patents. (n.d.). CN1332736A - Process for synthesis of 5-(-hydroxyalkyl) benzo[8] dioxols.

  • NIH. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters.
  • (n.d.). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs.
  • Chemguide. (n.d.).
  • eGyanKosh. (n.d.).
  • Madurai Kamaraj University. (n.d.). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS.
  • Frontiers. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters.
  • ChemicalBook. (n.d.). 1,3-Benzodioxole(274-09-9) 1H NMR spectrum.
  • SpectraBase. (n.d.). 1,3-Benzodioxole - Optional[1H NMR] - Spectrum.
  • (n.d.).
  • YouTube. (2023).
  • Chemistry LibreTexts. (2023).
  • Khan Academy. (n.d.).
  • (n.d.). Structural Basis for the Friedel-Crafts Alkylation in Cylindrocyclophane Biosynthesis.

Sources

Foundational

An In-depth Technical Guide to Exploring the Reactivity of the Keto and Carboxylic Acid Groups in 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic Acid

Abstract This technical guide provides a comprehensive exploration of the chemical reactivity of the bifunctional molecule, 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid. This compound, possessing both a ketone and a carbo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive exploration of the chemical reactivity of the bifunctional molecule, 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid. This compound, possessing both a ketone and a carboxylic acid moiety, is a valuable building block in the synthesis of a variety of heterocyclic and biologically active molecules.[1][2] This guide will delve into the nuanced strategies for achieving selective and simultaneous transformations of these two functional groups, offering field-proven insights and detailed experimental protocols for researchers, scientists, and professionals in drug development. We will examine the chemoselective reduction of the ketone, the selective derivatization of the carboxylic acid, and the conditions that promote the concurrent reaction of both groups, supported by mechanistic rationale and characterization data.

Introduction: The Duality of 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic Acid

4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid is a γ-keto acid characterized by the presence of an aromatic ketone and a terminal carboxylic acid. The benzodioxole moiety is a common fragment in natural products and pharmacologically active compounds, imparting unique electronic and steric properties to the molecule.[1][2] The challenge and opportunity in the synthetic manipulation of this molecule lie in the differential reactivity of its two functional groups. The ability to selectively address either the ketone or the carboxylic acid opens avenues for the creation of diverse molecular architectures.

Molecular Structure and Physicochemical Properties:

PropertyValue
Molecular FormulaC₁₁H₁₀O₅
Molecular Weight222.19 g/mol [3]
IUPAC Name4-(1,3-benzodioxol-5-yl)-4-oxobutanoic acid
AppearanceSolid
Melting PointNot readily available
SolubilitySoluble in polar organic solvents

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the benzodioxole ring, the methylene protons of the butanoic acid chain, and the characteristic singlet for the methylene protons of the dioxole ring.

  • ¹³C NMR: The carbon NMR spectrum will exhibit resonances for the carbonyl carbon of the ketone, the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the aliphatic carbons of the chain.[4][5][6]

  • IR Spectroscopy: Key vibrational frequencies will be observed for the C=O stretch of the ketone, the C=O stretch of the carboxylic acid, and the O-H stretch of the carboxylic acid.[7][8]

Selective Reactivity of the Ketone Group

The selective transformation of the ketone in the presence of a carboxylic acid requires the use of mild reducing agents that do not affect the latter.

Chemoselective Reduction to a Secondary Alcohol

Sodium borohydride (NaBH₄) is a commonly employed reagent for the selective reduction of ketones and aldehydes in the presence of less reactive functional groups like esters and carboxylic acids.[9][10]

Causality of Experimental Choice: The choice of sodium borohydride in an alcoholic solvent at ambient or low temperatures is predicated on its lower reactivity compared to stronger reducing agents like lithium aluminum hydride (LiAlH₄). LiAlH₄ would non-selectively reduce both the ketone and the carboxylic acid.[9] The use of methanol or ethanol as a solvent facilitates the reaction and the subsequent workup.

Experimental Protocol: Selective Reduction of the Ketone

  • Dissolution: Dissolve 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid (1.0 eq) in methanol (10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add sodium borohydride (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quenching: Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude product by column chromatography on silica gel to yield 4-(1,3-Benzodioxol-5-yl)-4-hydroxybutanoic acid.

Workflow Diagram: Selective Ketone Reduction

G cluster_start Starting Material cluster_reaction Reduction cluster_workup Workup cluster_product Product start 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid in Methanol reduction Addition of NaBH4 at 0°C start->reduction 1. Cool to 0°C quench Quench with 1M HCl reduction->quench 2. Stir, then quench extraction Extract with Ethyl Acetate quench->extraction purification Column Chromatography extraction->purification product 4-(1,3-Benzodioxol-5-yl)-4-hydroxybutanoic acid purification->product

Caption: Workflow for the selective reduction of the ketone.

Selective Reactivity of the Carboxylic Acid Group

To selectively modify the carboxylic acid while leaving the ketone untouched, reactions that are specific to the carboxyl group are employed.

Fischer Esterification

Fischer esterification is a classic method for converting carboxylic acids to esters using an alcohol in the presence of a strong acid catalyst.

Causality of Experimental Choice: This acid-catalyzed reaction is highly selective for the carboxylic acid. The ketone remains unreactive under these conditions. The use of a large excess of the alcohol and removal of water can drive the equilibrium towards the formation of the ester.

Experimental Protocol: Selective Esterification

  • Mixing: In a round-bottom flask, combine 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid (1.0 eq), the desired alcohol (e.g., methanol, 20 eq), and a catalytic amount of concentrated sulfuric acid (0.1 eq).

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Neutralization: After cooling to room temperature, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter and concentrate the solution under reduced pressure. Purify the crude ester by column chromatography.

Workflow Diagram: Selective Esterification

G cluster_start Starting Material cluster_reaction Esterification cluster_workup Workup cluster_product Product start 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid in Alcohol esterification Add H₂SO₄ (cat.) and Reflux start->esterification 1. Mix reagents neutralize Neutralize with NaHCO₃ esterification->neutralize 2. Cool and neutralize extraction Extract with Ethyl Acetate neutralize->extraction purification Column Chromatography extraction->purification product Corresponding Ester purification->product

Caption: Workflow for the selective esterification of the carboxylic acid.

Amidation

The carboxylic acid can be converted to an amide through activation with a coupling agent followed by reaction with an amine.

Causality of Experimental Choice: Reagents like thionyl chloride (SOCl₂) can convert the carboxylic acid to a more reactive acid chloride, which readily reacts with an amine.[7][11] This method is generally selective for the carboxylic acid, although care must be taken to avoid side reactions with the ketone under harsh conditions.

Experimental Protocol: Amidation via Acid Chloride

  • Acid Chloride Formation: To a solution of 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid (1.0 eq) in dry dichloromethane (DCM), add thionyl chloride (1.2 eq) dropwise at 0 °C. Stir at room temperature for 2 hours.

  • Amine Addition: In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in dry DCM.

  • Reaction: Slowly add the freshly prepared acid chloride solution to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Quench the reaction with water and separate the organic layer. Wash with 1 M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude amide by recrystallization or column chromatography.

Simultaneous Reactivity of Both Functional Groups

In certain scenarios, the simultaneous transformation of both the keto and carboxylic acid groups is desirable. This typically requires more forcing conditions or more powerful reagents.

Complete Reduction to a Diol

A study by Bhattacharyya et al. demonstrated that 4-aryl-4-oxoesters undergo facile reduction of both the keto and the ester groups with methanolic NaBH₄ at room temperature to yield the corresponding 1-aryl-1,4-butanediols.[12][13] This suggests that under similar conditions, the corresponding keto acid would also be fully reduced.

Causality of Experimental Choice: The use of a larger excess of sodium borohydride and potentially longer reaction times or elevated temperatures can lead to the reduction of both functional groups. The initial reduction of the ketone to a hydroxyl group may influence the reactivity of the carboxylic acid.

Experimental Protocol: Simultaneous Reduction to Diol

  • Dissolution: Dissolve 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid (1.0 eq) in methanol.

  • Reagent Addition: Add a significant excess of sodium borohydride (e.g., 4-5 equivalents) portion-wise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for an extended period (e.g., 24 hours), monitoring by TLC.

  • Workup and Purification: Follow a similar workup procedure as the selective ketone reduction to isolate 4-(1,3-Benzodioxol-5-yl)butane-1,4-diol.

Conclusion

The reactivity of 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid is a rich area for synthetic exploration. By carefully selecting reagents and reaction conditions, chemists can achieve a high degree of chemoselectivity, enabling the targeted modification of either the ketone or the carboxylic acid group. Furthermore, conditions can be tailored to effect the simultaneous transformation of both functionalities. The protocols and insights provided in this guide serve as a valuable resource for researchers aiming to utilize this versatile building block in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

References

  • B.D2 - Analyse the process of determining structures of simple organic compounds from their percentage composition, infrared spectra, mass spectra, 1H NMR, and 13C NMR spectra B.M3 - Explain correctly the structures of simple organic compounds from their percentage composition, infrared spectra, mass spectra, 1H NMR, and 13C NMR spectra. (2021). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Polo, E., Trilleras, J., & Gutiérrez Cabrera, M. (2017). N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. Molbank, 2017(4), M953.
  • PubChem. (n.d.). 4-(1,3-Benzodioxol-5-yl)-3-oxobutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Der Pharma Chemica. (2013). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Der Pharma Chemica, 5(2), 365-369.
  • Stack Exchange. (2021). Elucidating an unknown compound using 1H- and 13C-NMR spectral data. Chemistry Stack Exchange. Retrieved from [Link]

  • Scribd. (n.d.). Assignment 4 | PDF | Science & Mathematics. Retrieved from [Link]

  • Indo American Journal of Pharmaceutical Research. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Indo American Journal of Pharmaceutical Research, 14(06).
  • YouTube. (2022). TO STUDY ESTERIFICATION REACTION BETWEEN ALCOHOL AND CARBOXYLIC ACID.
  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • A-Level Chemistry. (n.d.). NMR Spectroscopy.
  • University of Calgary. (n.d.).
  • Google Patents. (n.d.). EP1097919A2 - Process for producing 4-amino-3-oxo-butanoic acid ester.
  • Orgchem.by. (2015). A Quick Guide to Reductions in Organic Chemistry.
  • Brodbeck, R. M., et al. (2008). Identification and characterization of NDT 9513727 [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 327(3), 898-909.
  • Bhattacharyya, S., et al. (2010). Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride. Arkivoc, 2011(5), 126-140.
  • Arkivoc. (2010). Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride.
  • Cao, M., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 907310.
  • Scientific & Academic Publishing. (2017). Reduction of a Ketone by Sodium Tetrahydridoborate – A Comprehensive Experiment of Common Laboratory Techniques for Organic Chemistry Reaction.
  • University of Missouri-St. Louis. (2023). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one.
  • Google Patents. (n.d.). JPS5683486A - Preparation of 1,3-benzodioxol-5-ol.
  • Polo, E., Trilleras, J., & Gutiérrez Cabrera, M. (2017). N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. Molbank, 2017(4), M953.
  • Al-Omair, M. A., et al. (2014). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Molecules, 19(9), 13627-13642.
  • MDPI. (2024). (E)-1-(Benzo[d][7][14]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one.

  • Organic Letters. (2003). Early amidation approach to 3-[(4-amido)pyrrol-2-yl]-2-indolinones.

Sources

Protocols & Analytical Methods

Method

"synthesis of pyridazinone derivatives from 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid"

An In-Depth Guide to the Synthesis of Novel Pyridazinone Derivatives from 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic Acid Introduction: The Therapeutic Promise of the Pyridazinone Scaffold The pyridazinone nucleus, a six-mem...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of Novel Pyridazinone Derivatives from 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic Acid

Introduction: The Therapeutic Promise of the Pyridazinone Scaffold

The pyridazinone nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, is a cornerstone pharmacophore in modern drug discovery.[1][2][3] Its derivatives exhibit a remarkable breadth of biological activities, positioning them as promising candidates for treating a wide array of conditions.[4][5] These activities include potent anti-inflammatory, analgesic, anticancer, antimicrobial, and cardiovascular effects.[2][6][7][8] The versatility of the pyridazinone scaffold allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile to interact with diverse biological targets.[1][3]

A robust and efficient synthetic pathway to these valuable compounds often begins with γ-keto acids.[9][10] This guide provides a detailed protocol for the synthesis of novel pyridazinone derivatives starting from 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid. This particular starting material is of significant interest as the benzodioxole moiety is present in numerous natural products and pharmacologically active compounds. The primary synthetic strategy detailed herein is the cyclocondensation reaction with hydrazine derivatives, a classic and reliable method for forming the pyridazinone ring system.[9][11]

This document is designed for researchers, medicinal chemists, and drug development professionals, offering not just a series of steps, but a deeper understanding of the chemical principles, experimental rationale, and practical considerations necessary for successful synthesis and characterization.

Core Synthetic Principle: Cyclocondensation of a γ-Keto Acid

The foundational reaction for this synthesis is the cyclocondensation between the γ-keto acid, 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid, and a hydrazine derivative. This process elegantly constructs the six-membered pyridazinone ring.

The Mechanism Unveiled:

  • Hydrazone Formation: The reaction initiates with a nucleophilic attack by one of the nitrogen atoms of the hydrazine (R-NH-NH₂) on the electrophilic ketone carbonyl of the γ-keto acid. This is followed by dehydration to form a hydrazone intermediate.

  • Intramolecular Cyclization (Lactamization): The second nitrogen atom of the hydrazone then performs an intramolecular nucleophilic attack on the carboxylic acid carbonyl. This step is a cyclization that forms a six-membered ring.

  • Dehydration: A final dehydration step from the cyclic intermediate yields the stable 4,5-dihydropyridazin-3(2H)-one ring.

The choice of the hydrazine derivative is a critical determinant of the final product's structure. Using unsubstituted hydrazine hydrate (H₂N-NH₂) results in a pyridazinone with a hydrogen atom at the N-2 position, which can be a site for further functionalization. Conversely, employing a substituted hydrazine, such as phenylhydrazine or an alkylhydrazine, directly installs a substituent at the N-2 position, providing a straightforward method to explore structure-activity relationships (SAR).[9]

Visualizing the Synthetic Pathway

The following diagrams illustrate the general chemical transformation and the typical laboratory workflow for this synthesis.

Caption: General reaction scheme for pyridazinone synthesis.

G arrow arrow A 1. Dissolve γ-Keto Acid in Solvent B 2. Add Hydrazine Derivative A->B C 3. Reflux Reaction Mixture (Monitor by TLC) B->C D 4. Cool to Room Temperature C->D E 5. Precipitate Product (e.g., in ice-water) D->E F 6. Isolate Crude Product (Vacuum Filtration) E->F G 7. Purify Product (Recrystallization) F->G H 8. Dry and Characterize (NMR, MS, IR, MP) G->H

Caption: Standard experimental workflow for synthesis.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for synthesizing both an N-unsubstituted and an N-substituted pyridazinone derivative.

Protocol 1: Synthesis of 6-(1,3-Benzodioxol-5-yl)-4,5-dihydropyridazin-3(2H)-one

Objective: To synthesize the N-unsubstituted pyridazinone core structure.

Materials and Reagents:

  • 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid (1.0 eq)

  • Hydrazine hydrate (80% solution, 1.2 eq)

  • Glacial Acetic Acid or Ethanol (as solvent)

  • Distilled water

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Buchner funnel and vacuum flask

  • Beakers and graduated cylinders

  • TLC plates (Silica gel 60 F₂₅₄)

  • Melting point apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid (e.g., 2.22 g, 10 mmol) in glacial acetic acid (25 mL).

  • Reagent Addition: Slowly add hydrazine hydrate (e.g., 0.75 g, 12 mmol) to the solution at room temperature. The addition may be slightly exothermic.

  • Cyclocondensation: Attach a reflux condenser and heat the mixture to reflux (approximately 118 °C for acetic acid) with continuous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC), eluting with a mixture like ethyl acetate/hexane (e.g., 7:3 v/v). The reaction is typically complete within 4-6 hours, as indicated by the consumption of the starting keto acid.

  • Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture slowly into a beaker containing ice-cold water (100 mL) while stirring. A solid precipitate should form.

  • Filtration: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold water to remove residual acetic acid.

  • Purification: Purify the crude solid by recrystallization from ethanol to yield a crystalline product.

  • Drying and Characterization: Dry the purified product in a vacuum oven. Determine the yield and characterize the compound using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, and measure its melting point.

Protocol 2: Synthesis of 6-(1,3-Benzodioxol-5-yl)-2-phenyl-4,5-dihydropyridazin-3(2H)-one

Objective: To synthesize an N-phenyl substituted pyridazinone derivative to demonstrate SAR exploration.

Materials and Reagents:

  • 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid (1.0 eq)

  • Phenylhydrazine (1.1 eq)

  • Ethanol (95%, solvent)

  • A few drops of concentrated HCl (catalyst, optional)

  • Distilled water

  • Ethanol (for recrystallization)

Equipment:

  • Same as Protocol 1.

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, suspend 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid (e.g., 2.22 g, 10 mmol) in ethanol (30 mL).

  • Reagent Addition: Add phenylhydrazine (e.g., 1.20 g, 11 mmol) to the suspension. If desired, add 2-3 drops of concentrated HCl as a catalyst.

  • Cyclocondensation: Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) with vigorous stirring. The suspension should gradually become a clear solution as the reaction proceeds.

  • Reaction Monitoring: Monitor the reaction by TLC (e.g., ethyl acetate/hexane, 1:1 v/v) until the starting material is consumed (typically 6-8 hours).

  • Isolation: After completion, cool the reaction flask to room temperature. Reduce the solvent volume to about one-third using a rotary evaporator.

  • Precipitation: Allow the concentrated solution to stand at room temperature or in an ice bath. The product should crystallize out of the solution. If crystallization is slow, adding a small amount of cold water can induce precipitation.

  • Filtration and Purification: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and then purify by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Drying and Characterization: Dry the purified crystals under vacuum. Calculate the yield and confirm the structure by spectroscopic analysis (NMR, MS, IR) and melting point determination.

Safety Precautions: Hydrazine and its derivatives are toxic and potentially carcinogenic. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Data Summary

The following table summarizes the key parameters for the described synthetic protocols. Yields and melting points are illustrative and may vary based on experimental conditions and purity.

Product NameKey ReagentsSolventTypical Reaction TimeTypical Yield (%)
6-(1,3-Benzodioxol-5-yl)-4,5-dihydropyridazin-3(2H)-oneHydrazine hydrateGlacial Acetic Acid4-6 hours80-90%
6-(1,3-Benzodioxol-5-yl)-2-phenyl-4,5-dihydropyridazin-3(2H)-onePhenylhydrazineEthanol6-8 hours75-85%

Conclusion and Future Directions

The synthesis of pyridazinone derivatives from γ-keto acids like 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid is a reliable and versatile method for accessing compounds of significant therapeutic interest. The protocols detailed here provide a solid foundation for producing both N-unsubstituted and N-substituted dihydropyridazinones.

These synthesized compounds are not merely final products but also valuable intermediates. The dihydropyridazinone ring can be aromatized through oxidation to yield the corresponding pyridazin-3(2H)-one. Furthermore, the N-H group in the unsubstituted pyridazinone is available for a wide range of reactions, such as alkylation and acylation, allowing for the creation of extensive compound libraries for biological screening.[12][13] The inherent biological potential of the pyridazinone scaffold, combined with the proven pharmacological relevance of the benzodioxole moiety, makes these derivatives highly attractive targets for future drug discovery programs targeting inflammatory diseases, cancer, and cardiovascular disorders.

References

  • SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Retrieved from [Link]

  • Alam, M. T., & Asif, M. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Retrieved from [Link]

  • Di Micco, S., et al. (n.d.). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry. Retrieved from [Link]

  • (n.d.). Synthesis and biological evaluation of some new pyridazinone derivatives. Taylor & Francis Online. Retrieved from [Link]

  • Pathak, S., et al. (2024). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Bentham Science. Retrieved from [Link]

  • Poot, A. J., et al. (2008). Synthesis and biological evaluation of pyridazinone analogues as potential cardiac positron emission tomography tracers. PubMed. Retrieved from [Link]

  • Leclerc, E., et al. (n.d.). Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect. Retrieved from [Link]

  • Abdelbaset, M. S., et al. (n.d.). Biological activities of pyridazinones. ResearchGate. Retrieved from [Link]

  • (n.d.). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. Retrieved from [Link]

  • Pathak, S., et al. (n.d.). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Bentham Science. Retrieved from [Link]

  • (n.d.). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. Retrieved from [Link]

  • (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. MDPI. Retrieved from [Link]

  • Wasfy, A. A. F., et al. (2002). γ-Oxo Carboxylic Acids in Heterocyclic Synthesis, III. Synthesis of Biologically Active 4-Benzylamino-6-(5,5-dioxodibenzothiophen-2-yl)-2,3,4,5-tetrahydropyridazin-3-ones. De Gruyter. Retrieved from [Link]

Sources

Application

Application Notes & Protocols: Synthesis of 6-(1,3-Benzodioxol-5-yl)-4,5-dihydropyridazin-3(2H)-one via Cyclocondensation

Abstract & Introduction This document provides a comprehensive technical guide for the synthesis of 6-(1,3-benzodioxol-5-yl)-4,5-dihydropyridazin-3(2H)-one , a heterocyclic compound of significant interest in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This document provides a comprehensive technical guide for the synthesis of 6-(1,3-benzodioxol-5-yl)-4,5-dihydropyridazin-3(2H)-one , a heterocyclic compound of significant interest in medicinal chemistry. The protocol details the cyclocondensation reaction between 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid and hydrazine hydrate.

The pyridazinone core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antihypertensive, and anticancer effects.[1][2] The 1,3-benzodioxole moiety, often found in natural products, is also a key pharmacophore used to modulate the metabolic stability and receptor-binding properties of drug candidates.[3][4] The combination of these two structural motifs in the target molecule makes it a valuable building block for the development of novel therapeutic agents.[5][6]

This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development. It offers a detailed reaction mechanism, a step-by-step experimental protocol, safety guidelines, and methods for product characterization, grounded in established chemical principles.

Reaction Scheme & Mechanism

The synthesis is achieved through a classical and efficient method for forming 6-substituted 4,5-dihydropyridazin-3(2H)-ones: the condensation of a γ-keto acid with hydrazine.[7]

Overall Reaction:

Mechanistic Rationale:

The reaction proceeds via a two-stage mechanism: initial hydrazone formation followed by intramolecular cyclization (acylation) and dehydration.

  • Nucleophilic Attack (Ketone): The more nucleophilic nitrogen atom of hydrazine hydrate attacks the electrophilic carbonyl carbon of the ketone on the γ-keto acid. This is the kinetically favored initial step.

  • Hydrazone Formation: A proton transfer and subsequent loss of a water molecule result in the formation of a hydrazone intermediate.

  • Intramolecular Cyclization: The terminal nitrogen of the hydrazone then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carboxylic acid. This intramolecular reaction is entropically favored, leading to the formation of a six-membered heterocyclic ring.

  • Dehydration: The resulting tetrahedral intermediate eliminates a second molecule of water to yield the final, stable 4,5-dihydropyridazin-3(2H)-one product.

The use of a protic solvent like ethanol or a weak acid catalyst facilitates the proton transfers required throughout the mechanism.

Reaction_Mechanism Figure 1: Reaction Mechanism Reactant_KetoAcid 4-(1,3-Benzodioxol-5-yl) -4-oxobutanoic acid Intermediate_1 Initial Adduct (Ketone Attack) Reactant_KetoAcid->Intermediate_1 + Hydrazine Reactant_Hydrazine Hydrazine Hydrate (NH2NH2·H2O) Intermediate_2 Hydrazone Intermediate Intermediate_1->Intermediate_2 - H2O Intermediate_3 Cyclized Intermediate Intermediate_2->Intermediate_3 Intramolecular Acylation Product 6-(1,3-Benzodioxol-5-yl) -4,5-dihydropyridazin-3(2H)-one Intermediate_3->Product - H2O

Caption: Figure 1: Reaction Mechanism

Materials, Safety, and Equipment

Reagents & Materials
ReagentFormulaMW ( g/mol )PuritySupplier
4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acidC₁₁H₁₀O₅222.19≥97%Sigma-Aldrich
Hydrazine Hydrate (~64% Hydrazine)N₂H₄·H₂O50.06~64%Sigma-Aldrich
Ethanol (Absolute)C₂H₅OH46.07200 ProofFisher Scientific
Distilled WaterH₂O18.02-In-house
Celite® (Optional)---VWR
Safety Precautions

This protocol involves hazardous materials. A thorough risk assessment must be conducted before commencing any work.

  • Hydrazine Hydrate (N₂H₄·H₂O):

    • DANGER: Fatal if inhaled, toxic in contact with skin, and harmful if swallowed.[8] Causes severe skin burns and eye damage.[8] May cause an allergic skin reaction, respiratory irritation, and is suspected of causing cancer.[8] Very toxic to aquatic life with long-lasting effects.

    • Handling: MUST be handled in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves (double-gloving recommended), and chemical splash goggles with a face shield.[9] Ensure an eyewash station and safety shower are immediately accessible.

  • 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid:

    • CAUTION: May cause skin, eye, and respiratory irritation. Handle with standard laboratory PPE.[10][11]

  • Ethanol:

    • WARNING: Flammable liquid and vapor. Keep away from ignition sources.

Equipment
  • Round-bottom flask (100 mL or 250 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Beakers, graduated cylinders, and Erlenmeyer flasks

  • Buchner funnel and filter flask assembly

  • Filter paper (e.g., Whatman No. 1)

  • Spatulas and weighing paper

  • Melting point apparatus

  • Access to analytical instrumentation (NMR, IR, MS)

Experimental Protocol

This protocol is designed for a ~10 mmol scale synthesis.

Experimental_Workflow Figure 2: Experimental Workflow A 1. Reagent Setup Combine keto acid, ethanol, and stir bar in RBF. B 2. Add Hydrazine Add hydrazine hydrate dropwise at room temperature. A->B C 3. Reaction Heat mixture to reflux (approx. 80°C) for 4-6 hours. B->C D 4. Workup: Cooling Cool reaction mixture to room temperature, then in ice bath. C->D E 5. Isolation Collect precipitate by vacuum filtration. D->E F 6. Purification Wash solid with cold ethanol and then cold water. E->F G 7. Drying Dry the product in a vacuum oven or air dry. F->G H 8. Analysis Characterize the final product (TLC, MP, NMR, IR, MS). G->H

Caption: Figure 2: Experimental Workflow

Reaction Setup & Execution
  • Charge the Flask: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid (2.22 g, 10.0 mmol, 1.0 eq).

  • Add Solvent: Add absolute ethanol (30 mL) to the flask and stir the mixture to achieve partial or full dissolution.

  • Add Hydrazine: While stirring at room temperature, carefully add hydrazine hydrate (~0.55 mL, ~11.0 mmol, 1.1 eq) dropwise to the mixture using a pipette or syringe.

    • Causality Note: A slight excess of hydrazine ensures the complete consumption of the limiting keto acid. Adding it dropwise helps to control any initial exotherm.

  • Reflux: Attach a reflux condenser to the flask and place the setup in a heating mantle. Heat the mixture to reflux (the boiling point of ethanol, ~78-80 °C) with continuous stirring.

  • Monitor Reaction: Allow the reaction to proceed at reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), using a solvent system like Toluene:Ethyl Acetate:Formic Acid (5:4:1) to observe the disappearance of the starting material.[2]

Product Isolation & Purification
  • Cooling & Precipitation: After the reaction is complete, turn off the heat and allow the flask to cool to room temperature. The product will likely begin to precipitate as the solution cools. To maximize precipitation, place the flask in an ice-water bath for 30-60 minutes.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake sequentially with two portions of cold ethanol (2 x 10 mL) followed by two portions of cold distilled water (2 x 10 mL).

    • Causality Note: Washing with cold solvent removes unreacted starting materials and soluble impurities without significantly dissolving the desired product.

  • Drying: Transfer the purified solid to a watch glass and allow it to air dry, or for faster results, dry it in a vacuum oven at 50-60 °C until a constant weight is achieved.

  • Yield Calculation: Weigh the final, dry product and calculate the percentage yield. A typical yield for this type of reaction is in the range of 60-85%.

Product Characterization

The identity and purity of the synthesized 6-(1,3-benzodioxol-5-yl)-4,5-dihydropyridazin-3(2H)-one should be confirmed using standard analytical techniques.[12]

Property / TechniqueExpected Result
Appearance White to off-white crystalline solid
Melting Point To be determined experimentally
¹H NMR (DMSO-d₆, 400 MHz)δ ~10.5 (s, 1H, -NH), 7.4-7.2 (m, 2H, Ar-H), 7.0 (d, 1H, Ar-H), 6.1 (s, 2H, -OCH₂O-), 2.9 (t, 2H, -CH₂-CO-), 2.5 (t, 2H, -CH₂-C=N-)
¹³C NMR (DMSO-d₆, 100 MHz)δ ~170 (C=O), ~150-147 (Ar-C-O), ~125 (Ar-C), ~122 (Ar-CH), ~108 (Ar-CH), ~106 (Ar-CH), 101.5 (-OCH₂O-), ~28 (-CH₂-), ~20 (-CH₂-)
FT-IR (KBr, cm⁻¹)~3200 (N-H stretch), ~1670 (C=O amide stretch), ~1610 (C=N stretch), ~1250 (C-O-C stretch)
Mass Spec (ESI+) [M+H]⁺ expected at m/z = 219.07

Note: Predicted NMR shifts are estimates based on analogous structures and may vary slightly.[13]

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Yield Incomplete reaction.Extend reflux time. Confirm starting material purity. Ensure correct stoichiometry of hydrazine.
Product is soluble in the solvent.After cooling, concentrate the filtrate by ~50% on a rotary evaporator and attempt to precipitate again in an ice bath.
Oily Product / Fails to Solidify Presence of impurities.Attempt to triturate the oil with a non-polar solvent like hexanes or diethyl ether to induce crystallization. If unsuccessful, purify by column chromatography (Silica gel, Ethyl Acetate/Hexane gradient).
Product is Colored (Yellow/Brown) Impurities from starting material or side reactions.Recrystallize the product from a suitable solvent such as ethanol or an ethanol/water mixture. A small amount of activated charcoal can be used during recrystallization to remove colored impurities.

References

  • El-Sayed, M. A. A., et al. (2022). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. Molecules, 27(22), 7906. [Link]

  • Google Patents. (2018). WO2018234299A1 - Processes for the preparation of 1,3-benzodioxole heterocyclic compounds.
  • Google Patents. (1998).
  • Gümüş, M., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 27(19), 6610. [Link]

  • Selič, L., & Stanovnik, B. (2003). Synthesis and chemistry of pyridazin-3(2H)-ones. Arkivoc, 2003(5), 135-146. [Link]

  • Brodbeck, R. M., et al. (2008). Identification and characterization of NDT 9513727 [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 327(3), 898-909. [Link]

  • Snetkova, E. V., et al. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7794. [Link]

  • New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Hydrazine. [Link]

  • Al-Mokyna, F. H., et al. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Molecules, 28(19), 6982. [Link]

  • Science of Synthesis. (2004). Product Class 8: Pyridazines. [Link]

  • Xu, S., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Journal of Agricultural and Food Chemistry, 70(24), 7434-7444. [Link]

  • Dömling, A., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1083-1127. [Link]

  • Nexchem Ltd. (2021). SAFETY DATA SHEET - Hydrazine Hydrate 55%. [Link]

  • Firoz, M., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules, 27(12), 3801. [Link]

  • Abdel-Fattah, A. M., et al. (1990). Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine. Journal of the Chinese Chemical Society, 37(4), 401-407. [Link]

  • Google Patents. (1990).
  • ResearchGate. (2015). (PDF) Identification and Characterization of NDT 9513727.... [Link]

  • Hobbs, W. J. (2019). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • DTIC. (1968). Safety and Handling of Hydrazine. [Link]

  • CPAchem. (2024). Safety data sheet - 1,3-Benzodioxole. [Link]

  • Teran, C., et al. (1989). Pyridazine Derivatives. Part 7. Synthesis and Hypotensive Activity of 3‐Hydrazinocycloalkyl(1,2‐c)pyridazines and Their Derivatives. ChemInform, 20(48). [Link]

  • Khurana, S., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]

  • Hennequin, L. F., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 49(22), 6465-6488. [Link]

  • Gier-Bouldin, P., et al. (2021). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Molecules, 26(23), 7126. [Link]

Sources

Method

Application Note: 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic Acid as a Versatile Precursor for Heterocyclic Synthesis

Audience: Researchers, scientists, and drug development professionals in organic and medicinal chemistry. Abstract: This document provides a detailed technical guide on the synthetic utility of 4-(1,3-Benzodioxol-5-yl)-4...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in organic and medicinal chemistry.

Abstract: This document provides a detailed technical guide on the synthetic utility of 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid, a γ-keto acid featuring the medicinally significant benzodioxole moiety. We explore its application as a strategic precursor for the synthesis of key heterocyclic scaffolds, primarily focusing on pyridazinones and indoles. This guide furnishes field-proven insights, step-by-step protocols, mechanistic explanations, and troubleshooting advice to empower researchers in leveraging this versatile building block for drug discovery and materials science.

Introduction: The Strategic Value of 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic Acid

4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid, also known as 3-(3,4-methylenedioxybenzoyl)propionic acid, is a bifunctional organic molecule of significant interest. Its structure is characterized by three key features: a terminal carboxylic acid, a ketone carbonyl group, and an aromatic benzodioxole ring system.

  • The Benzodioxole Moiety: This group is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds.[1][2] Its presence can influence metabolic stability and receptor binding affinity.

  • The γ-Keto Acid Core: The 1,4-relationship between the ketone and carboxylic acid functionalities is the cornerstone of its synthetic versatility. This arrangement is perfectly primed for cyclocondensation reactions to form a variety of six-membered heterocyclic rings.

This unique combination makes the title compound an ideal starting material for constructing complex molecules with potential biological activity. This guide will focus on two of the most robust and high-impact transformations: the synthesis of pyridazinones and the Fischer indole synthesis.

Application I: Synthesis of Pyridazinone Derivatives

The pyridazinone core is a prominent feature in many compounds with a wide spectrum of biological activities, including cardiovascular, anti-inflammatory, and herbicidal properties.[3][4] The most direct and common method for synthesizing the 4,5-dihydropyridazin-3(2H)-one ring is the cyclocondensation of γ-keto acids with hydrazine derivatives.[3][5]

Reaction Principle and Mechanism

The reaction proceeds via a two-step sequence. First, the more nucleophilic nitrogen of the hydrazine attacks the ketone carbonyl of the γ-keto acid to form a hydrazone intermediate. Subsequently, an intramolecular nucleophilic attack by the second nitrogen atom on the carboxylic acid carbonyl, followed by dehydration, leads to the stable six-membered dihydropyridazinone ring. The use of refluxing ethanol is standard, as it provides a suitable temperature to overcome the activation energy for both steps while being a relatively benign solvent.

Experimental Protocols

Protocol 2.2.1: Synthesis of 6-(1,3-Benzodioxol-5-yl)-4,5-dihydropyridazin-3(2H)-one

This protocol details the foundational synthesis using hydrazine hydrate.

  • Materials:

    • 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid (1.0 eq)

    • Hydrazine hydrate (80% solution, 1.2 eq)

    • Absolute Ethanol

    • Glacial Acetic Acid (optional, catalytic amount)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid (e.g., 2.22 g, 10 mmol).

    • Add absolute ethanol (e.g., 50 mL) and stir until the solid is mostly dissolved. Gentle warming may be required.

    • Slowly add hydrazine hydrate (e.g., 0.75 mL, 12 mmol) to the mixture. A catalytic amount of glacial acetic acid (2-3 drops) can be added to facilitate hydrazone formation, though the reaction often proceeds well without it.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 7:3 Ethyl Acetate:Hexane). The starting material should be consumed.

    • After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to induce precipitation.

    • Collect the resulting solid precipitate by vacuum filtration.

    • Wash the solid with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted starting materials.

    • Dry the product under vacuum to yield 6-(1,3-Benzodioxol-5-yl)-4,5-dihydropyridazin-3(2H)-one as a solid.

  • Self-Validation & Characterization:

    • The product should be a crystalline solid. Determine the melting point and compare it with literature values if available.

    • Characterize using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure. Expect to see the disappearance of the carboxylic acid proton and the appearance of a broad NH singlet in the ¹H NMR spectrum.

Protocol 2.2.2: Aromatization to 6-(1,3-Benzodioxol-5-yl)pyridazin-3(2H)-one

The dihydropyridazinone can be oxidized to the corresponding aromatic pyridazinone, which often exhibits different biological properties. A common method employs bromine in acetic acid.[5]

  • Materials:

    • 6-(1,3-Benzodioxol-5-yl)-4,5-dihydropyridazin-3(2H)-one (1.0 eq)

    • Bromine (1.1 eq)

    • Glacial Acetic Acid

  • Procedure:

    • Dissolve the dihydropyridazinone (e.g., 2.18 g, 10 mmol) in glacial acetic acid (30 mL) in a round-bottom flask.

    • Carefully add a solution of bromine (e.g., 0.56 mL, 11 mmol) in glacial acetic acid (10 mL) dropwise to the mixture at room temperature.

    • After the addition is complete, heat the mixture to 100-120 °C for 2-4 hours.

    • Cool the reaction mixture and pour it onto crushed ice.

    • Collect the precipitate by filtration, wash thoroughly with water, and then with a dilute sodium thiosulfate solution to remove excess bromine.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure pyridazinone.

Data Summary

The following table illustrates expected outcomes when using different hydrazine derivatives.

R-NHNH₂ (Hydrazine Derivative)Expected ProductTypical SolventTypical Yield Range
Hydrazine Hydrate (H₂NNH₂·H₂O)6-(1,3-Benzodioxol-5-yl)-4,5-dihydropyridazin-3(2H)-oneEthanol80-95%
Phenylhydrazine (PhNHNH₂)6-(1,3-Benzodioxol-5-yl)-2-phenyl-4,5-dihydropyridazin-3(2H)-oneEthanol/Acetic Acid75-90%
Methylhydrazine (MeNHNH₂)6-(1,3-Benzodioxol-5-yl)-2-methyl-4,5-dihydropyridazin-3(2H)-oneEthanol70-85%
Workflow Visualization

Pyridazinone_Synthesis Precursor 4-(1,3-Benzodioxol-5-yl)- 4-oxobutanoic acid Solvent Ethanol, Reflux Precursor->Solvent Hydrazine R-NHNH₂ (e.g., Hydrazine Hydrate) Hydrazine->Solvent Dihydropyridazinone 6-(1,3-Benzodioxol-5-yl)- 4,5-dihydropyridazin-3(2H)-one Solvent->Dihydropyridazinone Cyclocondensation Oxidation Oxidation (e.g., Br₂/AcOH) Dihydropyridazinone->Oxidation Pyridazinone 6-(1,3-Benzodioxol-5-yl)- pyridazin-3(2H)-one Oxidation->Pyridazinone Aromatization Fischer_Indole_Synthesis cluster_start Starting Materials Keto_Acid 4-(1,3-Benzodioxol-5-yl)- 4-oxobutanoic acid Hydrazone Hydrazone Formation (Mild Acid/Heat) Keto_Acid->Hydrazone Arylhydrazine Arylhydrazine (e.g., Phenylhydrazine) Arylhydrazine->Hydrazone Enamine Enamine Tautomerization Hydrazone->Enamine Sigmatropic [3,3]-Sigmatropic Rearrangement Enamine->Sigmatropic Cyclization Aromatization & Cyclization Sigmatropic->Cyclization Elimination NH₃ Elimination (Strong Acid/Heat) Cyclization->Elimination Indole Substituted Indole Product Elimination->Indole

Sources

Application

Application Notes and Protocols for the Synthesis of γ-Aryl-γ-Butyrolactones from 4-Aryl-4-Oxobutanoic Acids

Introduction: The Significance of γ-Aryl-γ-Butyrolactones The γ-aryl-γ-butyrolactone moiety is a privileged scaffold in medicinal chemistry and natural product synthesis. Its presence in a wide array of biologically acti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of γ-Aryl-γ-Butyrolactones

The γ-aryl-γ-butyrolactone moiety is a privileged scaffold in medicinal chemistry and natural product synthesis. Its presence in a wide array of biologically active molecules underscores its importance for researchers, scientists, and drug development professionals. These lactones are key structural motifs in compounds exhibiting diverse pharmacological activities, making their efficient and stereoselective synthesis a critical endeavor in modern organic chemistry. The conversion of readily available 4-aryl-4-oxobutanoic acids into these valuable lactones presents a direct and atom-economical approach. This guide provides detailed protocols and scientific insights into both classical and modern asymmetric methods for this transformation.

Core Synthetic Strategy: From γ-Keto Acid to Lactone

The fundamental transformation from a 4-aryl-4-oxobutanoic acid to a γ-aryl-γ-butyrolactone involves the reduction of the ketone functionality to a secondary alcohol. This intermediate γ-hydroxy acid then undergoes a spontaneous or acid-catalyzed intramolecular esterification (lactonization) to yield the desired five-membered lactone ring. The stereochemistry of the final product is determined during the reduction of the prochiral ketone.

G A 4-Aryl-4-Oxobutanoic Acid B Reduction of Ketone A->B C γ-Aryl-γ-Hydroxybutanoic Acid (Intermediate) B->C D Intramolecular Cyclization (Lactonization) C->D E γ-Aryl-γ-Butyrolactone D->E

Caption: General synthetic workflow.

Protocol 1: Diastereoselective Synthesis via Sodium Borohydride Reduction

This protocol outlines a straightforward and cost-effective method for the synthesis of γ-aryl-γ-butyrolactones using sodium borohydride as the reducing agent. This method is particularly useful for generating a racemic mixture of the lactone, which can be suitable for initial biological screening or as a starting point for chiral resolution.

Scientific Rationale:

Sodium borohydride (NaBH₄) is a mild and selective reducing agent that readily reduces ketones to secondary alcohols while typically not affecting the carboxylic acid moiety under standard conditions.[1] The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the ketone.[2] The resulting alkoxide is then protonated during the workup to yield the hydroxyl group. The close proximity of the newly formed hydroxyl group and the carboxylic acid facilitates a rapid, often spontaneous, intramolecular cyclization to the thermodynamically stable γ-lactone.

Experimental Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 4-aryl-4-oxobutanoic acid (1.0 eq) in a suitable protic solvent such as methanol or ethanol (0.1-0.2 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice bath. This helps to control the reaction rate and minimize potential side reactions.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.5-2.0 eq) portion-wise to the stirred solution. The addition should be gradual to manage the evolution of hydrogen gas that occurs upon reaction of NaBH₄ with the protic solvent and the carboxylic acid.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then let it warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Quenching: Carefully quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) at 0 °C until the pH of the solution is acidic (pH ~2-3). This step neutralizes the excess NaBH₄ and protonates the intermediate alkoxide.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL). The organic layers are combined.

  • Washing: Wash the combined organic layers with brine (saturated aqueous NaCl solution) to remove any remaining water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford the pure γ-aryl-γ-butyrolactone.[2]

ParameterConditionRationale
Reducing Agent Sodium Borohydride (NaBH₄)Selective for ketones over carboxylic acids, cost-effective, and easy to handle.[1]
Solvent Methanol or EthanolProtic solvent necessary for the reduction mechanism and solubility of the starting material.
Temperature 0 °C to Room TemperatureControlled temperature for safe and efficient reaction.
Workup Acidic Quench (HCl)Neutralizes excess reagent and facilitates lactonization.
Purification Column ChromatographyTo isolate the pure lactone from any byproducts.[2]

Protocol 2: Enantioselective Synthesis via Asymmetric Catalysis

For applications in drug development, the synthesis of enantiomerically pure compounds is paramount. This section details two state-of-the-art asymmetric methods to produce chiral γ-aryl-γ-butyrolactones.

Ruthenium-Catalyzed Asymmetric Hydrogenation

Scientific Rationale:

Ruthenium complexes bearing chiral diphosphine ligands are powerful catalysts for the asymmetric hydrogenation of ketones, including γ-keto acids.[3][4] These catalysts create a chiral environment around the metal center, which directs the delivery of hydrogen to one face of the prochiral ketone, leading to the formation of a single enantiomer of the corresponding alcohol. Subsequent in-situ lactonization provides the enantiopure γ-lactone. The use of a Ni-Zn co-catalytic system has also been reported to be an efficient and economical method for this transformation.[3]

G A 4-Aryl-4-Oxobutanoic Acid B [Ru(II)-Chiral Ligand] Catalyst H₂, Pressure A->B C Enantioselective Hydrogenation B->C D (R)- or (S)-γ-Aryl-γ-Hydroxybutanoic Acid C->D E Spontaneous Lactonization D->E F Enantiopure γ-Aryl-γ-Butyrolactone E->F

Caption: Asymmetric hydrogenation workflow.

Experimental Protocol (General):

  • Catalyst Preparation: In a glovebox, a pressure-resistant reaction vessel is charged with the 4-aryl-4-oxobutanoic acid (1.0 eq) and a catalytic amount of a chiral ruthenium complex (e.g., Ru-BINAP) (0.1-1 mol%).

  • Solvent Addition: Anhydrous, degassed solvent (e.g., methanol, ethanol) is added.

  • Hydrogenation: The vessel is sealed, purged with hydrogen gas, and then pressurized to the desired hydrogen pressure (typically 10-50 atm).

  • Reaction: The reaction mixture is stirred at a specific temperature (e.g., 25-80 °C) until complete conversion of the starting material is observed by HPLC or TLC.

  • Workup: The pressure is carefully released, and the solvent is removed under reduced pressure.

  • Purification: The residue is purified by column chromatography to yield the enantiomerically enriched γ-aryl-γ-butyrolactone. The enantiomeric excess (ee) is determined by chiral HPLC analysis.

ParameterConditionRationale
Catalyst Chiral Ruthenium Complex (e.g., Ru-BINAP)Provides a chiral environment for enantioselective hydrogen delivery.[4]
Hydrogen Source H₂ GasThe reducing agent for the hydrogenation.
Solvent Anhydrous, Degassed Methanol/EthanolTo ensure catalyst activity and prevent side reactions.
Pressure & Temperature Optimized for specific substrate and catalystTo achieve high conversion and enantioselectivity.
Analysis Chiral HPLCTo determine the enantiomeric purity of the product.
Corey-Itsuno (CBS) Reduction

Scientific Rationale:

The Corey-Itsuno reduction, also known as the Corey-Bakshi-Shibata (CBS) reduction, is a highly effective method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[5][6] This reaction utilizes a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source (e.g., borane-tetrahydrofuran complex, BH₃·THF). The catalyst coordinates with both the borane and the ketone, organizing them in a rigid six-membered ring transition state that facilitates the face-selective transfer of a hydride from the borane to the ketone.[7]

Experimental Protocol (General):

  • Catalyst and Borane: To a solution of the chiral oxazaborolidine catalyst (5-10 mol%) in anhydrous tetrahydrofuran (THF) at room temperature is added the borane source (e.g., BH₃·THF, 1.0 M in THF, 1.0-1.5 eq).

  • Substrate Addition: A solution of the 4-aryl-4-oxobutanoic acid (1.0 eq) in anhydrous THF is added dropwise to the catalyst-borane mixture at a controlled temperature (often 0 °C or room temperature). The reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).[7]

  • Reaction Monitoring: The reaction is stirred at the specified temperature and monitored by TLC.

  • Quenching: Upon completion, the reaction is carefully quenched by the slow addition of methanol, followed by 1 M HCl.

  • Workup and Purification: The mixture is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The resulting enantiomerically enriched γ-aryl-γ-butyrolactone is purified by column chromatography. The enantiomeric excess is determined by chiral HPLC.

ParameterConditionRationale
Catalyst Chiral OxazaborolidineForms a rigid transition state for stereocontrol.[5][6]
Reducing Agent Borane Source (e.g., BH₃·THF)The stoichiometric hydride donor.
Solvent Anhydrous Tetrahydrofuran (THF)Essential for the stability and reactivity of the reagents.[7]
Atmosphere Inert (Nitrogen or Argon)Prevents moisture from deactivating the reagents.
Analysis Chiral HPLCTo determine the enantiomeric purity of the product.

Purification and Characterization

Purification:

The primary method for purifying γ-aryl-γ-butyrolactones is column chromatography on silica gel.[2] The choice of eluent system will depend on the polarity of the specific lactone and can be optimized using TLC. For larger scale purifications, distillation under reduced pressure can be an effective method.[8]

Characterization:

The structure and purity of the synthesized γ-aryl-γ-butyrolactones should be confirmed by a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The characteristic signals for the lactone ring protons and carbons can be unambiguously assigned.[9]

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1770-1790 cm⁻¹ is indicative of the γ-lactone carbonyl group.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

  • Chiral High-Performance Liquid Chromatography (HPLC): Used to determine the enantiomeric excess (ee) of the products from asymmetric syntheses.

Conclusion

The synthesis of γ-aryl-γ-butyrolactones from 4-aryl-4-oxobutanoic acids is a versatile and valuable transformation in organic synthesis. The choice of protocol depends on the specific needs of the researcher. For initial studies, the robust and economical sodium borohydride reduction provides a straightforward entry to these compounds. For applications in drug discovery and development where stereochemistry is critical, asymmetric methods such as ruthenium-catalyzed hydrogenation or the Corey-Itsuno reduction offer excellent enantiocontrol. The detailed protocols and scientific rationale provided in this guide are intended to empower researchers to confidently and successfully synthesize these important molecules.

References

  • Fan, W., Li, W., Ma, X., Tao, X., Li, X., Yao, Y., Xie, X., & Zhang, Z. (2011). Ru-Catalyzed Asymmetric Hydrogenation of γ-Heteroatom Substituted β-Keto Esters. The Journal of Organic Chemistry, 76(22), 9444–9451. [Link]

  • Fan, W., Li, W., Ma, X., Tao, X., Li, X., Yao, Y., Xie, X., & Zhang, Z. (2011). Ru-Catalyzed Asymmetric Hydrogenation of γ-Heteroatom Substituted β-Keto Esters. The Journal of Organic Chemistry, 76(22), 9444–9451. [Link]

  • Deng, Y., et al. (2023). Study on asymmetric hydrogenation of γ-keto acid catalyzed by Ni/Zn. Journal of Yunnan University: Natural Sciences Edition, 45(3), 716-726. [Link]

  • Corey–Itsuno reduction. In Grokipedia.
  • Method for purifying raw γ-butyrolactone. (2016).
  • The photochemoenzymatic synthesis of chiral γ‐lactones starting from... - ResearchGate.
  • The Synthesis of Chiral γ‐Lactones by Merging Decatungstate Photocatalysis with Biocatalysis. (n.d.). Semantic Scholar. [Link]

  • A convenient route to chiral γ-lactones via asymmetric hydrogenation of γ-ketoesters using the RuCl3–BINAP–HCl catalytic system. (2008). Tetrahedron, 64(51), 11713–11717. [Link]

  • Post process purification for gamma-butyrolactone production. (2013).
  • Corey–Itsuno reduction. In Wikipedia. Retrieved from [Link]

  • Ruthenium-Catalysed Asymmetric Reduction of Ketones. (n.d.). Semantic Scholar. [Link]

  • Highly efficient and enantioselective synthesis of chiral lactones via Ir-catalysed asymmetric hydrogenation of ketoesters. (n.d.). Chemical Communications (RSC Publishing). [Link]

  • Chen, S., et al. (2018). Progress in Ruthenium-Catalyzed Asymmetric Hydrogenation of β-Keto Esters. Chinese Journal of Organic Chemistry, 38(10), 2534-2552. [Link]

  • Purification of gamma-butyrolactone. (n.d.).
  • NaBH4 Reduction of Carboxylic Acids: Lab Procedure. (n.d.). Studylib. [Link]

  • Ruthenium catalyzed asymmetric hydrogenation of... (n.d.). Canadian Journal of Chemistry - Ovid. [Link]

  • Purification of gamma-butyrolactone. (1988). Patent 0256813.
  • Corey-Itsuno, Corey-Bakshi-Shibata Reduction. (2021, April 30). YouTube. [Link]

  • Identification of γ-butyrolactone signalling molecules in diverse actinomycetes using resin-assisted isolation and chemoenzymatic synthesis. (n.d.). PubMed Central. [Link]

  • Corey-Bakshi-Shibata Reduction: Mechanism & Examples. (n.d.). NROChemistry. [Link]

  • gamma-butyrolactone. (2005, August 22). SWGDRUG.org. [Link]

  • Reduction of Carbonyl Compounds with NaBH under Ultrasound Irradiation and Aprotic Condition. (n.d.).
  • Itsuno-Corey Reduction. (n.d.). SynArchive. [Link]

  • Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride. (2010). Beilstein Journal of Organic Chemistry, 6, 748–755. [Link]

  • Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride. (2010). Beilstein Journal of Organic Chemistry, 6, 94. [Link]

  • Rapid Identification of γ-Butyrolactone Signalling Molecules in Diverse Actinomycetes Using Resin-Assisted Isolation and Chemoenzymatic Synthesis. (2024). ChemRxiv. [Link]

  • The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines. (n.d.). Arabian Journal of Chemistry. [Link]

  • 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. (n.d.). MDPI. [Link]

  • Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents. (2000). Journal of Medicinal Chemistry, 43(1), 123-7. [Link]

  • Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. (n.d.).
  • Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. (2023). Journal of Organic Chemistry. [Link]

Sources

Method

The Versatile Scaffold: Application Notes on 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic Acid in Medicinal Chemistry

Introduction: The Prominence of the 1,3-Benzodioxole Moiety The 1,3-benzodioxole (or methylenedioxyphenyl) scaffold is a privileged structural motif in medicinal chemistry, found in a plethora of natural products and syn...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Prominence of the 1,3-Benzodioxole Moiety

The 1,3-benzodioxole (or methylenedioxyphenyl) scaffold is a privileged structural motif in medicinal chemistry, found in a plethora of natural products and synthetic compounds with a wide array of biological activities.[1][2] Its unique electronic and conformational properties contribute to its ability to interact with various biological targets, making it a cornerstone for the development of novel therapeutic agents.[1] Derivatives of 1,3-benzodioxole have demonstrated significant potential in oncology, infectious diseases, and inflammatory conditions.[2][3] This document provides a comprehensive guide for researchers on the potential applications and experimental evaluation of a specific derivative, 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid, in medicinal chemistry.

While specific literature on the direct synthesis and biological evaluation of 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid is not extensively available, its structural components—the 1,3-benzodioxole ring and the 4-oxobutanoic acid chain—suggest a strong potential for therapeutic applications. The butanoic acid moiety, for instance, is found in compounds with histone deacetylase (HDAC) inhibitory activity, a validated target in cancer therapy.[4]

This guide will, therefore, present a plausible synthetic route, outline potential therapeutic applications based on the known pharmacology of related structures, and provide detailed, field-proven protocols for the in vitro evaluation of its anticancer, anti-inflammatory, and antimicrobial properties.

PART 1: Synthesis and Characterization

A plausible and efficient synthesis of 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid can be achieved via a Friedel-Crafts acylation reaction. This well-established method allows for the introduction of the oxobutanoic acid chain onto the electron-rich 1,3-benzodioxole ring.

Proposed Synthetic Protocol: Friedel-Crafts Acylation

Principle: The Friedel-Crafts acylation involves the reaction of an aromatic compound with an acylating agent, typically an acid anhydride or acyl chloride, in the presence of a Lewis acid catalyst. In this case, 1,3-benzodioxole will be acylated with succinic anhydride.

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 1,3-benzodioxole (1.0 eq) and a suitable anhydrous solvent such as dichloromethane (DCM) or nitrobenzene.

  • Catalyst Addition: Cool the mixture to 0 °C using an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) (2.5 eq) portion-wise. The reaction is exothermic, and maintaining a low temperature is crucial to prevent side reactions.

  • Acylating Agent Addition: Once the AlCl₃ has been added, slowly add succinic anhydride (1.1 eq) to the reaction mixture.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to 0 °C and quench the reaction by the slow addition of ice-cold water, followed by concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid.

Characterization: The structure of the synthesized compound should be confirmed using standard spectroscopic techniques, including:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the functional groups present (e.g., carbonyl, carboxyl).

PART 2: Potential Medicinal Chemistry Applications and Evaluation Protocols

The unique structural features of 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid suggest its potential as a lead compound in several therapeutic areas.

Anticancer Applications

The 1,3-benzodioxole moiety is present in several natural and synthetic compounds with demonstrated anticancer activity.[5][6] Furthermore, butanoic acid derivatives have been explored as anticancer agents.[7] Therefore, it is hypothesized that 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid may exhibit cytotoxic and antiproliferative effects on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[8]

Step-by-Step Protocol:

  • Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media and conditions.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

    • Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Visualization of Anticancer Evaluation Workflow

anticancer_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start culture Culture Cancer Cells start->culture seed Seed Cells in 96-well Plate culture->seed treat Treat with Compound seed->treat add_mtt Add MTT Solution treat->add_mtt dissolve Dissolve Formazan add_mtt->dissolve read Read Absorbance dissolve->read calculate Calculate Cell Viability read->calculate determine_ic50 Determine IC50 calculate->determine_ic50 end End determine_ic50->end

Caption: Workflow for in vitro anticancer activity evaluation.

Anti-inflammatory Applications

Chronic inflammation is implicated in a wide range of diseases. The 1,3-benzodioxole scaffold has been associated with anti-inflammatory properties.[1] Therefore, 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid is a candidate for investigation as an anti-inflammatory agent.

Principle: Nitric oxide (NO) is a key pro-inflammatory mediator. This assay measures the ability of a compound to inhibit the production of NO in lipopolysaccharide (LPS)-stimulated macrophages.[1][9]

Step-by-Step Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in appropriate media.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Visualization of Anti-inflammatory Assay Workflow

anti_inflammatory_workflow cluster_setup Cell Preparation cluster_treatment Treatment & Stimulation cluster_assay Griess Assay cluster_analysis Data Analysis start Start culture Culture RAW 264.7 Cells start->culture seed Seed Cells culture->seed pretreat Pre-treat with Compound seed->pretreat stimulate Stimulate with LPS pretreat->stimulate collect Collect Supernatant stimulate->collect add_reagent Add Griess Reagent collect->add_reagent read Read Absorbance add_reagent->read calculate Calculate NO Inhibition read->calculate end End calculate->end

Caption: Workflow for in vitro anti-inflammatory NO inhibition assay.

Antimicrobial Applications

The emergence of antimicrobial resistance necessitates the discovery of new antibacterial agents. The 1,3-benzodioxole nucleus is a component of compounds with known antimicrobial activity.[10]

Principle: The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[5]

Step-by-Step Protocol:

  • Bacterial Culture: Grow a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

  • Compound Dilution: Prepare serial two-fold dilutions of 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria only) and a negative control (broth only).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Visualization of Antimicrobial Susceptibility Workflow

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start culture Culture Bacteria start->culture dilute Serial Dilution of Compound start->dilute inoculate Inoculate Wells culture->inoculate dilute->inoculate incubate Incubate Plate inoculate->incubate determine_mic Determine MIC incubate->determine_mic end End determine_mic->end

Caption: Workflow for antimicrobial susceptibility testing.

PART 3: Data Presentation and Interpretation

All quantitative data should be presented in clearly structured tables for easy comparison and interpretation.

Table 1: Representative Data for In Vitro Anticancer Activity

CompoundCell LineIncubation Time (h)IC₅₀ (µM)
4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid MCF-748Experimental Value
4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid A54948Experimental Value
Doxorubicin (Positive Control)MCF-748Reference Value
Doxorubicin (Positive Control)A54948Reference Value

Table 2: Representative Data for In Vitro Anti-inflammatory Activity

CompoundLPS StimulationNO Inhibition (%) at 50 µM
4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid +Experimental Value
L-NAME (Positive Control)+Reference Value

Table 3: Representative Data for Antimicrobial Activity

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid Experimental ValueExperimental Value
Ciprofloxacin (Positive Control)Reference ValueReference Value

Conclusion and Future Directions

4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid represents a promising, yet underexplored, molecule in medicinal chemistry. Its synthesis is readily achievable through established chemical methods. Based on the well-documented biological activities of the 1,3-benzodioxole scaffold, this compound warrants thorough investigation as a potential anticancer, anti-inflammatory, and antimicrobial agent. The detailed protocols provided herein offer a robust framework for the systematic evaluation of its therapeutic potential. Further studies should focus on elucidating its specific molecular targets and mechanisms of action, which will be crucial for its future development as a novel therapeutic agent.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of 1,3-Benzodioxole in Pharmaceutical Synthesis: A Supplier's Perspective. Retrieved from [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. Retrieved from [Link]

  • MDPI. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. Retrieved from [Link]

  • MDPI. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Retrieved from [Link]

  • MDPI. (2017). N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. Retrieved from [Link]

  • Microchem Laboratory. (n.d.). Antimicrobial Efficacy Screening. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(1,3-Benzodioxol-5-yl)-3-oxobutanoic acid. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Comprehensive evaluation of antibacterial and anticancer activities from indole butanoic acid. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Design, synthesis and anticancer evaluation of novel 1,3-benzodioxoles and 1,4-benzodioxines. PubMed. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. Retrieved from [Link]

  • YouTube. (2020). In virto Anti inflammatory assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Antimicrobial Chemotherapy. NCBI Bookshelf. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. PubMed. Retrieved from [Link]

  • MDPI. (2024). Comprehensive evaluation of antibacterial and anticancer activities from indole butanoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). (E)-4-(1,3-Benzodioxol-5-yl)but-3-en-2-one. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Nature's weapons: Bioactive compounds as anti-cancer agents. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Design, synthesis and antibacterial potential of 5-(benzo[d][2][9]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles. PubMed Central. Retrieved from [Link]

Sources

Application

Synthesis of Novel Benzodioxole-Containing Bioactive Molecules: Application Notes and Protocols

Abstract The 1,3-benzodioxole moiety is a privileged heterocyclic scaffold prominently featured in a vast array of natural products and synthetic molecules with significant pharmacological activities.[1][2][3] Its unique...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,3-benzodioxole moiety is a privileged heterocyclic scaffold prominently featured in a vast array of natural products and synthetic molecules with significant pharmacological activities.[1][2][3] Its unique electronic and lipophilic properties make it a cornerstone in medicinal chemistry for the development of agents with anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[4][5][6] This guide provides a comprehensive overview and detailed protocols for the synthesis, functionalization, and preliminary biological evaluation of novel benzodioxole-containing molecules, intended for researchers in drug discovery and organic synthesis.

Introduction: The Significance of the Benzodioxole Scaffold

The 1,3-benzodioxole (also known as methylenedioxyphenyl) ring system is characterized by a benzene ring fused to a five-membered dioxole ring.[4] This structure imparts a unique set of properties:

  • Electronic Nature : The two oxygen atoms in the dioxole ring are electron-donating, which increases the electron density of the fused benzene ring.[4] This makes the aromatic ring highly reactive towards electrophilic substitution, providing a facile entry point for molecular diversification.[4]

  • Metabolic Handle : The methylene bridge of the dioxole ring is a key site for metabolic activity, particularly interaction with cytochrome P-450 (CYP450) enzymes. This interaction is the basis for the synergistic effects observed when benzodioxole-containing compounds, like piperonyl butoxide, are combined with insecticides.

  • Structural Rigidity and Lipophilicity : The fused ring system provides a rigid, conformationally constrained scaffold that can be advantageous for binding to biological targets. Its overall lipophilic character aids in cell membrane permeability.[1]

These features have made the benzodioxole moiety a frequent constituent in molecules targeting a wide spectrum of biological activities, including anticancer, analgesic, antiepileptic, and antimicrobial actions.[1][7] This guide will detail robust synthetic strategies to first construct the core scaffold and then elaborate it to generate novel, bioactive derivatives.

Section 1: Core Synthesis of the 1,3-Benzodioxole Scaffold

The foundational step in any drug discovery program centered on this scaffold is the efficient and scalable synthesis of the core ring system. The most common and reliable method involves the reaction of a catechol with a methylene source.

Protocol 1.1: Synthesis of 1,3-Benzodioxole from Catechol

This protocol describes the Williamson ether synthesis-based cyclization of catechol with a dihalomethane, a standard and effective method for forming the methylenedioxy bridge.[8] The use of a polar aprotic solvent like DMSO is crucial for solubilizing the catecholate salt and facilitating the nucleophilic substitution.

Rationale: The reaction proceeds via a double nucleophilic substitution. A strong base deprotonates both hydroxyl groups of catechol to form a more nucleophilic catecholate dianion. This dianion then sequentially displaces the two halide atoms on a methylene source (e.g., dichloromethane or dibromomethane) to form the five-membered ring.

Workflow Diagram:

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Cyclization Catechol Catechol Base 2 eq. NaOH (Strong Base) Catechol->Base Reaction in DMSO Catecholate Disodium Catecholate (Nucleophile) Base->Catecholate DCM CH2Cl2 (Methylene Source) Catecholate->DCM Sₙ2 Displacement Catecholate->DCM Product 1,3-Benzodioxole DCM->Product Salt 2 NaCl DCM->Salt

Caption: Reaction workflow for the synthesis of 1,3-benzodioxole.

Materials:

  • Catechol (1.0 eq)

  • Sodium Hydroxide (NaOH), pellets (2.2 eq)

  • Dichloromethane (CH₂Cl₂) (1.5 eq)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Deionized Water

  • Diethyl ether or Toluene for extraction

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Equip a three-necked round-bottom flask with a reflux condenser, a thermometer, and a magnetic stirrer. Place the flask in an oil bath.

  • Reagent Charging: To the flask, add DMSO, dichloromethane, and powdered sodium hydroxide.[9]

  • Heating: Begin stirring and heat the mixture to 95°C.[9]

  • Catechol Addition: Dissolve catechol in a separate portion of DMSO. Add this solution dropwise to the heated reaction mixture over 3-4 hours, maintaining the internal temperature below 120°C.[9] Expert Tip: Slow addition is critical to control the exothermic reaction and prevent side reactions.

  • Reaction Completion: After the addition is complete, add an additional portion of dichloromethane and maintain the reaction at reflux (around 110-115°C) for 30 minutes to ensure complete conversion.[9]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing deionized water. This will dissolve the inorganic salts (NaCl) and excess NaOH.

    • Transfer the aqueous mixture to a separatory funnel and extract three times with diethyl ether or toluene. Note: Emulsions can sometimes form; adding brine during the wash can help break them.[10]

    • Combine the organic layers.

    • Wash the combined organic phase sequentially with 5% NaOH solution (to remove any unreacted catechol) and then with brine.[10]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent by rotary evaporation.

    • The crude product can be purified by vacuum distillation to yield pure 1,3-benzodioxole as a colorless liquid.

Section 2: Strategic Functionalization for Bioactivity

With the core scaffold in hand, the next phase involves strategic chemical modifications to explore the structure-activity relationship (SAR). The electron-rich nature of the benzodioxole ring makes it amenable to various electrophilic aromatic substitution reactions, primarily at the 5-position.

Protocol 2.1: Electrophilic Formylation via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic and highly effective method for introducing a formyl (-CHO) group onto electron-rich aromatic rings.[11][12] The resulting aldehyde, piperonal (1,3-benzodioxole-5-carbaldehyde), is a versatile intermediate for synthesizing a wide range of derivatives, such as imines, oximes, and carboxylic acids.

Rationale: The reaction begins with the formation of the "Vilsmeier reagent," a chloromethyliminium salt, from the reaction of a substituted amide (like N,N-dimethylformamide, DMF) with an activating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[11] This electrophilic iminium salt then attacks the electron-rich 5-position of the benzodioxole ring. Subsequent hydrolysis during work-up converts the intermediate iminium species to the final aldehyde.

Materials:

  • 1,3-Benzodioxole (1.0 eq)

  • N-methylformanilide or N,N-Dimethylformamide (DMF) (1.2 eq)

  • Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃) (1.2 eq)

  • Toluene or other suitable solvent for extraction

  • Ice-water bath

  • Deionized water

Procedure:

  • Vilsmeier Reagent Formation: In a flask equipped with a stirrer and addition funnel, cool N-methylformanilide or DMF in an ice-water bath to below 5°C.

  • Add thionyl chloride dropwise over 1.5 hours, ensuring the internal temperature does not exceed 15°C.[13] A thick, colored complex (the Vilsmeier reagent) will form.

  • Aromatic Addition: Once the reagent is formed, add 1,3-benzodioxole dropwise, again maintaining the temperature below 15°C.[13] The reaction mixture will typically turn a dark red color.

  • Reaction Completion: Allow the mixture to stir at room temperature for 1-2 hours after the addition is complete.

  • Hydrolysis (Work-up):

    • Carefully and slowly pour the reaction mixture into a beaker of crushed ice and water. Caution: This step is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

    • Stir until the hydrolysis is complete and the product precipitates or separates as an oil.

  • Extraction & Purification:

    • Extract the aqueous mixture three times with toluene.[13]

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

    • Remove the solvent by rotary evaporation.

    • The crude piperonal can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2.2: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

To generate biaryl structures, which are common motifs in bioactive molecules, a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the method of choice.[14] This requires a halogenated benzodioxole precursor (e.g., 5-bromo-1,3-benzodioxole) and an arylboronic acid.

Rationale: The Suzuki reaction involves a catalytic cycle with a palladium(0) species.[15] The cycle consists of three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide.

  • Transmetalation: The aryl group from the organoboron species is transferred to the palladium complex, displacing the halide.

  • Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[15]

Workflow Diagram:

Suzuki_Cycle cluster_workflow Suzuki-Miyaura Cross-Coupling Workflow Reactants 5-Bromo-1,3-benzodioxole + Arylboronic Acid Setup Combine Reactants, Base (e.g., K₂CO₃), Pd Catalyst (e.g., Pd(dppf)Cl₂) in Solvent (e.g., Dioxane/Water) Reactants->Setup Reaction Heat under Inert Atmosphere (N₂ or Ar) (e.g., 80-100°C) Setup->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 5-Aryl-1,3-benzodioxole (Final Product) Purification->Product

Caption: General workflow for Suzuki-Miyaura coupling.

Materials:

  • 5-Bromo-1,3-benzodioxole (1.0 eq)

  • Arylboronic acid or boronic ester (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)

  • Solvent system (e.g., Dioxane/Water, Toluene/Water, DMF)[14]

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Setup: To a reaction vessel (e.g., a Schlenk flask or microwave vial), add the 5-bromo-1,3-benzodioxole, the arylboronic acid, the base, and a magnetic stir bar.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to remove oxygen, which can deactivate the catalyst.

  • Solvent & Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent system, followed by the palladium catalyst.[15]

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110°C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry over anhydrous Na₂SO₄.

  • Purification:

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.

Section 3: Characterization and Biological Evaluation

Structural Characterization

Every newly synthesized compound must be rigorously characterized to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure. For benzodioxole derivatives, characteristic signals include a singlet around 6.0-6.2 ppm for the -O-CH₂-O- protons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the molecule.[16]

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups introduced during synthesis (e.g., a strong C=O stretch for aldehydes or ketones).

Preliminary Biological Screening

Once a library of novel benzodioxole derivatives is synthesized and characterized, the next step is to assess their biological activity. The specific assays will depend on the therapeutic target.

Example Data Presentation: The following table presents hypothetical cytotoxicity data for a series of synthesized benzodioxole derivatives against a cancer cell line, illustrating how quantitative results should be structured.

Compound IDR Group at 5-positionIC₅₀ (µM) on HeLa Cells
BZ-01 -H> 100
BZ-02 -CHO85.2
BZ-03a -Phenyl45.7
BZ-03b -4-Methoxyphenyl22.1
BZ-03c -4-Chlorophenyl38.9
Ref-Drug Doxorubicin0.8

Data is illustrative. Actual values must be determined experimentally.

Conclusion

The 1,3-benzodioxole scaffold remains a highly valuable starting point for the development of novel bioactive molecules. The synthetic protocols detailed herein provide a robust foundation for accessing both the core structure and a diverse range of functionalized analogues through reliable, well-established chemical transformations like the Vilsmeier-Haack and Suzuki-Miyaura reactions. By combining these powerful synthetic tools with systematic characterization and targeted biological screening, researchers can efficiently explore the chemical space around this privileged scaffold to identify new lead compounds for drug discovery programs.

References

  • Bohrium. (n.d.). Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. Available from: [Link]

  • Hawash, M., Jaradat, N., H-Abdel-Halim, H., et al. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. BMC Chemistry, 14(1), 54. Available from: [Link]

  • ResearchGate. (n.d.). Structures of Benzodioxole derivatives that have biological activities. Available from: [Link]

  • Wikipedia. (n.d.). 1,3-Benzodioxole. Available from: [Link]

  • Jaradat, N., Hawash, M., et al. (2021). In Vitro Biological Evaluation of Benzodioxol Derivatives as Antimicrobial and Antioxidant Agents. Molecules, 26(23), 7146. Available from: [Link]

  • ResearchGate. (2020). (PDF) Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. Available from: [Link]

  • Google Patents. (n.d.). CN102766131A - Synthetic method of 1, 3-benzodioxole.
  • PubMed. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. Available from: [Link]

  • An-Najah Staff. (2020). Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. Available from: [Link]

  • ResearchGate. (n.d.). Benzodioxole scaffold containing compound with multiple pharmacological activities. Available from: [Link]

  • ResearchGate. (n.d.). Some bioactive compounds containing a 1,3‐benzodioxole moiety. Available from: [Link]

  • ResearchGate. (n.d.). Structures of benzodioxol derivatives having various biological activities. Available from: [Link]

  • YouTube. (2020). 1,2 Methylenedioxybenzene or 1,3 benzodioxole final synthesis. Available from: [Link]

  • ACS Publications. (n.d.). The Synthesis and Pharmacology of Some Substituted 1,3-Benzodioxoles and 1,4-Benzodioxans. Available from: [Link]

  • ResearchGate. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Available from: [Link]

  • Sciencemadness.org. (2012). Vilsmeier-Haack Piperonal Synthesis. Available from: [Link]

  • ResearchGate. (2019). (PDF) Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Available from: [Link]

  • DUT Open Scholar. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Available from: [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Available from: [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Available from: [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available from: [Link]

  • YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]

  • DOI. (n.d.). Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. Available from: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Available from: [Link]

Sources

Method

Application Note: A Scalable Protocol for the Synthesis of 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic Acid via Friedel-Crafts Acylation

Abstract & Introduction 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid is a valuable building block in medicinal chemistry and drug development. The benzodioxole moiety is a common scaffold found in numerous biologically ac...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid is a valuable building block in medicinal chemistry and drug development. The benzodioxole moiety is a common scaffold found in numerous biologically active compounds, contributing to their pharmacological profiles.[1][2][3] This document provides a comprehensive, field-tested protocol for the large-scale laboratory synthesis of this keto-acid, focusing on the well-established Friedel-Crafts acylation pathway.[4][5][6] We will delve into the mechanistic rationale for the procedural choices, offer practical insights for maximizing yield and purity, and outline the necessary safety protocols for a successful and safe synthesis campaign. This guide is intended for researchers, chemists, and process development professionals who require a robust and scalable method for producing this key intermediate.

Reaction Principle: The Friedel-Crafts Acylation

The core of this synthesis is the Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution reactions developed in 1877.[4] In this specific application, the aromatic ring of 1,3-benzodioxole (also known as methylenedioxybenzene) acts as a nucleophile, attacking an electrophilic acylium ion. This ion is generated in situ from the reaction between succinic anhydride and a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[7][8]

One of the significant advantages of Friedel-Crafts acylation over its alkylation counterpart is the deactivation of the product towards further reaction.[9] The electron-withdrawing nature of the newly introduced keto group makes the product less nucleophilic than the starting material, effectively preventing polysubstitution and leading to a cleaner reaction profile.[8][9]

Reaction Scheme
General Reaction Mechanism

The reaction proceeds through three primary stages:

  • Generation of the Electrophile: The Lewis acid (AlCl₃) coordinates with an oxygen atom of succinic anhydride, polarizing the carbonyl group and facilitating the ring-opening to form a highly reactive acylium ion intermediate.

  • Electrophilic Aromatic Substitution: The electron-rich 1,3-benzodioxole ring attacks the electrophilic carbon of the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion.

  • Rearomatization: A base (such as AlCl₄⁻, formed in the initial step) abstracts a proton from the carbon bearing the new substituent, collapsing the arenium ion and restoring the aromaticity of the ring to yield the final ketone product. The AlCl₃ catalyst complexes with the product ketone, necessitating a stoichiometric amount of the catalyst and an aqueous workup to liberate the final product.[4][9]

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Rearomatization & Product Formation SA Succinic Anhydride Complex SA-AlCl₃ Complex SA->Complex + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Acylium Acylium Ion (Electrophile) Complex->Acylium Ring Opening Benzodioxole 1,3-Benzodioxole Arenium Arenium Ion (Sigma Complex) Benzodioxole->Arenium + Acylium Ion Product_Complex Product-AlCl₃ Complex Arenium->Product_Complex - H⁺ (to AlCl₄⁻) Final_Product Final Product Product_Complex->Final_Product Aqueous Workup

Caption: Mechanism of Friedel-Crafts Acylation.

Large-Scale Experimental Protocol

This protocol is designed for a nominal 1.0 molar scale. Adjustments should be made with careful consideration of reaction thermals and vessel capacity.

Reagent & Solvent Data
ReagentFormulaMW ( g/mol )Molar Eq.Amount (1.0 mol scale)Density (g/mL)Notes
1,3-BenzodioxoleC₇H₆O₂122.121.0122.1 g (110 mL)1.08Limiting Reagent
Succinic AnhydrideC₄H₄O₄100.071.05105.1 g-Use high purity grade
Aluminum Chloride (anhydrous)AlCl₃133.342.2293.3 g-Highly hygroscopic; handle under inert gas
Dichloromethane (DCM)CH₂Cl₂84.93-1.5 L1.33Anhydrous grade
Hydrochloric Acid (conc.)HCl36.46-~500 mL1.18For workup
Water (Deionized)H₂O18.02-~5 L1.00For workup and washing
IsopropanolC₃H₈O60.10-As needed0.786For recrystallization
Step-by-Step Methodology
  • Reactor Setup: Under a nitrogen or argon atmosphere, equip a 5 L jacketed glass reactor with a mechanical overhead stirrer, a thermocouple, a solid addition funnel, and a reflux condenser connected to a gas bubbler.

  • Initial Charge: Charge the reactor with anhydrous dichloromethane (1.0 L) and succinic anhydride (105.1 g, 1.05 mol). Stir the suspension until the solid is well-dispersed.

  • Catalyst Addition: Cool the reactor jacket to 0-5 °C. Begin slowly adding anhydrous aluminum chloride (293.3 g, 2.2 mol) in portions via the solid addition funnel over 60-90 minutes. Causality Note: This addition is highly exothermic. A slow, controlled addition is critical to prevent a thermal runaway and minimize side reactions. Maintain the internal temperature below 10 °C throughout the addition.

  • Substrate Addition: Once all the AlCl₃ has been added and the temperature is stable at 0-5 °C, begin a dropwise addition of 1,3-benzodioxole (122.1 g, 1.0 mol) dissolved in anhydrous dichloromethane (500 mL) over approximately 60 minutes. Maintain the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C). Stir at this temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 1,3-benzodioxole is consumed.

  • Reaction Quench: Prepare a separate 10 L vessel containing a stirred mixture of crushed ice (2 kg) and concentrated hydrochloric acid (500 mL). Safety Note: This step is highly exothermic and will release HCl gas. Perform in a well-ventilated fume hood.

  • Workup - Part 1 (Quenching): Slowly and carefully transfer the reaction mixture into the stirred ice/HCl slurry via a wide-bore cannula. The rate of addition should be controlled to keep the quench vessel temperature below 25 °C. Causality Note: The acidic water hydrolyzes the aluminum chloride and breaks the AlCl₃-ketone complex, liberating the product and rendering the aluminum salts water-soluble.

  • Workup - Part 2 (Separation & Wash): After the addition is complete, continue stirring for 30 minutes. Transfer the biphasic mixture to a separatory funnel. Separate the layers and retain the organic (DCM) layer. Extract the aqueous layer with dichloromethane (2 x 250 mL). Combine all organic layers.

  • Workup - Part 3 (Neutralization): Wash the combined organic layer sequentially with 1 M HCl (500 mL), water (500 mL), and finally a saturated sodium chloride (brine) solution (500 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude solid product.

  • Purification: Recrystallize the crude solid from hot isopropanol. Dissolve the solid in a minimum amount of boiling isopropanol, allow it to cool slowly to room temperature, and then cool further in an ice bath for 1-2 hours to maximize crystal formation.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold isopropanol, and dry under vacuum at 40-50 °C to a constant weight. The expected yield is 75-85% of a white to off-white crystalline solid.

Experimental Workflow Visualization

G start Start | Raw Materials reactor_setup Reactor Setup Inert Atmosphere (N₂) - Equip 5L Reactor - Mechanical Stirrer, Thermocouple start->reactor_setup charge Initial Charge - Add DCM (1.0 L) - Add Succinic Anhydride reactor_setup->charge catalyst catalyst charge->catalyst substrate substrate catalyst->substrate react Reaction - Warm to RT (20-25 °C) - Stir for 12-18h - Monitor by TLC substrate->react quench quench react->quench separation Phase Separation - Separate Organic/Aqueous - Extract aqueous with DCM quench->separation wash Wash & Dry - Wash with HCl, H₂O, Brine - Dry over MgSO₄ separation->wash isolation Isolation - Filter drying agent - Concentrate via Rotovap wash->isolation purify Purification - Recrystallize from hot Isopropanol isolation->purify finish Finish | Pure Product purify->finish

Caption: Scalable Synthesis Workflow.

Safety & Handling

  • Aluminum Chloride (AlCl₃): Highly corrosive and hygroscopic. Reacts violently with water, releasing heat and toxic HCl gas. Must be handled in a dry, inert atmosphere (glovebox or under nitrogen). Wear appropriate PPE, including a face shield, lab coat, and chemical-resistant gloves.

  • Dichloromethane (DCM): A volatile chlorinated solvent and a suspected carcinogen. All operations must be conducted in a certified chemical fume hood.

  • Hydrochloric Acid (HCl): Corrosive and causes severe burns. The quenching process generates significant amounts of HCl gas and should only be performed in a well-ventilated fume hood with extreme caution.

  • Exothermic Reactions: Both the addition of AlCl₃ and the quenching of the reaction are highly exothermic. Proper temperature control and slow addition rates are essential to prevent accidents.

References

  • Selva, M., et al. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. Molecules, 29(3), 726. Available at: [Link]

  • ResearchGate. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. ResearchGate Publication. Available at: [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride. Chemistry Stack Exchange. Available at: [Link]

  • Roberts, S. M., & Sweeney, J. (2009). Industrial Friedel–Crafts Chemistry. ResearchGate. Available at: [Link]

  • L.S. College, Muzaffarpur. (2020). Friedel–Crafts reaction. Department of Chemistry. Available at: [Link]

  • Zhang, Y., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 915822. Available at: [Link]

  • Polo, E., et al. (2017). N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. Molbank, 2017(4), M960. Available at: [Link]

  • Razi, M., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(73), 42124–42156. Available at: [Link]

  • Razi, M., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. National Center for Biotechnology Information. Available at: [Link]

  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • PubChem. (n.d.). 4-(1,3-Benzodioxol-5-yl)-3-oxobutanoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Brodbeck, R. M., et al. (2008). Identification and characterization of NDT 9513727... a novel, orally bioavailable C5a receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 327(3), 898–909. Available at: [Link]

  • Akgul, O., et al. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents.... Molecules, 28(19), 6967. Available at: [Link]

Sources

Application

A Robust RP-HPLC Method for the Purity Analysis of 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic Acid

An Application Note for the Pharmaceutical Industry Abstract This application note presents a highly specific and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of p...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Pharmaceutical Industry

Abstract

This application note presents a highly specific and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the quantification of related substances for 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid. This compound, a key intermediate in various synthetic pathways, requires stringent quality control to ensure the integrity of final pharmaceutical products. The method utilizes a C18 stationary phase with a gradient elution of acidified water and acetonitrile, coupled with UV detection. The protocol has been developed to be self-validating, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3] We provide a comprehensive guide covering method development rationale, detailed experimental protocols, and a framework for method validation.

Introduction and Scientific Rationale

4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid is characterized by a moderately hydrophobic benzodioxole ring system and a polar carboxylic acid moiety. This amphiphilic nature presents a unique challenge for chromatographic separation. The primary goal in a purity analysis is to resolve the main active pharmaceutical ingredient (API) peak from all potential process-related impurities and degradation products.

Reversed-phase HPLC is the technique of choice due to its versatility in separating compounds with varying degrees of hydrophobicity.[4] The fundamental principle relies on the partitioning of the analyte between a nonpolar stationary phase (e.g., octadecylsilane, C18) and a polar mobile phase. The key to achieving optimal separation for an acidic compound like the target analyte lies in controlling its ionization state. The carboxylic acid group (pKa typically ~4-5) must be protonated (non-ionized) to ensure consistent retention and prevent poor peak shape (tailing). This is achieved by acidifying the mobile phase to a pH well below the analyte's pKa, a standard practice in RP-HPLC method development.[5]

This guide explains the causal choices behind the selection of the column, mobile phase composition, and detector settings to build a robust and reproducible analytical method.

Chromatographic Method and Protocol

Instrumentation, Reagents, and Materials
  • Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Data Acquisition: Chromatography Data System (CDS) software.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size (or similar).

  • Reagents:

    • Acetonitrile (ACN), HPLC grade.

    • Water, HPLC grade or purified to 18.2 MΩ·cm.

    • Trifluoroacetic Acid (TFA), HPLC grade.

    • 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid reference standard.

Preparation of Solutions
  • Mobile Phase A (Aqueous): Add 1.0 mL of Trifluoroacetic Acid (TFA) to 1000 mL of HPLC-grade water (0.1% TFA in H₂O). Degas before use.

    • Scientist's Note: TFA acts as an ion-pairing agent and maintains a low pH (~2.5), ensuring the carboxylic acid on the analyte remains protonated, which is critical for sharp, symmetrical peaks.

  • Mobile Phase B (Organic): Acetonitrile (ACN).

  • Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Standard Solution Preparation (0.5 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution Preparation (0.5 mg/mL): Accurately weigh approximately 25 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Chromatographic Conditions

All quantitative data and system parameters are summarized in the table below for clarity.

ParameterCondition
ColumnC18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A0.1% TFA in Water
Mobile Phase BAcetonitrile (ACN)
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
UV Detection290 nm
Run Time30 minutes
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0
  • Rationale for Gradient Elution: A gradient program is essential for a purity method.[5] It ensures that late-eluting, more hydrophobic impurities are cleared from the column in a reasonable time, while providing sufficient resolution for early-eluting, more polar impurities.

  • Rationale for UV Wavelength: The benzodioxole moiety provides a strong chromophore. A wavelength of 290 nm is selected to provide high sensitivity for the parent compound and its structurally related impurities. A PDA detector can be used during development to confirm the optimal wavelength and assess peak purity.

Method Validation Framework

The developed method must be validated to ensure it is suitable for its intended purpose, as mandated by regulatory bodies.[6][7] The validation should be performed according to ICH Q2(R1) guidelines.[2][3]

Overview of Validation Workflow

The following diagram illustrates the logical flow of the validation process, from initial system checks to the final validation report.

Caption: Workflow for HPLC Method Validation.

Step-by-Step Validation Protocols

A. Specificity: The specificity demonstrates that the method is unaffected by the presence of impurities or other components.

  • Prepare solutions of the diluent (blank), a placebo (if applicable), the reference standard, and the test sample.

  • Inject each solution and record the chromatograms.

  • Acceptance Criteria: The blank and placebo injections should show no interfering peaks at the retention time of the main analyte or its known impurities.

B. Linearity: This establishes the relationship between concentration and detector response.

  • Prepare a series of at least five standard solutions ranging from the Limit of Quantitation (LOQ) to 150% of the nominal sample concentration.

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999.

C. Accuracy (Recovery): This measures the closeness of the test results to the true value.

  • Prepare a sample matrix (placebo) spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Prepare each level in triplicate and analyze.

  • Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

D. Precision: Measures the degree of scatter between a series of measurements.

  • Repeatability (Intra-assay): Analyze six independent sample preparations at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for the main analyte.

E. Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably quantified.

  • Determine the concentration that yields a signal-to-noise ratio of approximately 10:1.

  • Inject six preparations at this concentration and assess the precision.

  • Acceptance Criteria: The %RSD for precision at the LOQ should be ≤ 10.0%.

Summary of Validation Acceptance Criteria
Validation ParameterAcceptance Criteria
Specificity No interference at the analyte retention time.
Linearity Correlation Coefficient (R²) ≥ 0.999
Accuracy Mean recovery between 98.0% and 102.0%
Precision (%RSD) Repeatability ≤ 2.0%; Intermediate Precision ≤ 2.0%
Limit of Quantitation Signal-to-Noise Ratio ≈ 10; Precision (%RSD) ≤ 10.0%
System Suitability Tailing Factor ≤ 2.0; Theoretical Plates > 2000

Conclusion

The RP-HPLC method detailed in this application note provides a robust, specific, and reliable means for assessing the purity of 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid. The use of a gradient elution with an acidified mobile phase on a C18 column ensures excellent resolution from potential impurities. The outlined validation protocol, grounded in ICH guidelines, establishes the trustworthiness of the method for use in a regulated quality control environment. This comprehensive guide serves as a complete tool for researchers and drug development professionals tasked with ensuring the quality and consistency of this important chemical entity.

References

  • Shabir, G. A. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmanetwork. Retrieved from [Link]

  • International Journal of Scientific Research & Technology. (n.d.). A Comprehensive Review of RP-HPLC In Bioanalytical Method Validation and Sample Preparation. Retrieved from [Link]

  • ResearchGate. (2024). Overview of RP-HPLC method development for drug estimation. Retrieved from [Link]

  • Al-kasir, I. A., et al. (2017). RP-HPLC Method Development and Validation for Determination of Eptifibatide Acetate in Bulk Drug Substance and Pharmaceutical Dosage Forms. PubMed Central. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. Retrieved from [Link]

  • Sangeetha, M., et al. (2014). Development and Validation of RP-HPLC Method: An Overview. Open Access Journals. Retrieved from [Link]

  • Al-Absi, M., & Al-Malah, M. (2020). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. National Institutes of Health. Retrieved from [Link]

  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]

  • AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

Sources

Method

Application Note: Unambiguous ¹H and ¹³C NMR Assignment of 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic Acid

Abstract This application note provides a detailed guide for the complete ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral assignment of 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid. This compound, featuring a benzodi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed guide for the complete ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral assignment of 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid. This compound, featuring a benzodioxole moiety linked to a γ-keto acid chain, is a valuable scaffold in medicinal chemistry and drug development. A comprehensive structural elucidation is paramount for quality control, reaction monitoring, and characterization. This guide outlines a systematic approach employing 1D (¹H, ¹³C) and 2D correlation spectroscopy (COSY, HSQC, HMBC) to achieve unambiguous resonance assignments. We present detailed, field-proven protocols for sample preparation, data acquisition, and spectral interpretation, aimed at researchers, scientists, and professionals in drug development.

Introduction

The 1,3-benzodioxole (or methylenedioxyphenyl) functional group is a key pharmacophore present in numerous biologically active natural products and synthetic compounds. Its unique electronic and steric properties often impart favorable pharmacokinetic and pharmacodynamic characteristics. The title compound, 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid, integrates this privileged scaffold with a γ-keto acid side chain, a versatile synthon for the synthesis of a wide array of heterocyclic and carbocyclic systems. Given its potential as a building block in drug discovery programs, a definitive and reproducible method for its structural verification is essential.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules in solution.[1] It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. This application note details a comprehensive NMR analysis workflow, from sample preparation to the final assignment of all proton and carbon signals, providing a self-validating system for the structural confirmation of 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid.

Molecular Structure and Numbering Scheme

For clarity and consistency throughout this note, the following IUPAC-recommended numbering scheme will be used for 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid.

Caption: Molecular structure and numbering of 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid.

Experimental Protocols

Sample Preparation

A well-prepared sample is critical for acquiring high-quality NMR data. The following protocol is recommended for 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid.

  • Analyte Purity: Ensure the analyte is of high purity (>98%), as impurities will complicate spectral analysis.

  • Solvent Selection: Due to the presence of a carboxylic acid proton, which is exchangeable, the choice of solvent is crucial. Deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended as it minimizes the rate of proton exchange, allowing for the observation of the carboxylic acid proton as a sharp signal.[2] Alternatively, deuterated chloroform (CDCl₃) can be used, but the carboxylic acid proton may appear as a broad signal or may not be observed at all, depending on the sample concentration and water content.

  • Concentration: For a standard 5 mm NMR tube, dissolve 10-20 mg of the compound in approximately 0.6 mL of DMSO-d₆. This concentration provides a good signal-to-noise ratio for both ¹H and ¹³C NMR experiments in a reasonable time frame.[3]

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). If not already present in the deuterated solvent, a small, precisely known amount can be added.

  • Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[2]

NMR Data Acquisition

All spectra should be acquired on a spectrometer with a minimum field strength of 400 MHz for ¹H. The following is a standard suite of experiments for complete structural assignment.

  • Spectrometer: Bruker Avance III 400 MHz spectrometer (or equivalent).

  • Probe: 5 mm Broadband Observe (BBO) probe.

  • Temperature: 298 K.

1D Experiments:

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans (NS): 16

    • Relaxation Delay (D1): 2.0 s

    • Acquisition Time (AQ): ~4 s

    • Spectral Width (SW): 16 ppm

  • ¹³C NMR:

    • Pulse Program: zgpg30 (proton decoupled)

    • Number of Scans (NS): 1024

    • Relaxation Delay (D1): 2.0 s

    • Acquisition Time (AQ): ~1 s

    • Spectral Width (SW): 240 ppm

2D Experiments:

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Pulse Program: cosygpppqf

    • Number of Scans (NS): 2

    • Relaxation Delay (D1): 1.5 s

    • Identifies protons that are spin-spin coupled (typically through 2-3 bonds).[4]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: hsqcedetgpsisp2.3

    • Number of Scans (NS): 2

    • Relaxation Delay (D1): 1.5 s

    • Correlates protons directly attached to carbons (one-bond C-H correlations).[5]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Program: hmbcgplpndqf

    • Number of Scans (NS): 4

    • Relaxation Delay (D1): 1.5 s

    • Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds), crucial for connecting spin systems and assigning quaternary carbons.[6]

Data Processing

Acquired data should be processed using appropriate software (e.g., MestReNova, TopSpin, NMRium). Standard processing steps include:

  • Fourier Transformation: Convert the time-domain data (FID) to the frequency domain.

  • Phasing: Correct the phase of the spectrum to ensure all peaks are in pure absorption mode.

  • Baseline Correction: Correct any distortions in the baseline.

  • Referencing: Calibrate the chemical shift scale to the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra. For DMSO-d₆, the residual solvent peak can be used as a secondary reference (δн ≈ 2.50 ppm, δc ≈ 39.52 ppm).

  • Integration: Determine the relative number of protons for each signal in the ¹H NMR spectrum.

Results and Spectral Interpretation

Based on established chemical shift principles and data from structurally similar compounds, the following ¹H and ¹³C NMR assignments for 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid in DMSO-d₆ are proposed.

Predicted ¹H and ¹³C NMR Data
Atom No.Predicted ¹³C δ (ppm)Predicted ¹H δ (ppm)MultiplicityJ (Hz)
1 (COOH)~173.5~12.1br s-
2 (CH₂)~28.0~2.65t~6.5
3 (CH₂)~32.5~3.18t~6.5
4 (C=O)~196.5---
1' (C)~131.5---
2' (C)~108.0~7.60d~1.5
3' (C)~147.5---
4' (C)~152.0---
5' (C)~108.5~7.05d~8.2
6' (C)~125.0~7.55dd~8.2, 1.5
7' (O-CH₂-O)~102.0~6.15s-
Detailed Assignment Rationale

¹H NMR Spectrum Analysis:

  • Carboxylic Acid Proton (1-OH): A broad singlet is expected far downfield around δ 12.1 ppm, characteristic of a carboxylic acid proton in DMSO-d₆.[2] This signal would disappear upon addition of D₂O due to proton-deuterium exchange.

  • Aromatic Protons (H2', H5', H6'): The benzodioxole ring system will exhibit a characteristic three-proton pattern.

    • H5': This proton is ortho to the C4' oxygen, an electron-donating group, and will be the most shielded of the aromatic protons, appearing as a doublet around δ 7.05 ppm with a typical ortho coupling constant (³J) of ~8.2 Hz.

    • H2': This proton is ortho to the acyl group and will appear as a doublet (or a narrow triplet due to meta coupling) around δ 7.60 ppm with a small meta coupling constant (⁴J) of ~1.5 Hz.

    • H6': This proton is coupled to both H5' (ortho) and H2' (meta), and will therefore appear as a doublet of doublets around δ 7.55 ppm with coupling constants of ~8.2 Hz and ~1.5 Hz.

  • Dioxole Methylene Protons (H7'): The two protons of the methylenedioxy group are chemically equivalent and will appear as a sharp singlet at approximately δ 6.15 ppm.[7]

  • Aliphatic Methylene Protons (H2, H3): The butanoic acid chain gives rise to two triplet signals.

    • H3: These protons are adjacent to the ketone (C4) and are therefore more deshielded, appearing as a triplet around δ 3.18 ppm.

    • H2: These protons are adjacent to H3 and will appear as a triplet around δ 2.65 ppm. The triplet multiplicity for both H2 and H3 arises from coupling to the adjacent methylene group, with a typical vicinal coupling constant (³J) of ~6.5 Hz.

¹³C NMR Spectrum Analysis:

  • Carbonyl Carbons (C1, C4): Two signals are expected in the downfield region. The ketone carbonyl (C4) will be significantly deshielded, appearing around δ 196.5 ppm.[8] The carboxylic acid carbonyl (C1) will be found at a higher field, around δ 173.5 ppm.

  • Aromatic Carbons (C1'-C6'): Six distinct signals are expected. The oxygen-substituted carbons (C3' and C4') will be the most downfield of the aromatic carbons (excluding the acyl-substituted carbon), appearing around δ 147.5 and δ 152.0 ppm. The acyl-substituted carbon (C1') will be at approximately δ 131.5 ppm. The protonated carbons (C2', C5', C6') will be in the range of δ 108-125 ppm.

  • Dioxole Methylene Carbon (C7'): The carbon of the methylenedioxy group will have a characteristic chemical shift around δ 102.0 ppm.

  • Aliphatic Methylene Carbons (C2, C3): The carbon adjacent to the ketone (C3) will be more deshielded (~δ 32.5 ppm) than the C2 carbon (~δ 28.0 ppm).

2D NMR Correlation Analysis

2D NMR experiments are indispensable for confirming the assignments made from 1D spectra.

Caption: Key ¹H-¹H COSY correlations for structural confirmation.

  • COSY: The COSY spectrum will show a clear cross-peak between the aliphatic protons H2 (δ ~2.65) and H3 (δ ~3.18), confirming their vicinal relationship. It will also show a correlation between the aromatic protons H5' (δ ~7.05) and H6' (δ ~7.55), confirming their ortho coupling.

Caption: Expected ¹H-¹³C HSQC correlations.

  • HSQC: The HSQC spectrum will definitively link each proton to its directly attached carbon. For example, the proton signal at δ ~2.65 will correlate with the carbon signal at δ ~28.0, assigning these to H2 and C2, respectively. This experiment is crucial for assigning the protonated carbons.

  • HMBC: The HMBC spectrum provides the final, unambiguous connections. Key expected correlations include:

    • H2 (δ ~2.65) to C1 (δ ~173.5) , C3 (δ ~32.5) , and C4 (δ ~196.5) .

    • H3 (δ ~3.18) to C1 (δ ~173.5) , C2 (δ ~28.0) , and C4 (δ ~196.5) .

    • H2' (δ ~7.60) and H6' (δ ~7.55) to the ketone carbonyl C4 (δ ~196.5) , which is the critical correlation linking the butanoic acid chain to the benzodioxole ring.

    • H7' (δ ~6.15) to the oxygenated aromatic carbons C3' (δ ~147.5) and C4' (δ ~152.0) .

Conclusion

The structural elucidation of 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid can be achieved systematically and unambiguously through a combination of 1D and 2D NMR techniques. The protocols and expected spectral data presented in this application note provide a robust framework for researchers to confidently verify the structure of this important synthetic intermediate. The key to a successful assignment lies in the logical interpretation of chemical shifts, coupling patterns, and, most importantly, the through-bond correlations observed in COSY, HSQC, and HMBC spectra. This comprehensive approach ensures the high level of scientific integrity required in drug discovery and development.

References

  • Holmes, D. (n.d.). Basic Practical NMR Concepts. Michigan State University Department of Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • ACS Publications. (2020). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. Journal of Chemical Education. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Philadelphia University. (n.d.). Instrumental Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Important COSY (-) and HMBC ( ) correlations. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,4-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • University of Wisconsin-Madison. (2020). NMR Spectroscopy :: Hans Reich NMR Collection. Retrieved from [Link]

  • eMagRes. (2007). NMR Data Processing. Retrieved from [Link]

  • Heterocyclic Communications. (2001). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Retrieved from [Link]

  • ResearchGate. (2015). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]

  • National Institutes of Health. (2012). Mild Conversion of β-Diketones and β-Ketoesters to Carboxylic Acids. Retrieved from [Link]

  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Wiley. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide, 3rd Edition. Retrieved from [Link]

  • MDPI. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Retrieved from [Link]

  • Columbia University. (n.d.). Stepbystep procedure for NMR data acquisition. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 2-Ketobutyric acid 1H NMR Spectrum. Retrieved from [Link]

  • National Institutes of Health. (2014). New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus. Retrieved from [Link]

  • Science.gov. (n.d.). cosy hsqc hmbc. Retrieved from [Link]

  • ResearchGate. (2011). Understanding NMR Chemical Shifts. Retrieved from [Link]

  • YouTube. (2012). Keto-Enol Equilibrium Using NMR. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). NMR spectroscopy of small molecules in solution. Retrieved from [Link]

  • Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • CASSS. (n.d.). Best Practices in NMR Data Acquisition and Analysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Chemical shift. Retrieved from [Link]

  • National Institutes of Health. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Retrieved from [Link]

  • MDPI. (2022). From Nature to Synthesis and Vice Versa: Costic Acid Analogs with Acaricidal Activity Against the Bee Parasite Varroa destructor. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Benzodioxole grafted Spirooxindole pyrrolidinyl derivatives: Synthesis, Characterization, Molecular docking and Anti - Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). 1HNMR and 13CNMR data for the selected -ketoamides (200MHz, DMSO-d 6 ). Retrieved from [Link]

  • Reddit. (n.d.). Question on H NMR spectrum of carboxylic acid / carboxylate mixtures. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • Dr. B. B. Hegde First Grade College, Kundapura. (n.d.). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Retrieved from [Link]

  • MDPI. (2019). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from [Link]

Sources

Application

Application Notes & Protocols: A Researcher's Guide to the In Vitro Anticancer Screening of 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic Acid Derivatives

Introduction: The Rationale for Screening Benzodioxole Derivatives The 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide ar...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Screening Benzodioxole Derivatives

The 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Notably, derivatives of this moiety have demonstrated promising antitumor properties, often acting through mechanisms like the induction of apoptosis, cell cycle arrest, and the inhibition of critical enzyme systems.[2][3][4][5] Compounds containing the 1,3-benzodioxole ring have been shown to inhibit the thioredoxin system, leading to increased oxidative stress and subsequent programmed cell death in cancer cells.[2][4]

The specific core structure, 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid, presents a unique template for derivatization, allowing for the exploration of structure-activity relationships (SAR) to enhance potency and selectivity against various cancer cell lines. This guide provides a comprehensive framework for the initial in vitro evaluation of novel derivatives of this compound, outlining a logical workflow from broad cytotoxicity screening to more defined mechanistic assays. The protocols herein are designed to be robust and self-validating, providing researchers with the tools to identify promising lead compounds for further development.

Experimental Screening Workflow

A hierarchical approach is recommended for screening novel compounds. This strategy efficiently filters candidates, starting with broad cytotoxicity assessments and progressing to more detailed mechanistic studies for the most potent derivatives. This conserves resources and focuses efforts on compounds with the highest therapeutic potential.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Advanced Studies Compound Test Compound Library (Benzodioxole Derivatives) Cytotoxicity Cytotoxicity Assay (MTT or SRB) Compound->Cytotoxicity IC50 Determine IC50 Values (Potency Ranking) Cytotoxicity->IC50 Apoptosis Apoptosis Assay (Annexin V / PI Staining) IC50->Apoptosis  Select  Lead  Compounds CellCycle Cell Cycle Analysis (PI Staining) IC50->CellCycle Target Target Identification, In Vivo Models, etc. Apoptosis->Target CellCycle->Target

Figure 1: A hierarchical workflow for anticancer drug screening.

Phase 1: Primary Cytotoxicity Screening

The initial step is to determine the concentration-dependent cytotoxic effect of the novel derivatives on cancer cells. This is crucial for calculating the half-maximal inhibitory concentration (IC50), a key metric for compound potency.[6] Two robust and widely used colorimetric assays are the MTT and Sulforhodamine B (SRB) assays.[7]

Scientific Principle: MTT vs. SRB Assays
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures cellular metabolic activity. The foundational principle is that mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding an insoluble purple formazan product.[8][9] The amount of formazan, quantified by spectrophotometry, is directly proportional to the number of living, metabolically active cells.[8]

  • SRB (Sulforhodamine B) Assay: In contrast, the SRB assay is a cell staining method that measures total cellular protein content. SRB is a bright-pink aminoxanthene dye that binds stoichiometrically to basic amino acid residues in proteins under mildly acidic conditions. The amount of bound dye, therefore, provides an estimate of cell number.[7]

Expert Insight: While both assays are reliable, the SRB assay is generally less susceptible to interference from compounds that affect cellular metabolism without directly causing cell death. However, the MTT assay is a more direct measure of metabolic viability. For initial screening, consistency is key; choose one method and apply it across all compounds and cell lines for comparable data.

Protocol: Cytotoxicity Assessment using MTT Assay

This protocol is adapted for a 96-well plate format, suitable for medium- to high-throughput screening.

Materials and Reagents:

  • Selected cancer cell lines (e.g., HeLa, MCF-7, HepG2, HCT-116)[10]

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid derivatives (dissolved in DMSO to create concentrated stock solutions)

  • MTT reagent (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate Buffered Saline (PBS), sterile

  • Doxorubicin (positive control)

Step-by-Step Methodology:

  • Cell Seeding: Harvest exponentially growing cells and perform a cell count. Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete medium. Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and the positive control (Doxorubicin) in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include "vehicle control" wells containing only the medium with DMSO.

  • Exposure: Incubate the plate for 48-72 hours. The incubation time should be consistent across experiments.

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 20 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully aspirate the MTT-containing medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration using the formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • Plot % Viability against the logarithm of the compound concentration.

  • Use non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope) to determine the IC50 value.

Data Presentation: Hypothetical IC50 Values

The results of the primary screen should be tabulated to allow for easy comparison of the cytotoxic potency of each derivative across different cancer cell lines.

Compound IDDerivative StructureIC50 (µM) on HeLaIC50 (µM) on MCF-7IC50 (µM) on HepG2
BZD-001 (Parent Compound)> 100> 100> 100
BZD-002 R = -CH₃45.268.152.3
BZD-003 R = -Cl8.712.510.1
BZD-004 R = -OCH₃15.322.818.9
Doxorubicin (Positive Control)0.91.20.8

Table 1: Example cytotoxicity data for a series of benzodioxole derivatives. Lower IC50 values indicate higher potency.

Phase 2: Mechanistic Elucidation Assays

Compounds demonstrating potent cytotoxicity (e.g., BZD-003 and BZD-004 from the table above) should be advanced to secondary assays to probe their mechanism of action. The two most common initial mechanistic assays investigate the induction of apoptosis and disruption of the cell cycle.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Scientific Principle: Apoptosis is a form of programmed cell death characterized by distinct morphological and biochemical changes.[11] One of the earliest events is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (like FITC), can identify early apoptotic cells.[12] Propidium Iodide (PI) is a fluorescent DNA-binding dye that is excluded by cells with intact membranes. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.[12] This dual-staining method, analyzed via flow cytometry, allows for the differentiation of four cell populations:

  • Viable Cells: Annexin V- / PI-

  • Early Apoptotic Cells: Annexin V+ / PI-

  • Late Apoptotic/Necrotic Cells: Annexin V+ / PI+

  • Necrotic Cells: Annexin V- / PI+ (less common, interpretation requires care)[11]

G cluster_0 cluster_1 Viable Viable (Annexin V- / PI-) Early Early Apoptosis (Annexin V+ / PI-) Late Late Apoptosis / Necrosis (Annexin V+ / PI+) Necrotic Necrotic (Annexin V- / PI+) Healthy Intact Membrane PS on Inner Leaflet Healthy->Viable Apoptosis_Init PS Translocation Healthy->Apoptosis_Init Apoptotic Stimulus Apoptosis_Init->Early Membrane_Comp Membrane Compromised Apoptosis_Init->Membrane_Comp Progression Membrane_Comp->Late Membrane_Comp->Necrotic

Figure 2: Principle of Annexin V and PI dual-staining for apoptosis detection.

Protocol: Annexin V/PI Flow Cytometry Assay

Materials and Reagents:

  • Cancer cells treated with the test compound (at its IC50 concentration) for 24-48 hours.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 1X Binding Buffer).

  • Cold PBS.

  • Flow cytometry tubes.

Step-by-Step Methodology:

  • Cell Preparation: Induce apoptosis by treating cells with the test compound (e.g., BZD-003 at 8.7 µM) for a predetermined time (e.g., 24 hours). Include a vehicle-treated negative control.

  • Harvest Cells: Collect both adherent and floating cells. For adherent cells, detach gently using a non-enzymatic cell dissociation buffer to preserve membrane integrity.[11] Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cells twice with cold PBS.[12][13]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[11]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[11]

  • Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[13]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.[13] FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.

Data Presentation:

Treatment Group% Viable Cells (Q3)% Early Apoptotic (Q4)% Late Apoptotic (Q2)
Vehicle Control94.5%3.1%1.8%
BZD-003 (IC50) 45.2%35.8%16.5%
Doxorubicin 38.1%42.3%18.2%

Table 2: Example flow cytometry data showing the percentage of cells in each quadrant after treatment, indicating BZD-003 induces significant apoptosis.

Cell Cycle Analysis by Propidium Iodide Staining

Scientific Principle: The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells.[14] Many anticancer drugs exert their effects by disrupting this process, causing cells to arrest in a specific phase (G0/G1, S, or G2/M) and subsequently undergo apoptosis.[14] Flow cytometry can quantify the DNA content of individual cells using a fluorescent dye like Propidium Iodide (PI), which stoichiometrically binds to DNA. Because PI cannot cross the membrane of live cells, this analysis requires cell fixation (e.g., with cold ethanol) to permeabilize the membrane.[15] The fluorescence intensity of PI is directly proportional to the amount of DNA:

  • G0/G1 Phase: Cells have a normal (2N) DNA content.

  • S Phase: Cells are actively synthesizing DNA, so their content is between 2N and 4N.

  • G2/M Phase: Cells have duplicated their DNA (4N) and are preparing for or are in mitosis.[14]

  • Sub-G1 Peak: A population of cells with less than 2N DNA content often represents apoptotic cells with fragmented DNA.

Protocol: Cell Cycle Analysis

Materials and Reagents:

  • Cancer cells treated with the test compound.

  • Cold 70% Ethanol.

  • Cold PBS.

  • PI/RNase Staining Buffer.

Step-by-Step Methodology:

  • Cell Treatment and Harvest: Treat and harvest cells as described in the apoptosis protocol (Section 4.1, Steps 1-2).

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[15]

  • Incubation: Incubate the cells for at least 2 hours at -20°C. Cells can be stored in ethanol for several weeks.[15]

  • Rehydration: Centrifuge the fixed cells at 300 x g for 5 minutes. Discard the ethanol and wash the pellet with 5 mL of cold PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer. The RNase is crucial to degrade RNA, ensuring that PI only stains DNA.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.[16]

  • Analysis: Analyze the samples on a flow cytometer. Acquire data on a linear scale and use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the DNA histogram and calculate the percentage of cells in each phase.

Data Presentation:

Treatment Group% Sub-G1% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control2.1%65.4%15.3%17.2%
BZD-003 (IC50) 15.8%25.1%10.5%48.6%
Doxorubicin 12.5%28.9%9.8%48.8%

Table 3: Example cell cycle analysis data. Treatment with BZD-003 results in a significant accumulation of cells in the G2/M phase and an increase in the sub-G1 population, suggesting G2/M arrest followed by apoptosis.[1][3]

Conclusion and Future Directions

This guide provides a foundational workflow for the initial in vitro characterization of novel 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid derivatives as potential anticancer agents. By following a logical progression from broad cytotoxicity screening to focused mechanistic studies, researchers can efficiently identify and prioritize lead compounds.

The data gathered from these protocols—IC50 values, apoptosis induction, and cell cycle arrest profiles—form a critical preliminary dataset. Compounds that demonstrate high potency and a clear mechanism of action (e.g., G2/M arrest and apoptosis induction) warrant further investigation. Subsequent studies could include Western blotting to probe specific molecular targets within the apoptotic or cell cycle pathways (e.g., caspases, cyclins, p53), in vivo efficacy studies in animal models, and comprehensive SAR analysis to further optimize the chemical scaffold.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC, National Center for Biotechnology Information. [Link]

  • Assaying cell cycle status using flow cytometry. PMC, National Institutes of Health. [Link]

  • How to Complete Cell Cycle Analysis via Flow Cytometry. NanoCellect. [Link]

  • Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. Bohrium. [Link]

  • Design, synthesis, and evaluation of benzodioxolane compounds for antitumor activity. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. PubMed. [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology. [Link]

  • Synthesis and Evaluation of New Benzodioxole-Based Thiosemicarbazone Derivatives as Potential Antitumor Agents. ProQuest. [Link]

  • Cell Cycle Analysis by DNA Content. UC San Diego Moores Cancer Center. [Link]

  • Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. ResearchGate. [Link]

  • 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. MDPI. [Link]

  • 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. PubMed. [Link]

  • 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. PMC, National Center for Biotechnology Information. [Link]

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]

  • In vitro anti-proliferative activity of the tested compounds 4a-l,... ResearchGate. [Link]

  • In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture. PubMed Central. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. [Link]

  • Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Friedel-Crafts Acylation Conditions for 1,3-Benzodioxole

Welcome to the technical support center for the optimization of Friedel-Crafts acylation of 1,3-benzodioxole. This guide is designed for researchers, chemists, and process development professionals to provide in-depth tr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of Friedel-Crafts acylation of 1,3-benzodioxole. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs). Our goal is to move beyond simple procedural steps and delve into the causality behind experimental choices, empowering you to resolve common issues and enhance the efficiency and selectivity of your reactions.

I. Foundational Principles: The 'Why' Behind the Reaction

The Friedel-Crafts acylation is a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings.[1][2] The reaction involves an electrophilic aromatic substitution where an acyl group is introduced onto the 1,3-benzodioxole ring, typically using an acyl chloride or anhydride in the presence of a Lewis acid catalyst.[1][3] The electron-donating nature of the methylenedioxy group activates the ring, making it susceptible to electrophilic attack. However, this activation also presents challenges in controlling regioselectivity and preventing side reactions.

Mechanism Overview

The generally accepted mechanism proceeds as follows:

  • Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the acylating agent, generating a highly electrophilic acylium ion.[4][5] This ion is resonance-stabilized.[2]

  • Electrophilic Attack: The electron-rich 1,3-benzodioxole ring acts as a nucleophile, attacking the acylium ion.[5] This step is typically the rate-determining step as it disrupts the aromaticity of the ring.[4]

  • Deprotonation: A weak base removes a proton from the carbon atom where the acyl group has attached, restoring aromaticity and yielding the final acylated product.[4]

II. Troubleshooting Guide: Common Issues & Strategic Solutions

This section addresses specific problems you may encounter during the Friedel-Crafts acylation of 1,3-benzodioxole in a question-and-answer format.

Q1: My reaction yield is low. What are the most likely causes and how can I improve it?

A1: Low yields in this reaction can stem from several factors. A systematic approach to troubleshooting is crucial.

  • Catalyst Inactivity: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[6] Any water in your solvent, glassware, or reagents will deactivate the catalyst.

    • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and freshly opened or purified reagents. It's best practice to handle the Lewis acid in a glovebox or under an inert atmosphere.

  • Insufficient Catalyst Loading: Unlike many catalytic reactions, Friedel-Crafts acylations often require stoichiometric or even excess amounts of the Lewis acid.[7] This is because the product, an aryl ketone, can form a stable complex with the catalyst, effectively sequestering it from the reaction.[6][7]

    • Solution: Start with at least 1.1 equivalents of the Lewis acid. Depending on the specific acylating agent and substrate, you may need to increase this to 1.5 or even 2.0 equivalents.

  • Suboptimal Reaction Temperature: Temperature plays a critical role. While some reactions proceed at room temperature, others require heating to overcome the activation energy.[6] However, excessively high temperatures can lead to byproduct formation and decomposition.[6][8]

    • Solution: Begin your optimization at a moderate temperature (e.g., 0 °C to room temperature) and gradually increase it if the reaction is sluggish. Monitor the reaction progress by TLC or GC/LC to find the optimal temperature that balances reaction rate with selectivity. For instance, in a continuous flow process for the acylation of 1,3-benzodioxole, 100°C was found to be a suitable temperature.[9][10][11]

  • Poor Reagent Quality: The purity of your 1,3-benzodioxole and acylating agent is paramount. Impurities can lead to unwanted side reactions and lower yields.[6]

    • Solution: Use high-purity starting materials. If necessary, distill or recrystallize your reagents before use.

Q2: I'm observing multiple products in my reaction mixture. How can I improve the regioselectivity?

A2: The methylenedioxy group is an ortho-, para-directing activator. Friedel-Crafts acylation of 1,3-benzodioxole typically yields the 5-substituted product. However, the formation of other isomers is possible.

  • Understanding Directing Effects: The electronic properties of the substituents on the aromatic ring strongly influence the regioselectivity of the reaction.[2] Activating groups generally direct substitution to the ortho and para positions.[2]

    • Solution: While electronic factors inherently favor the 5-position, steric hindrance can influence the ortho/para ratio. Using a bulkier acylating agent or catalyst may favor the less sterically hindered para-position.

  • Solvent Effects: The choice of solvent can influence the product distribution.[12]

    • Solution: Non-polar solvents like carbon disulfide or dichloromethane may favor one isomer, while more polar solvents like nitrobenzene could alter the selectivity.[12] It is worth screening a few solvents to determine the optimal choice for your desired isomer.

Q3: My reaction is producing a significant amount of dark, tar-like material. What is causing this and how can I prevent it?

A3: The formation of tar is a common issue in Friedel-Crafts reactions, often due to side reactions or decomposition.

  • Reaction with the Methylenedioxy Bridge: Traditional strong Lewis acids can sometimes lead to the destruction of the methylenedioxy bridge, resulting in polymerization and tar formation.[13]

    • Solution: Consider using a milder Lewis acid. Catalysts like zinc chloride (ZnCl₂), or even Brønsted acids like polyphosphoric acid (PPA) or methanesulfonic acid have been used successfully for the acylation of 1,3-benzodioxole.[13][14] Heterogeneous catalysts, such as certain zeolites or supported acids like Nafion-H, can also offer a cleaner reaction profile.[9][14]

  • Excessive Reaction Temperature or Time: As mentioned, prolonged reaction times or high temperatures can lead to the decomposition of starting materials and products.[6][8]

    • Solution: Carefully monitor the reaction and quench it as soon as the starting material is consumed. A time-course study can help determine the optimal reaction duration.

Q4: I'm considering a more environmentally friendly approach. Are there greener alternatives to traditional Friedel-Crafts conditions?

A4: Yes, significant efforts have been made to develop more sustainable Friedel-Crafts acylation protocols.

  • Heterogeneous Catalysts: Using solid acid catalysts simplifies catalyst removal (filtration instead of aqueous workup) and allows for catalyst recycling.[9][10][11] Examples include:

    • Zeolites

    • Sulfonic acid-functionalized resins (e.g., Amberlyst)

    • Metal oxides[10]

    • Supported acids like AquivionSO₃H®[8][10]

  • Solvent-Free Conditions: In some cases, the reaction can be run neat or using one of the reactants as the solvent, reducing solvent waste.[15]

  • Continuous Flow Chemistry: Flow reactors offer improved heat and mass transfer, precise temperature control, and can be more easily scaled up.[9][10][11] This can lead to higher selectivity and reduced waste generation.[9]

III. Data Summary & Protocols

Comparative Catalyst Performance
CatalystAcylating AgentTemperature (°C)Conversion (%)Selectivity (%)Reference
AquivionSO₃H®Propionic anhydride1007362[9],[10],[11]
Zinc Chloride (ZnCl₂)Propionic anhydride---[14]
Methane Sulfonic AcidPropionic anhydride---[14]
Trifluoroacetic AcidPropionic anhydride---[14]

Note: Detailed conversion and selectivity data for all catalysts under directly comparable conditions are not always available in a single source. The table highlights catalysts that have been successfully employed.

General Experimental Protocol (Batch Process)

Disclaimer: This is a general guideline. Specific quantities and conditions should be optimized for your particular reaction.

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add a stir bar to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Catalyst & Solvent: Add the Lewis acid catalyst (e.g., 1.1 eq. of AlCl₃) to the flask, followed by an anhydrous solvent (e.g., dichloromethane). Cool the mixture in an ice bath.

  • Acylating Agent Addition: Add the acylating agent (e.g., 1.0 eq. of propionyl chloride) to the dropping funnel and add it dropwise to the stirred catalyst suspension.

  • Substrate Addition: After the addition of the acylating agent, add 1,3-benzodioxole (1.0 eq.) dropwise, maintaining the low temperature.

  • Reaction: Allow the reaction to stir at the optimized temperature for the determined duration. Monitor the reaction progress by TLC or GC.

  • Quenching: Once the reaction is complete, carefully quench it by slowly pouring the reaction mixture over crushed ice and water.

  • Workup: Separate the organic layer. Extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography, recrystallization, or distillation.

IV. Visualizing the Process

Friedel-Crafts Acylation Mechanism

G Friedel-Crafts Acylation Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation Acyl_Chloride R-CO-Cl Acylium_Ion [R-C≡O]⁺ + AlCl₄⁻ Acyl_Chloride->Acylium_Ion + AlCl₃ Lewis_Acid AlCl₃ Sigma_Complex Sigma Complex (Arenium Ion) Benzodioxole 1,3-Benzodioxole Benzodioxole->Sigma_Complex + [R-C≡O]⁺ Product Acylated Benzodioxole Sigma_Complex->Product + AlCl₄⁻ - AlCl₃ - HCl

Caption: The three key steps of the Friedel-Crafts acylation mechanism.

Troubleshooting Workflow

G Troubleshooting Workflow Start Low Yield or Byproduct Formation Check_Reagents Verify Reagent Purity & Anhydrous Conditions Start->Check_Reagents Check_Catalyst Increase Lewis Acid Stoichiometry (≥1.1 eq) Check_Reagents->Check_Catalyst Optimize_Temp Systematically Vary Temperature (0°C to reflux) Check_Catalyst->Optimize_Temp Optimize_Time Conduct Time-Course Study Optimize_Temp->Optimize_Time Consider_Catalyst Switch to Milder (e.g., ZnCl₂, PPA) or Heterogeneous Catalyst Consider_Catalyst->Optimize_Temp Optimize_Time->Consider_Catalyst Issue Persists Successful_Reaction Optimized Reaction Optimize_Time->Successful_Reaction Issue Resolved

Caption: A decision tree for systematic troubleshooting of the reaction.

V. Frequently Asked Questions (FAQs)

Q: Can I use a carboxylic acid directly as the acylating agent? A: In some cases, yes. This approach typically requires a strong Brønsted acid catalyst, like polyphosphoric acid (PPA) or methanesulfonic acid, which can activate the carboxylic acid.[13][14] This can be a greener alternative as it avoids the use of acyl chlorides.

Q: Why is Friedel-Crafts acylation preferred over alkylation for introducing an alkyl group? A: Friedel-Crafts alkylation is prone to two major issues that acylation avoids:

  • Polyalkylation: The product of alkylation is more nucleophilic than the starting material, leading to multiple alkyl groups being added.[3] In contrast, the acyl group is deactivating, preventing further acylation.[7][16]

  • Carbocation Rearrangements: Alkylation proceeds through a carbocation intermediate that can rearrange to a more stable form, leading to isomeric products.[3] The acylium ion in acylation is resonance-stabilized and does not rearrange.[2] The desired alkyl group can then be obtained by reducing the ketone product (e.g., via a Wolff-Kishner or Clemmensen reduction).[7][17]

Q: My starting material has other functional groups. Will they interfere with the reaction? A: Yes, certain functional groups are incompatible with Friedel-Crafts conditions. Aromatic rings with strongly deactivating groups (e.g., -NO₂, -CN, -SO₃H) are generally unreactive.[6] Functional groups that can react with the Lewis acid, such as amines and alcohols, will also interfere.[6] In such cases, protecting groups may be necessary.

Q: What is the expected regioselectivity for the acylation of 1,3-benzodioxole? A: Electrophilic attack is highly favored at the position para to the oxygen atom of the dioxole ring, which is the 5-position. This is due to the strong activating and para-directing effect of the ether-like oxygens.

References

  • Gennaro, A., Isse, A. A., & Falvello, M. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. Molecules, 29(3), 726. [Link]

  • Gennaro, A., et al. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. ResearchGate. [Link]

  • Shafig, Z., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(71), 40696-40733. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

  • Gennaro, A., Isse, A. A., & Falvello, M. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. PubMed. [Link]

  • MDPI. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. [Link]

  • Shafig, Z., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. [Link]

  • The Hive Chemistry Discourse. (2002). Friedel-Crafts Acetonylation of 1,3-Benzodioxole. [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]

  • Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

  • Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction. [Link]

  • YouTube. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. [Link]

  • International Journal of Chemical Studies. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. [Link]

Sources

Optimization

"common side products in the synthesis of 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid"

Welcome to the technical support center for the synthesis of 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common chal...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. Here, we provide in-depth troubleshooting advice and frequently asked questions in a practical, question-and-answer format, grounded in established chemical principles.

Introduction to the Synthesis

The synthesis of 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid is most commonly achieved via a Friedel-Crafts acylation of 1,3-benzodioxole with succinic anhydride, typically in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). While this reaction is a cornerstone of aromatic chemistry, its application to the electron-rich and sensitive 1,3-benzodioxole moiety can lead to a range of side products, impacting yield and purity. This guide will address these potential issues systematically.

Troubleshooting Guide & FAQs

Low or No Product Yield

Q1: My reaction has resulted in a low yield or no desired product. What are the likely causes?

A1: Low or no yield in this Friedel-Crafts acylation can stem from several factors. Here is a systematic approach to troubleshooting:

  • Inadequate Catalyst Activity: The Lewis acid catalyst, typically AlCl₃, is highly hygroscopic. Contamination with moisture will deactivate it, halting the reaction. It is crucial to use freshly opened or sublimed AlCl₃ and ensure all glassware and solvents are rigorously dried.[1]

  • Insufficient Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylations often require stoichiometric or even excess amounts of the Lewis acid.[1] This is because the product, a ketone, can form a complex with the catalyst, effectively sequestering it from the reaction medium.

  • Low Reaction Temperature: The activation energy for the acylation may not be reached at low temperatures. A gradual increase in temperature should be explored. However, excessive heat can promote side reactions.

  • Poor Solubility of Reactants: Ensure that both 1,3-benzodioxole and succinic anhydride are adequately soluble in the chosen solvent at the reaction temperature. Common solvents for this reaction include nitrobenzene and 1,2-dichloroethane.

Formation of Multiple Products & Impurities

Q2: I have obtained a mixture of products. What are the common side products in this synthesis and how can I identify them?

A2: The formation of multiple products is a frequent challenge. The primary side products can be categorized as follows:

  • Regioisomers: The acylation of 1,3-benzodioxole, an activated aromatic ring, can theoretically occur at the ortho or para positions relative to the ether linkages. The desired product is the para-substituted isomer. The formation of the ortho-isomer, 3-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid, is also possible, though generally less favored due to steric hindrance.[2]

  • Di-acylated Product: Polysubstitution, although less common in acylation than alkylation, can occur. A known di-acylated side product is 2,4-bis(1,3-benzodioxol-5-yl)-4-oxobutanoic acid .

  • Products of Methylenedioxy Bridge Cleavage: The methylenedioxy bridge of 1,3-benzodioxole is sensitive to strong Lewis acids and can be cleaved under harsh conditions, leading to the formation of catechol.[3] Catechol is highly reactive and can undergo further reactions, including polymerization, to form dark, tarry substances.[4][5][6]

  • Unreacted Starting Materials: Incomplete reactions will leave residual 1,3-benzodioxole and succinic anhydride.

  • Hydrolyzed Succinic Anhydride: During aqueous workup, any unreacted succinic anhydride will be hydrolyzed to succinic acid.

Identification of Side Products:

A combination of chromatographic and spectroscopic techniques is essential for the identification of these impurities:

  • Thin Layer Chromatography (TLC): A quick and effective method to visualize the complexity of the reaction mixture.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the product and the relative amounts of different impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and providing structural information based on fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for the definitive structural elucidation of the desired product and its isomers. The substitution pattern on the aromatic ring can be determined by the coupling patterns of the aromatic protons.

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups such as carboxylic acids and ketones.

Compound Key Identification Features
4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid (Desired Product) Aromatic protons will show a characteristic substitution pattern for para-acylation.
Ortho-isomer Different splitting pattern of aromatic protons in ¹H NMR compared to the para-isomer.
2,4-bis(1,3-benzodioxol-5-yl)-4-oxobutanoic acid Higher molecular weight observed in mass spectrometry. More complex ¹H and ¹³C NMR spectra with signals for two benzodioxole moieties.
Catechol Can be identified by GC-MS. Its presence often correlates with the formation of dark tars.
Succinic Acid Water-soluble. Can be detected by HPLC or by its characteristic signals in the ¹H NMR spectrum of the crude product if not fully removed during workup.

Visualizing Reaction Pathways and Troubleshooting

To better understand the potential reaction pathways, the following diagrams illustrate the formation of the desired product and key side products.

Friedel-Crafts Acylation Pathways Reactants 1,3-Benzodioxole + Succinic Anhydride Catalyst AlCl₃ Main_Product 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid (Desired Para-Isomer) Reactants->Main_Product Major Pathway Ortho_Isomer Ortho-Acylated Isomer Reactants->Ortho_Isomer Minor Pathway (Steric Hindrance) Cleavage Methylenedioxy Bridge Cleavage Reactants->Cleavage Harsh Conditions Diacylation Di-acylated Product Main_Product->Diacylation Excess Reactant/ Harsher Conditions Catechol Catechol Cleavage->Catechol Tars Polymeric Tars Catechol->Tars

Caption: Reaction pathways in the synthesis.

Purification Challenges

Q3: My crude product is impure. What is the best strategy for purification?

A3: A multi-step purification strategy is often necessary:

  • Aqueous Workup: After the reaction is complete, a careful aqueous workup is the first line of defense. Quenching the reaction with ice-cold dilute HCl will hydrolyze the aluminum complexes. Extraction with a suitable organic solvent (e.g., ethyl acetate) will separate the organic products from water-soluble impurities like succinic acid. A subsequent wash with a mild base (e.g., sodium bicarbonate solution) can help remove acidic impurities, but care must be taken as the product itself is a carboxylic acid.

  • Recrystallization: This is a powerful technique for purifying the solid product. The choice of solvent is critical. A good recrystallization solvent will dissolve the compound when hot but not when cold.[1][7] Common solvents to explore for this compound include ethanol, ethyl acetate, or a mixture of solvents like ethyl acetate/hexane.

  • Column Chromatography: If recrystallization is insufficient to remove closely related impurities like the ortho-isomer, column chromatography is the next step.[8][9][10] A silica gel stationary phase is typically used. The mobile phase (eluent) should be chosen based on the polarity of the compounds to be separated. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is often effective.

Experimental Protocol: Column Chromatography Purification

  • Prepare the Column: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

  • Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the column.

  • Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the eluent by adding increasing proportions of a more polar solvent (e.g., ethyl acetate). For example:

    • Hexane (to elute non-polar impurities)

    • 9:1 Hexane:Ethyl Acetate

    • 4:1 Hexane:Ethyl Acetate

    • 1:1 Hexane:Ethyl Acetate

    • Ethyl Acetate (to elute the desired product and more polar impurities)

  • Collect and Analyze Fractions: Collect the eluent in small fractions and analyze each fraction by TLC to identify which fractions contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid.

Preventative Measures and Best Practices

Q4: How can I optimize my reaction conditions to minimize the formation of side products from the outset?

A4: Proactive optimization is key to a successful synthesis:

  • Choice of Lewis Acid: While AlCl₃ is common, for sensitive substrates like 1,3-benzodioxole, a milder Lewis acid such as FeCl₃ or ZnCl₂ might offer better selectivity and reduce the degradation of the methylenedioxy bridge.

  • Temperature Control: Start the reaction at a low temperature (e.g., 0-5 °C) and allow it to slowly warm to room temperature. This can help control the initial exothermic reaction and minimize side product formation.

  • Order of Addition: Adding the 1,3-benzodioxole slowly to a pre-formed complex of succinic anhydride and the Lewis acid can help to maintain a low concentration of the aromatic compound, which can disfavor polysubstitution.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) will prevent moisture from contaminating the reaction and deactivating the catalyst.

Mechanistic Insights into Side Reactions

Side_Reaction_Mechanisms cluster_0 Regioisomer Formation cluster_1 Methylenedioxy Bridge Cleavage Acylium_Ion Acylium Ion Benzodioxole 1,3-Benzodioxole Para_Attack Attack at para-position Benzodioxole->Para_Attack Ortho_Attack Attack at ortho-position Benzodioxole->Ortho_Attack Para_Product Para-Isomer (Major) Para_Attack->Para_Product Ortho_Product Ortho-Isomer (Minor) Ortho_Attack->Ortho_Product Benzodioxole_Lewis 1,3-Benzodioxole-Lewis Acid Complex Protonation Protonation of Ether Oxygen Benzodioxole_Lewis->Protonation Ring_Opening Ring Opening Protonation->Ring_Opening Catechol_Formation Formation of Catechol Ring_Opening->Catechol_Formation

Caption: Mechanisms of major side reactions.

The formation of regioisomers is governed by the electronic and steric effects of the substituents on the aromatic ring. The ether-like oxygens of the methylenedioxy group are activating and ortho-, para-directing.[2] However, the bulkiness of the incoming acyl group generally favors substitution at the less sterically hindered para position.

The cleavage of the methylenedioxy bridge is initiated by the coordination of the Lewis acid to one of the ether oxygens, making it a better leaving group.[11] Subsequent protonation and nucleophilic attack (e.g., by the chloride counter-ion) can lead to the opening of the dioxole ring and eventual formation of catechol.

References

  • Sehn, T., et al. (2025).
  • Sehn, T., et al. (2025). Efficient One-Step Synthesis of Catechol Containing Polymers via Friedel–Crafts Alkylation and Their Use for Water Decontamination. ResearchGate. [Link]

  • Sehn, T., et al. (2024). Efficient One-Step Synthesis of Catechol Containing Polymers via Friedel–Crafts Alkylation and Their Use for Water Decontamination. CoLab. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Manzini, B., & Hodge, P. (2010). Synthesis of a Catechol-Based Poly(ether ether ketone) (“o-PEEK”) by Classical Step-Growth Polymerization and by Entropically Driven Ring-Opening Polymerization of Macrocyclic Oligomers. Macromolecules.
  • Reddit user discussion. (2023). Ortho vs. Para positioning of Substituent (FC-Acylation). r/OrganicChemistry. [Link]

  • Unknown Author. Recrystallization-1.pdf. University of Rochester. [Link]

  • Unknown Author. Chapter 4. Shodhganga. [Link]

  • Heravi, M. M., et al. (2018).
  • Pretsch, E., et al. (2009). 5 Combination of 1H and 13C NMR Spectroscopy.
  • Nishibayashi, Y., et al. (2022). Lewis Acid-Induced Dinitrogen Cleavage in an Anionic Side-on End-on Bound Dinitrogen Diniobium Hydride Complex. Molecules.
  • Unknown Author. (2021). Comparison of the experimental and predicted 13 C chemical shifts with HOSE code. ResearchGate. [Link]

  • PubChem. 4-(1,3-Benzodioxol-5-yl)-3-oxobutanoic acid. National Center for Biotechnology Information. [Link]

  • Pollon, D., et al. (2024).
  • Li, J., et al. (2022).
  • Pollon, D., et al. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. ResearchGate. [Link]

  • Ashenhurst, J. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Knob, F. C., & Oldoni, T. L. C. (2024). Chromatographic Techniques Used in the Bioguided Isolation of Bioactive Compounds from Natural Products.
  • Sadura, I., et al. (2016).
  • Lee, Y., et al. (2022). Investigating the Effect of Lewis Acid Co-catalysts on Photosensitized Visible-Light De Mayo Reactions. Journal of the American Chemical Society.
  • Terent'ev, A. O., & Krylov, I. B. (2022). Lewis Acids and Heteropoly Acids in the Synthesis of Organic Peroxides. Pharmaceuticals.
  • Alaekwe, I., et al. (2023). Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis. Journal of Materials Science and Chemical Engineering.
  • A-Level Chemistry. (n.d.). compared using 13C nmr spectroscopy. A-Level Chemistry. [Link]

  • Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]

  • AOCS. (2019). NMR. AOCS Lipid Library. [Link]

  • Hive Chemistry Discourse. (2002). Friedel-Crafts Acetonylation of 1,3-Benzodioxole. [Link]

  • Coleman, G. H., et al. (1943). p-PHENYLAZOBENZOYL CHLORIDE. Organic Syntheses.
  • Nagy, Z. K., et al. (2019). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Crystal Growth & Design.

Sources

Troubleshooting

Technical Support Center: Purification of 4-oxo-4-arylbutanoic Acids

Welcome to the technical support center for the purification of 4-oxo-4-arylbutanoic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encount...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-oxo-4-arylbutanoic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established scientific principles and field-proven insights.

Introduction to Purification Challenges

4-Oxo-4-arylbutanoic acids are valuable intermediates in organic synthesis, particularly for pharmaceuticals.[1][2][3] Their synthesis, most commonly via Friedel-Crafts acylation of an aromatic substrate with succinic anhydride, often introduces impurities that can be challenging to remove.[1][4][5] The inherent physicochemical properties of these keto acids, such as their tendency to form polymorphs and their dual functionality (ketone and carboxylic acid), further complicate purification efforts.[6][7][8]

This guide will address the most common issues, from residual starting materials and reaction byproducts to difficulties with crystallization and chromatographic separation.

Troubleshooting Guides

Issue 1: Persistent Colored Impurities After Synthesis

Symptom: The crude product is a dark-colored oil or solid, and the color persists even after initial purification attempts.

Probable Cause: Colored impurities are often high molecular weight byproducts from the Friedel-Crafts reaction, which can be difficult to remove completely.[9] The use of strong Lewis acids like aluminum chloride can also lead to the formation of colored complexes.[5][10]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for colored impurities.

Detailed Protocol for Activated Carbon Treatment:

  • Dissolution: Dissolve the impure 4-oxo-4-arylbutanoic acid in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or acetone).

  • Carbon Addition: Add a small amount of activated carbon (typically 1-5% w/w of the crude product).

  • Heating and Stirring: Gently heat the mixture to reflux for 15-30 minutes with continuous stirring. Avoid vigorous boiling to prevent solvent loss.

  • Hot Filtration: Quickly filter the hot solution through a pad of Celite® in a pre-heated funnel to remove the activated carbon. This step is crucial and should be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization: Allow the filtrate to cool slowly to induce crystallization of the decolorized product.

Issue 2: Difficulty in Achieving Crystallization

Symptom: The purified product remains an oil or forms a solid that is difficult to filter and dry.

Probable Cause: The presence of residual solvents or impurities can inhibit crystallization. Additionally, 4-oxo-4-arylbutanoic acids can exhibit polymorphism, meaning they can exist in different crystal forms, which can sometimes make crystallization challenging.[6][7]

Troubleshooting Strategies:

StrategyDescriptionRationale
Solvent Screening Experiment with a variety of solvents and solvent mixtures (e.g., water, ethanol/water, toluene, ethyl acetate/hexanes).The choice of solvent is critical for successful crystallization as it influences solubility and crystal packing.
Seeding Introduce a small crystal of the pure compound to the supersaturated solution.A seed crystal provides a template for crystal growth, overcoming the kinetic barrier to nucleation.
Scratching Scratch the inside of the flask with a glass rod at the liquid-air interface.This creates microscopic imperfections on the glass surface that can act as nucleation sites.
Slow Evaporation Dissolve the compound in a volatile solvent and allow the solvent to evaporate slowly in a loosely covered container.This gradual increase in concentration can promote the formation of well-ordered crystals.
Issue 3: Inefficient Separation by Column Chromatography

Symptom: The product co-elutes with impurities during silica gel column chromatography.

Probable Cause: The carboxylic acid group can interact strongly with the silica gel, leading to peak tailing and poor separation. The polarity of the 4-oxo-4-arylbutanoic acid may also be very similar to that of certain impurities.

Troubleshooting Workflow for Chromatographic Purification:

Caption: Troubleshooting workflow for column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from a Friedel-Crafts synthesis of a 4-oxo-4-arylbutanoic acid?

A1: Common impurities include:

  • Unreacted starting materials: Succinic anhydride and the aromatic substrate.

  • Polysubstituted products: Although less common in acylation compared to alkylation, some diarylation may occur.[10][11]

  • Isomeric products: If the aromatic ring has multiple positions for substitution, you may get a mixture of isomers.

  • Byproducts from the Lewis acid: For example, hydrolysis of the aluminum chloride catalyst can generate aluminum salts.

  • High-molecular-weight colored compounds: These are often polymeric materials formed under the harsh reaction conditions.[9]

Q2: My NMR spectrum shows the presence of succinic acid. How can I remove it?

A2: Succinic acid is a common byproduct if the succinic anhydride is not completely consumed or if it hydrolyzes during workup. Since both the product and succinic acid are dicarboxylic acids, separation can be tricky. A careful recrystallization from a suitable solvent is often the best approach. Due to differences in solubility, a solvent system can often be found that selectively crystallizes the desired product, leaving the more soluble succinic acid in the mother liquor.

Q3: Can I use distillation to purify my 4-oxo-4-arylbutanoic acid?

A3: Distillation is generally not a suitable method for purifying these compounds. They have high boiling points and are prone to decomposition at elevated temperatures. The presence of the carboxylic acid and ketone functionalities can lead to side reactions like decarboxylation or polymerization upon heating.

Q4: How can I confirm the purity of my final product?

A4: A combination of analytical techniques should be used to assess purity:

  • Melting Point: A sharp melting point that matches the literature value is a good indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure and identify any residual impurities.

  • High-Performance Liquid Chromatography (HPLC): This is a sensitive method to quantify the purity of the compound and detect trace impurities.[12][13][14]

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

Q5: Are there any stability concerns I should be aware of during purification and storage?

A5: 4-Oxo-4-arylbutanoic acids are generally stable compounds. However, prolonged exposure to strong acids or bases, or high temperatures, should be avoided to prevent potential degradation. For long-term storage, it is best to keep the purified solid in a cool, dry, and dark place.

References

  • JAEGER, A. O., & WEST, H. J. (1932). U.S. Patent No. 1,845,751. Washington, DC: U.S.
  • Lyssenko, K. A., et al. (2018). A New 4-Oxo-4-Phenylbutanoic Acid Polymorph. Molbank, 2018(2), M980. [Link]

  • Antipin, M. Y., et al. (2018). Packing diagrams of known polymorphs of 4-oxo-4-phenylbutanoic acid... ResearchGate. [Link]

  • Pettit, F. H., & Reed, L. J. (1967). Purification and characterization of branched chain α-keto acid dehydrogenase complex of bovine kidney. Proceedings of the National Academy of Sciences, 58(3), 1126-1130. [Link]

  • Pettit, F. H., & Reed, L. J. (1967). Purification and characterization of branched chain α-keto acid dehydrogenase complex of bovine kidney. Proceedings of the National Academy of Sciences of the United States of America, 58(3), 1126. [Link]

  • Zhang, Y., et al. (2023). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Molecules, 28(13), 5089. [Link]

  • Unknown. (2014). Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a. Der Pharma Chemica, 6(5), 344-351. [Link]

  • Im, D. S., et al. (2011). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. Bioorganic & medicinal chemistry letters, 21(19), 6013-6018. [Link]

  • Wikipedia contributors. (2024). Friedel–Crafts reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2024). Keto acid. In Wikipedia, The Free Encyclopedia. [Link]

  • Unknown. (2017). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate. ResearchGate. [Link]

  • Unknown. (2017). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. ACG Publications. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • National Center for Biotechnology Information. (2024). 4-Oxo-4-phenylbutanoic acid hydrochloride. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (2024). 4-Oxo-4-(p-tolylamino)butanoic acid. PubChem Compound Database. [Link]

  • Unknown. (2012). Kinetics and mechanism of oxidation of 4-oxo-4-phenyl butanoic acid by benzimidazolium fluorochromate in presence of 1. Scholars Research Library. [Link]

  • Unknown. (2024). Development of a Method for the Detection, Quantification, and Validation of 4-Oxo-2-Nonenal in Cooked Meat. National Institutes of Health. [Link]

  • Li, Y., et al. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Frontiers in Bioengineering and Biotechnology, 11, 1223591. [Link]

  • LI, J., et al. (2013). U.S. Patent No. 8,487,130. Washington, DC: U.S.
  • Unknown. (2012). Kinetic and Thermodynamic study for the Oxidation of 4-Oxo-4-phenyl butanoic Acid by Tripropylammonium fluorochromate in Aqueous Acetic Acid Medium. Oriental Journal of Chemistry, 28(2), 833-841. [Link]

  • Unknown. (2010). Improved Preparation and Structural Investigation of 4-Aryl-4-oxo-2-hydroxy-2-butenoic Acids and Methyl Esters. ResearchGate. [Link]

  • Unknown. (2024). In-situ Diffraction Crystallization Study of a porous Ti(IV) oxo-cluster carboxylate MOF and its Water. ChemRxiv. [Link]

  • Unknown. (2024). Development of a Method for the Detection, Quantification, and Validation of 4-Oxo-2-Nonenal in Cooked Meat. PubMed. [Link]

  • Roque, A. C. A., et al. (2013). Challenges and opportunities in the purification of recombinant tagged proteins. Biotechnology journal, 8(12), 1409-1426. [Link]

  • Roque, A. C. A., et al. (2013). Challenges and opportunities in the purification of recombinant tagged proteins. Biotechnology journal, 8(12), 1409-1426. [Link]

  • Wu, X. F., et al. (2019). Carbonylative Transformation of Allylarenes with CO Surrogates: Tunable Synthesis of 4-Arylbutanoic Acids, 2-Arylbutanoic Acids, and 4-Arylbutanals. Organic letters, 21(14), 5699-5703. [Link]

Sources

Optimization

"troubleshooting low yield in the synthesis of pyridazinones from keto-acids"

Welcome to the Technical Support Center for the synthesis of pyridazinone derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encounter...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of pyridazinone derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of pyridazinones from keto-acids. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to enhance your experimental success and optimize your product yields.

Overview of Pyridazinone Synthesis from γ-Keto-Acids

The most prevalent and versatile method for synthesizing 3(2H)-pyridazinones is the cyclocondensation reaction between a γ-keto-acid and a hydrazine derivative.[1][2] This reaction proceeds through the initial formation of a hydrazone intermediate, which subsequently undergoes intramolecular cyclization to form the 4,5-dihydropyridazinone ring.[3] This intermediate can then be oxidized to the corresponding pyridazinone.[1]

Below is a generalized workflow for this synthetic route.

Pyridazinone Synthesis Workflow start Start: γ-Keto-Acid & Hydrazine Derivative step1 Step 1: Hydrazone Formation start->step1 Reflux in Solvent (e.g., EtOH, AcOH) step2 Step 2: Intramolecular Cyclization step1->step2 step3 Step 3: Formation of 4,5-Dihydropyridazinone step2->step3 step4 Optional Step 4: Oxidation step3->step4 Oxidation Reagent (e.g., Br2 in AcOH) end_product Final Product: Pyridazinone step3->end_product Direct Isolation step4->end_product Low Yield Troubleshooting start Low Yield of Pyridazinone check_purity Check Purity of Starting Materials start->check_purity optimize_temp Optimize Reaction Temperature check_purity->optimize_temp eval_solvent Evaluate Solvent Choice optimize_temp->eval_solvent adjust_ph Adjust Reaction pH eval_solvent->adjust_ph remove_water Consider Water Removal adjust_ph->remove_water monitor_reaction Monitor Reaction by TLC/LC-MS remove_water->monitor_reaction reevaluate Re-evaluate monitor_reaction->reevaluate reevaluate->check_purity If yield is still low improved_yield Improved Yield reevaluate->improved_yield Optimization Successful Side Reactions reactants γ-Keto-Acid + Hydrazine hydrazone Hydrazone Intermediate reactants->hydrazone side_product3 Decomposition Products reactants->side_product3 Harsh Conditions desired_path Desired Pathway side_path Side Pathways pyridazinone Pyridazinone Product hydrazone->pyridazinone Cyclization (Desired) side_product1 Incomplete Cyclization (Isolated Hydrazone) hydrazone->side_product1 Stalled Reaction side_product2 Isomer Formation pyridazinone->side_product2 Isomerization pyridazinone->side_product3 Instability

Sources

Troubleshooting

"preventing polysubstitution in Friedel-Crafts reactions of activated rings"

Welcome to the technical support center for Friedel-Crafts reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize Friedel-Crafts reactions, with a s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Friedel-Crafts reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize Friedel-Crafts reactions, with a specific focus on preventing polysubstitution on activated aromatic rings. Here, you will find in-depth answers to common questions, detailed troubleshooting protocols, and expert insights to enhance the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why do I observe significant polysubstitution in my Friedel-Crafts alkylation, but not in my acylation?

A1: This is a fundamental and crucial distinction between the two variants of the Friedel-Crafts reaction. Polysubstitution is prevalent in Friedel-Crafts alkylation because the introduction of an alkyl group, which is electron-donating, activates the aromatic ring. This makes the mono-alkylated product more nucleophilic and thus more reactive than the starting material, leading to subsequent alkylations.[1][2]

Conversely, Friedel-Crafts acylation introduces an acyl group (a carbonyl-containing moiety), which is strongly electron-withdrawing. This deactivates the aromatic ring, making the mono-acylated product significantly less reactive than the initial substrate. As a result, further acylation is disfavored, and the reaction effectively stops after a single substitution.[2][3]

Q2: I need to synthesize an n-propylated aromatic compound, but my Friedel-Crafts alkylation with n-propyl chloride is yielding an isopropyl-substituted product. What is happening?

A2: You are observing a classic carbocation rearrangement.[4] Friedel-Crafts alkylation proceeds through a carbocation intermediate. The primary carbocation initially formed from n-propyl chloride is unstable and will rapidly rearrange to a more stable secondary carbocation via a hydride shift. This secondary carbocation then acts as the electrophile, leading to the isopropyl-substituted product. To circumvent this, you should employ a two-step acylation-reduction sequence.

Q3: Can I perform a Friedel-Crafts reaction on aniline or phenol?

A3: Directly performing a Friedel-Crafts reaction on aniline or phenol is highly problematic. The lone pair of electrons on the nitrogen in aniline, a Lewis base, will coordinate with the Lewis acid catalyst (e.g., AlCl₃), forming a complex.[5][6] This deactivates the ring towards electrophilic attack.

Similarly, the oxygen atom in phenol can also coordinate with the Lewis acid, deactivating the ring.[7][8] Furthermore, phenols are bidentate nucleophiles, meaning they can undergo acylation on the ring (C-acylation) or on the hydroxyl group (O-acylation), with the latter often being the kinetically favored but undesired product.[9] To successfully perform a Friedel-Crafts reaction on these highly activated rings, a protecting group strategy is typically required for anilines, and specific reaction conditions must be employed for phenols to favor C-acylation.

Q4: What are some "greener" or milder alternatives to AlCl₃ for Friedel-Crafts reactions?

A4: Due to the drawbacks of traditional Lewis acids like AlCl₃ (stoichiometric amounts, moisture sensitivity, and hazardous waste), several more environmentally benign alternatives have been developed. These include:

  • Metal Triflates (e.g., Sc(OTf)₃, Bi(OTf)₃): These are often water-tolerant and can be used in catalytic amounts.

  • Zeolites: These are solid acid catalysts that offer shape selectivity, which can be advantageous for controlling regioselectivity, and are easily separated and recycled.[10][11][12][13]

  • Ionic Liquids: These can serve as both the solvent and catalyst, are often recyclable, and can lead to improved reaction rates and selectivity.

Troubleshooting Guides

Problem: Excessive Polysubstitution in Alkylation

If you are observing di- or tri-alkylated products, it is a clear indication that the mono-alkylated product is more reactive than your starting material. Here are several strategies to achieve mono-selectivity, ordered from the most common to more specialized approaches.

Solution 1: Friedel-Crafts Acylation Followed by Reduction (The "Workaround")

This is the most robust and widely used method to achieve clean, mono-alkylation without the risk of polysubstitution or carbocation rearrangements.[4]

  • Step 1: Friedel-Crafts Acylation: First, introduce an acyl group onto the aromatic ring. As the acyl group is deactivating, the reaction stops cleanly at the mono-acylated product.

  • Step 2: Reduction of the Ketone: The resulting aryl ketone is then reduced to the desired alkyl group. Two common methods for this reduction are the Clemmensen and Wolff-Kishner reductions.

Experimental Protocol: Acylation of Toluene

This protocol details the acylation of toluene to form 4-methylacetophenone as a precursor to ethyltoluene.

  • Apparatus Setup: Assemble a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly dried to prevent deactivation of the Lewis acid.

  • Reagent Preparation: In the round-bottom flask, suspend anhydrous aluminum chloride (AlCl₃) in a dry solvent like dichloromethane (DCM). Cool the suspension in an ice bath.

  • Addition of Acylating Agent: Slowly add acetyl chloride dropwise to the cooled AlCl₃ suspension with stirring. This will form the acylium ion electrophile.

  • Addition of Aromatic Substrate: Add toluene to the dropping funnel and add it dropwise to the reaction mixture, maintaining a low temperature.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.

  • Workup: Carefully quench the reaction by pouring it over crushed ice and dilute HCl. Separate the organic layer, wash with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure.

Experimental Protocol: Clemmensen Reduction of 4-Methylacetophenone

This protocol is suitable for substrates that are stable in strongly acidic conditions.

  • Apparatus Setup: In a round-bottom flask equipped with a reflux condenser, add amalgamated zinc (Zn(Hg)).

  • Reaction Mixture: Add the 4-methylacetophenone, concentrated hydrochloric acid, and water to the flask.

  • Reflux: Heat the mixture to reflux for several hours, monitoring the reaction by TLC until the starting material is consumed.

  • Workup: After cooling, decant the aqueous layer. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether). Combine the organic layers, wash with water and brine, dry, and evaporate the solvent.

Experimental Protocol: Wolff-Kishner Reduction of 4-Methylacetophenone

This protocol is ideal for substrates that are sensitive to acid but stable in strong base.

  • Hydrazone Formation: In a flask with a reflux condenser, dissolve the 4-methylacetophenone in a high-boiling solvent like diethylene glycol. Add hydrazine hydrate and a strong base like potassium hydroxide (KOH).

  • Reflux and Distillation: Heat the mixture to reflux to form the hydrazone. Then, increase the temperature to allow for the distillation of water, which drives the reaction.

  • Decomposition: Continue to heat at a higher temperature (around 180-200 °C) to decompose the hydrazone, which releases nitrogen gas and forms the alkane.

  • Workup: Cool the reaction, add water, and extract the product with an organic solvent. Wash the organic layer, dry, and remove the solvent.

Decision Workflow for Acylation-Reduction

G start Is the substrate sensitive to strong acid? clemmensen Perform Clemmensen Reduction (Zn(Hg), HCl) start->clemmensen No wolff_kishner Perform Wolff-Kishner Reduction (H2NNH2, KOH) start->wolff_kishner Yes

Caption: Choosing the appropriate reduction method.

Solution 2: Steric Hindrance

By using a bulky alkylating agent or a sterically demanding Lewis acid catalyst, you can disfavor further substitution at the remaining open positions on the aromatic ring.

  • Bulky Alkylating Agents: For example, using tert-butyl chloride as the alkylating agent will typically lead to mono-substitution because the bulky tert-butyl group sterically shields the ortho positions, and the para position is the only accessible site.[14] Further alkylation is sterically hindered.

  • Bulky Lewis Acids: Modified aluminum aryloxides, such as aluminum tris(2,6-di-tert-butylphenoxide), can act as bulky Lewis acids.[15] These catalysts can form complexes with the substrate that sterically block subsequent alkylations.

Solution 3: Stoichiometric Control

While less reliable for highly activated rings, using a large excess of the aromatic substrate relative to the alkylating agent can statistically favor mono-alkylation. This increases the probability that the electrophile will encounter an unreacted aromatic ring rather than a more reactive mono-alkylated one.

Comparison of Strategies to Prevent Polysubstitution

StrategyAdvantagesDisadvantagesTypical Yield (Mono-product)
Acylation-Reduction - No polysubstitution- No carbocation rearrangements- High yields and clean reactions- Two-step process- Requires harsh reducing agents>90%
Steric Hindrance - One-step process- Can be highly selective- Limited to bulky alkyl groups- May require specialized catalysts70-90%
Stoichiometric Control - Simple to implement- Often requires large excess of substrate- Can be difficult to separate product from excess starting material- Less effective for highly activated rings40-70%
Problem: Poor Yields or No Reaction with Highly Activated Rings (Anilines and Phenols)

Solution for Anilines: Protecting Group Strategy

To circumvent the issue of the amine coordinating with the Lewis acid, the amino group can be temporarily "protected" by converting it into a less basic amide.[6]

Workflow for Friedel-Crafts Acylation of Aniline

G cluster_0 Protection cluster_1 Friedel-Crafts Reaction cluster_2 Deprotection aniline Aniline protection Acetylation (Acetic Anhydride) aniline->protection acetanilide Acetanilide protection->acetanilide fc_reaction Friedel-Crafts Acylation acetanilide->fc_reaction acylated_product Acylated Acetanilide fc_reaction->acylated_product deprotection Hydrolysis (Acid or Base) acylated_product->deprotection final_product Acylated Aniline deprotection->final_product

Caption: Three-step sequence for acylating anilines.

Experimental Protocol: Acetylation of Aniline (Protection)

  • Dissolution: Dissolve aniline in water with hydrochloric acid.

  • Acetylation: Add acetic anhydride to the aniline hydrochloride solution, followed immediately by a solution of sodium acetate.

  • Isolation: The acetanilide product will precipitate. Cool the mixture in an ice bath and collect the solid by vacuum filtration.

  • Purification: The crude acetanilide can be recrystallized from hot water or ethanol.

After protection, the resulting acetanilide can be subjected to standard Friedel-Crafts acylation conditions, as the amide is significantly less basic and does not interfere with the Lewis acid catalyst. The final step is the removal of the acetyl protecting group (deprotection) via acid or base-catalyzed hydrolysis to regenerate the amino group.

Solution for Phenols: Driving C-Acylation and Controlling Regioselectivity

The primary challenge with phenols is the competing O-acylation.

  • High Catalyst Concentration: Using a stoichiometric excess of a strong Lewis acid like AlCl₃ promotes C-acylation.[9] The excess catalyst can coordinate to the oxygen of any initially formed O-acylated ester, facilitating its rearrangement to the more thermodynamically stable C-acylated product. This in-situ rearrangement is known as the Fries Rearrangement .[16]

  • Fries Rearrangement: A deliberate two-step approach can be employed. First, the phenol is O-acylated under conditions that favor ester formation (e.g., lower catalyst concentration). Then, the isolated phenyl ester is treated with a Lewis acid to induce the Fries rearrangement to the desired hydroxyaryl ketone.[7][9][17]

  • Controlling Ortho vs. Para Selectivity in the Fries Rearrangement:

    • Low Temperatures: Favor the para product (thermodynamic control).[9]

    • High Temperatures: Favor the ortho product, which can form a more stable bidentate complex with the catalyst (kinetic control).[9]

    • Solvent: Non-polar solvents tend to favor the ortho product, while more polar solvents can increase the proportion of the para product.[17]

References

  • Fries rearrangement - Wikipedia. Available at: [Link]

  • Designer Lewis acid catalysts—bulky aluminium reagents for selective organic synthesis - Chemical Communications (RSC Publishing). Available at: [Link]

  • Overriding ortho-para selectivity via a traceless directing group relay strategy: the meta-selective arylation of phenols - PubMed. Available at: [Link]

  • Does phenol show the Friedel-Crafts reaction? - Quora. Available at: [Link]

  • Ch24 - Acylation of phenols - University of Calgary. Available at: [Link]

  • Schematic of the relationship between C- and O-acylations of phenol... - ResearchGate. Available at: [Link]

  • Is Phenyl an Ortho/Para or Meta Director? - Chemistry Steps. Available at: [Link]

  • Solvent-Controlled Regiodivergent Friedel–Crafts Reactions of 1‑Naphthol with In Situ Generated Aza‑o‑Quinone Methides - NIH. Available at: [Link]

  • Zeolite Catalyzed Friedel-Crafts Reactions: A Review | Request PDF - ResearchGate. Available at: [Link]

  • Zeolite catalyzed friedel-crafts reactions: A review. Available at: [Link]

  • Zeolite Catalyzed Friedel-Crafts Reactions: A Review - Bentham Science Publisher. Available at: [Link]

  • Zeolite Catalyzed Friedel-Crafts Reactions: A Review - SciSpace. Available at: [Link]

  • Amides as a Protecting Group for Friedel-Crafts Reactions- One Slide Guide - YouTube. Available at: [Link]

  • Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction? | CurlyArrows. Available at: [Link]

  • Friedel–Crafts reaction - Wikipedia. Available at: [Link]

  • Friedel-Crafts acylation (video) - Khan Academy. Available at: [Link]

  • Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution - YouTube. Available at: [Link]

  • Is acylation preferred over alkylation in a Freidel-Crafts reaction? - Quora. Available at: [Link]

  • 18.2d EAS Friedel Crafts Alkylation and Acylation - YouTube. Available at: [Link]

  • A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis - Beilstein Journals. Available at: [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC - NIH. Available at: [Link]

  • Recent Advancements in Typical Friedel–Crafts Alkylation Reactions Focused on Targeting Arene Nucleophiles - ResearchGate. Available at: [Link]

  • Is regioselectivity affected by steric factors during alkylation of naphthalene? Available at: [Link]

  • Regioselectivity in the Friedel-Crafts tert-Butylation of 1-Naphthol - ResearchGate. Available at: [Link]

  • Tert-butylation of naphthalene-2,6-diol and 6-methoxynaphthalen-2-ol - arkat usa. Available at: [Link]

  • Highly regioselective di-tert amylation of naphthalene over reusable H-mordenite zeolite | Request PDF - ResearchGate. Available at: [Link]

  • Friedel–Crafts reaction of phenol - Chemistry Stack Exchange. Available at: [Link]

  • How can i perform Friedel crafts acylation with phenol? - ResearchGate. Available at: [Link]

  • US3985783A - Process for ring acylation of phenols - Google Patents.
  • EP1359141A1 - Method of friedel-crafts acylation of anilides - Google Patents.
  • Catalytic Friedel-Crafts Acylation of Aniline Derivatives - ResearchGate. Available at: [Link]

  • Ortho, Para, Meta - Chemistry Steps. Available at: [Link]

  • The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Available at: [Link]

Sources

Optimization

Technical Support Center: Improving the Regioselectivity of the Acylation of 1,3-Benzodioxole

Welcome to the technical support center for the regioselective acylation of 1,3-benzodioxole. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the regioselective acylation of 1,3-benzodioxole. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize this crucial transformation. The Friedel-Crafts acylation of 1,3-benzodioxole is a cornerstone reaction for the synthesis of numerous important molecules in the pharmaceutical, fragrance, and agrochemical industries.[1][2] However, controlling the position of acylation on the aromatic ring presents a significant challenge, often leading to mixtures of regioisomers and undesirable byproducts.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established literature and practical field experience to help you navigate the complexities of this reaction and achieve your desired regiochemical outcome.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each entry details the problem, explores the underlying causes, and provides actionable solutions and protocols.

Issue 1: My reaction yields a mixture of 4-acyl and 5-acyl regioisomers. How can I improve selectivity for the 5-position?

Root Cause Analysis:

The acylation of 1,3-benzodioxole is an electrophilic aromatic substitution reaction. The oxygen atoms of the dioxole ring are electron-donating, activating the aromatic ring towards electrophilic attack. However, this activation is not strongly directed to a single position, leading to competition between substitution at the C-5 (para to one oxygen) and C-4 (ortho to one oxygen) positions. Classical electrophilic substitution reactions on 1,3-benzodioxole typically yield the 5-substituted product as the major isomer, but achieving high selectivity can be challenging.[3] The choice of catalyst, solvent, and reaction temperature plays a critical role in steering the reaction toward the desired isomer.

Solutions & Optimization Strategies:

  • Catalyst Selection is Paramount: The nature of the acid catalyst is the most influential factor. While traditional Lewis acids like AlCl₃ are effective, they can be harsh and sometimes lead to poor selectivity or degradation of the methylenedioxy bridge.[4]

    • Milder Lewis Acids: Consider using milder Lewis acids such as Zinc Chloride (ZnCl₂) or a mixture of Zinc Chloride and Zinc Oxide.[1][5] These have been shown to favor the formation of the 5-acyl product.

    • Brønsted Acids: Strong Brønsted acids like methanesulfonic acid or trifluoroacetic acid have been used successfully.[1][6]

    • Heterogeneous Catalysts: For improved recyclability, scalability, and often selectivity, heterogeneous acid catalysts are an excellent choice. AquivionSO₃H®, a perfluorinated sulfonic acid resin, has demonstrated good performance, particularly in continuous flow systems.[1][6][7]

  • Solvent and Temperature Control:

    • Solvent Choice: Chlorinated solvents like dichloromethane or 1,2-dichloroethane are commonly used.[5] The solvent can influence the solubility of the catalyst-reactant complex and thus affect the steric environment around the reaction center.

    • Temperature Optimization: Lowering the reaction temperature (e.g., 0-5°C) can enhance selectivity by favoring the thermodynamically more stable product.[5] High temperatures can lead to byproduct formation and decreased selectivity.[8]

Experimental Protocol: Selective 5-Acylation using Zinc-Based Catalysis

This protocol is adapted from patented industrial processes for the synthesis of 1-(benzo[d][1][9]dioxol-5-yl)propan-1-one.[5]

Materials:

  • 1,3-Benzodioxole (1.0 eq)

  • Acyl Chloride (e.g., Propionyl Chloride, 1.05 eq)

  • Zinc Oxide (ZnO, 0.5 eq)

  • Zinc Chloride (ZnCl₂, 0.05 eq)

  • Dichloromethane (DCM)

  • Aqueous HCl (1M)

  • Saturated aq. NaHCO₃

  • Brine

Procedure:

  • Charge a dry, inert-atmosphere reaction flask with 1,3-benzodioxole and dichloromethane.

  • Cool the mixture to 0°C using an ice bath.

  • Under stirring, add Zinc Oxide and Zinc Chloride to the cooled solution.

  • Add the acyl chloride dropwise over a period of 2-4 hours, ensuring the internal temperature is maintained between 0°C and 5°C.

  • After the addition is complete, allow the reaction to stir for an additional 1-2 hours at the same temperature, monitoring for completion by TLC or GC.

  • Upon completion, carefully quench the reaction by adding cold 1M HCl.

  • Transfer the mixture to a separatory funnel, separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to isolate the desired 5-acyl-1,3-benzodioxole.

Issue 2: My reaction is producing significant byproducts, leading to low purity and difficult purification.

Root Cause Analysis:

Side reactions are a common problem in Friedel-Crafts acylations. For 1,3-benzodioxole, potential byproducts include:

  • Di-acylated products: Although the first acyl group is deactivating, forcing conditions can lead to a second substitution.

  • Catechol derivatives: Harsh Lewis acids (especially in excess) can cleave the methylenedioxy bridge, leading to the formation of mono- or di-acylated catechol impurities.[4][8]

  • Rearrangement products: While less common in acylations compared to alkylations, some side reactions can be promoted by strong acids.[10]

Solutions & Optimization Strategies:

  • Stoichiometry Control: Use only a slight excess (1.05-1.2 eq) of the acylating agent. A large excess increases the likelihood of di-acylation and other side reactions.

  • Use a Milder Catalyst System: As mentioned previously, switching from AlCl₃ to ZnCl₂/ZnO or a solid acid catalyst can prevent the cleavage of the dioxole ring.[1][5]

  • Optimize Reaction Time and Temperature: Do not let the reaction run for an unnecessarily long time after the starting material is consumed. Monitor the reaction closely. Higher temperatures often accelerate the formation of byproducts.[8]

  • Consider Continuous Flow Chemistry: Flow reactors offer superior control over temperature and residence time, which can significantly improve selectivity and minimize byproduct formation by ensuring uniform reaction conditions.[1][6][7]

Data Summary: Catalyst and Condition Effects on Acylation

The following table summarizes findings from studies on the acylation of 1,3-benzodioxole, highlighting how different catalysts and conditions affect conversion and selectivity.

Catalyst SystemAcylating AgentTemperature (°C)Time (min)Conversion (%)Selectivity for 5-acyl (%)Source
Zn-Aquivion (Batch)Propionic Anhydride75603141[6]
AquivionSO₃H® (Flow)Propionic Anhydride100307362[1][6][7]
ZnCl₂/ZnO (Batch)Butanoyl Chloride0-5300High (>95%)High (>99%)[5]
Perchloric Acid (Batch)Propionic Anhydride0-5N/AHighSelective to 5-isomer[9]

Note: "Selectivity" refers to the percentage of the converted product that is the desired 5-acyl isomer.

Frequently Asked Questions (FAQs)

Q1: Why is controlling regioselectivity in the acylation of 1,3-benzodioxole so challenging?

The 1,3-benzodioxole scaffold possesses a unique electronic structure. The two oxygen atoms of the methylenedioxy bridge donate electron density into the aromatic ring through resonance, making it highly nucleophilic and reactive towards electrophiles.[2] This activation, however, is distributed across the C-4, C-5, C-6, and C-7 positions. While the C-5 position (para to one oxygen) is generally favored electronically and sterically for substitution, the C-4 position (ortho to one oxygen) is also significantly activated. This small energy difference between the transition states for attack at the C-4 and C-5 positions makes it difficult to achieve exclusive selectivity for one isomer over the other without careful optimization of reaction conditions.

Q2: What is the mechanistic role of the Lewis acid catalyst in the Friedel-Crafts acylation?

The Friedel-Crafts acylation requires a Lewis acid (e.g., AlCl₃, ZnCl₂) or a strong Brønsted acid to generate the active electrophile, the acylium ion .[10][11] The mechanism proceeds as follows:

  • Formation of the Acylium Ion: The Lewis acid coordinates to the halogen of the acyl halide (or to an oxygen of an acid anhydride). This polarization weakens the carbon-halogen bond, facilitating its cleavage.

  • Generation of Electrophile: The departure of the leaving group (as [AlCl₄]⁻, for example) generates a resonance-stabilized acylium ion (R-C≡O⁺). This is a potent electrophile.

  • Electrophilic Attack: The electron-rich aromatic ring of 1,3-benzodioxole attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Rearomatization: A weak base (like [AlCl₄]⁻) removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and yielding the final acylated product. The catalyst (AlCl₃) is regenerated in this step.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2 & 3: Electrophilic Attack & Rearomatization AcylHalide R-CO-Cl Complex R-CO-Cl···AlCl₃ Complex AcylHalide->Complex + AlCl₃ LewisAcid AlCl₃ AcyliumIon R-C≡O⁺ (Acylium Ion) Complex->AcyliumIon AlCl4 [AlCl₄]⁻ Complex->AlCl4 Benzodioxole 1,3-Benzodioxole SigmaComplex Sigma Complex (Arenium Ion) Benzodioxole->SigmaComplex + Acylium Ion Product Acyl-1,3-benzodioxole SigmaComplex->Product - H⁺ (via [AlCl₄]⁻)

Q3: Are there alternative methods to functionalize the 4-position of 1,3-benzodioxole?

Yes. While classical electrophilic substitution strongly favors the 5-position, other strategies can be employed to selectively functionalize the C-4 position. One powerful modern method is palladium-catalyzed direct C-H arylation . Studies have shown that with the right choice of palladium catalyst, ligands (such as pivalic acid), and base, aryl bromides can be coupled directly to the C-4 position of 1,3-benzodioxole with high regioselectivity and yield.[3] This approach bypasses the regioselectivity limitations of traditional Friedel-Crafts chemistry.

Q4: How can I implement a continuous flow process for this reaction?

Continuous flow chemistry offers significant advantages for optimizing reactions that are sensitive to temperature, stoichiometry, and reaction time. A typical setup involves pumping the reactants through a heated column packed with a heterogeneous catalyst.

Experimental Workflow: Continuous Flow Acylation

workflow cluster_setup System Setup cluster_process Reaction & Analysis A Prepare Reactant Feed: 1,3-Benzodioxole & Propionic Anhydride C Syringe Pumps A->C B Prepare Catalyst Column: Pack with AquivionSO₃H® D Heated Packed-Bed Reactor C->D E Back-Pressure Regulator D->E F Product Collection E->F G Analysis (GC/HPLC) F->G

Protocol Outline (based on Piccolo et al.[1][6]):

  • Catalyst Packing: A glass column reactor is packed with the heterogeneous catalyst (e.g., AquivionSO₃H®).

  • Reactant Feed: A solution of 1,3-benzodioxole and the acylating agent (e.g., propionic anhydride, 1:1 molar ratio) is prepared.

  • Pumping: Syringe pumps are used to deliver the reactant feed through the packed column at a precise flow rate. The flow rate determines the residence time in the reactor.

  • Heating: The column is placed in a heating block set to the desired temperature (e.g., 100-120°C).

  • Pressure Control: A back-pressure regulator is used to maintain a stable pressure within the system, preventing solvent boiling.

  • Collection & Analysis: The output from the reactor is collected, and samples are analyzed by GC or HPLC to determine conversion and selectivity. Unreacted starting material can often be recovered by distillation and recycled.[1][6][7]

References

  • DE69913735T2 - METHOD FOR PRODUCING 5- (ALFA-HYDROXYALKYL) BENZO-[1][9] DIOXOLANE - Google Patents.

  • Technical Support Center: Scale-Up Synthesis of Benzodioxole Deriv
  • Selva, M., et al. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. Molecules, 29(3), 726. [Link]

  • Selva, M., et al. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. ResearchGate. [Link]

  • CN1332736A - Process for synthesis of 5-(-hydroxyalkyl) benzo[1][9] dioxols - Google Patents.

  • Selva, M., et al. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. PubMed. [Link]

  • Selva, M., et al. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. AIR Unimi. [Link]

  • Selva, M., et al. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. ResearchGate. [Link]

  • Friedel-Crafts Acetonylation of 1,3-Benzodioxole. The Hive Chemistry Discourse (2002).
  • Kanai, Y., et al. (2021). The Regioselective Arylation of 1,3-Benzodioxoles. Advanced Synthesis & Catalysis. [Link]

  • Zeroual, A., et al. (2015). Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. Moroccan Journal of Chemistry, 3(2), 356-360.
  • Ashenhurst, J. (2018). Friedel-Crafts Acylation and Alkylation. Master Organic Chemistry. [Link]

  • Andonian, A. (n.d.).
  • Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

  • Synthesis of 1,3-Benzodioxole-5-Acetic Acid. CNKI.
  • Leite, A. C. L., et al. (2001). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Heterocyclic Communications, 7(6). [Link]

  • Peer Review of "Improved Process for the Continuous Acylation of 1,3-Benzodioxole". MDPI. [Link]

  • Optimization of the Friedel – Crafts alkylation for the synthesis of hypercrosslinked polymers. Polito. [Link]

  • WO2018150230A1 - A process for preparation of alkenyl and alkyl derivatives of alkylenedioxybenzene - Google P

Sources

Troubleshooting

Technical Support Center: Work-Up Procedure for Aluminum Chloride Removal from Friedel-Crafts Reactions

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with in-depth, field-proven insights into the critical work-up phase of Friedel-Crafts reactions, f...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with in-depth, field-proven insights into the critical work-up phase of Friedel-Crafts reactions, focusing specifically on the effective removal of the aluminum chloride (AlCl₃) catalyst. Here, we move beyond simple protocols to explain the causality behind each step, empowering you to troubleshoot and optimize your procedures with confidence.

Core Principles: Why is the AlCl₃ Work-up a Critical Step?

In Friedel-Crafts acylation, the aluminum chloride Lewis acid does not behave as a true catalyst. It coordinates strongly to the carbonyl oxygen of the newly formed ketone product.[1][2] This product-catalyst complex is stable and must be hydrolyzed to liberate the desired product. Furthermore, any unreacted AlCl₃ must be safely quenched. The work-up procedure is designed to achieve these two goals efficiently and safely.

The primary challenge stems from the violent and highly exothermic reaction of anhydrous AlCl₃ with water.[3][4] This hydrolysis generates significant heat and corrosive hydrogen chloride (HCl) gas.[4][5] Uncontrolled addition of water can lead to dangerous splattering and thermal runaway.[6][7]

cluster_reaction Reaction Phase cluster_workup Work-Up Phase Aromatic Aromatic Substrate ProductComplex Ketone-AlCl₃ Complex Aromatic->ProductComplex + Acyl Halide AcylHalide Acyl Halide AcylHalide->ProductComplex Quench Aqueous Quench (e.g., H₂O / HCl) ProductComplex->Quench Hydrolysis AlCl3_cat AlCl₃ (Catalyst) AlCl3_cat->ProductComplex forms complex Product Desired Ketone Product (in Organic Layer) Quench->Product Al_Salts Soluble Aluminum Salts (in Aqueous Layer) Quench->Al_Salts

Caption: Workflow from product complex to isolated product.

Standard Experimental Protocol: Acidic Quench and Work-Up

This protocol outlines the most common and generally reliable method for working up a Friedel-Crafts reaction.

Objective: To hydrolyze the product-AlCl₃ complex and quench excess AlCl₃ while keeping aluminum salts soluble for efficient removal.

Methodology:

  • Prepare the Quench Mixture: In a separate flask of appropriate size (at least 5-10 times the volume of your reaction mixture), prepare a mixture of crushed ice and concentrated hydrochloric acid. A common ratio is 3 parts ice to 1 part concentrated HCl by volume.[8][9]

    • Expert Insight: The ice serves as a critical heat sink to manage the intense exotherm of the AlCl₃ hydrolysis.[7] The HCl ensures the aqueous medium remains strongly acidic, preventing the precipitation of insoluble aluminum hydroxide [Al(OH)₃] and instead forming soluble hexaaquaaluminum(III) ions ([Al(H₂O)₆]³⁺).[10]

  • Cool the Reaction Mixture: Once the reaction is complete, cool the reaction flask in an ice-water bath. This minimizes potential side reactions and reduces the initial thermal shock upon quenching.

  • Perform the Quench: With vigorous stirring, slowly and carefully pour the cooled reaction mixture into the prepared ice/HCl slurry. NEVER add water or the quench mixture to the reaction flask.[11] This order of addition ensures that the quenching medium is always in vast excess, providing maximum capacity to absorb heat.

  • Stir and Separate: Allow the mixture to stir until all the ice has melted and the mixture has reached room temperature. The initial slurry or colored complex should dissolve, resulting in two distinct liquid layers. Transfer the entire mixture to a separatory funnel.

  • Extract the Product: Separate the organic layer. The product is typically in the organic phase (e.g., dichloromethane, ether).[6] Extract the aqueous layer one or two more times with fresh portions of the organic solvent to maximize product recovery.[8][9] Combine all organic extracts.

  • Wash the Organic Layer:

    • Wash the combined organic layers with dilute HCl to remove any remaining basic or neutral aluminum species.

    • Next, wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual HCl.[6][8] Add the bicarbonate solution carefully and vent the separatory funnel frequently, as CO₂ gas will be evolved.

    • Finally, wash with brine (saturated NaCl solution). This helps to remove residual water from the organic layer and aids in breaking any minor emulsions.[12]

  • Dry and Isolate: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[8] Filter away the drying agent and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the crude product.

Troubleshooting Guide (Q&A Format)

Issue 1: During the quench, a thick, white, un-stirrable sludge or precipitate formed.

  • Question: I poured my reaction into the ice mixture, and it turned into a thick, gelatinous solid that is impossible to work with. What happened?

  • Answer: This is a classic sign of incomplete hydrolysis or insufficient acidity. The gelatinous solid is aluminum hydroxide (Al(OH)₃).[10] This occurs when the pH of the aqueous layer rises high enough to allow the aluminum salts to precipitate. This physically traps your product, leading to significant yield loss.

    • Immediate Solution: Add more concentrated HCl to the mixture with vigorous stirring. This should dissolve the precipitate by converting Al(OH)₃ back into soluble aluminum salts. You may need to transfer the mixture to a larger beaker to do this safely.

    • Future Prevention: Ensure you use a sufficient amount of acid in your initial quench mixture. For every mole of AlCl₃ used in the reaction, you will theoretically produce three moles of HCl upon hydrolysis, but adding external acid is a crucial safeguard.

Issue 2: A persistent emulsion has formed, and the layers will not separate.

  • Question: After shaking my extraction, I am left with a milky, inseparable layer between the organic and aqueous phases. How can I break this emulsion?

  • Answer: Emulsions are a common problem in Friedel-Crafts work-ups, often caused by finely dispersed, insoluble aluminum salts or by the product itself acting as a surfactant.[12][13]

    • Solution 1 (Patience & Brine): First, let the separatory funnel stand undisturbed for 10-20 minutes; sometimes, emulsions break on their own.[12] If this fails, add a significant amount of brine (saturated NaCl solution). This increases the ionic strength of the aqueous layer, making it more polar and forcing the organic component out, which can help break the emulsion.[12]

    • Solution 2 (Filtration): If the emulsion is caused by suspended solids, filter the entire emulsified mixture through a pad of Celite® (diatomaceous earth) in a Büchner funnel.[12][14] Celite provides a porous filter bed that can remove the fine particulates responsible for stabilizing the emulsion.[12] The filtrate should collect as two distinct layers.

    • Solution 3 (Solvent Addition): Adding a small amount of a different solvent can sometimes alter the phase dynamics enough to break the emulsion. For example, if you are using dichloromethane, adding some diethyl ether might help.

G Start Work-Up Issue Encountered Emulsion Persistent Emulsion Start->Emulsion Sludge Thick Precipitate / Sludge Start->Sludge LowYield Low Product Yield Start->LowYield Sol_Emulsion1 1. Add Saturated Brine (Salting Out) Emulsion->Sol_Emulsion1 Probable Cause: Surfactant effect or suspended solids Sol_Sludge1 Add more conc. HCl with vigorous stirring Sludge->Sol_Sludge1 Probable Cause: Insufficient Acidity, Al(OH)₃ precipitation Sol_Yield1 Check for product in aqueous layers via TLC/LCMS LowYield->Sol_Yield1 Probable Cause: Product trapped in sludge or remains in aqueous layer Sol_Emulsion2 2. Filter through Celite® Sol_Emulsion1->Sol_Emulsion2 Sol_Emulsion3 3. Wait / Gentle Swirling Sol_Emulsion2->Sol_Emulsion3 Sol_Sludge2 Ensure sufficient acid in future quenches Sol_Sludge1->Sol_Sludge2 Sol_Yield2 Ensure quench is complete (vigorous stirring) Sol_Yield1->Sol_Yield2

Caption: Troubleshooting Decision Tree for Friedel-Crafts Work-ups.

Issue 3: My final product is contaminated with residual aluminum.

  • Question: My NMR/elemental analysis shows aluminum contamination in my purified product. How can I remove it?

  • Answer: This indicates that aluminum salts were not completely removed during the aqueous washes.

    • Solution 1 (Re-wash): Dissolve your product in a suitable organic solvent and repeat the washing procedure, ensuring thorough mixing during each wash: first with dilute acid, then water, and finally brine.

    • Solution 2 (Complexation): Washing with a solution of a chelating agent, such as Rochelle's salt (sodium potassium tartrate) or citric acid, can be effective. These agents form stable, water-soluble complexes with aluminum ions, facilitating their removal into the aqueous phase.[14]

    • Future Prevention: Consider alternative "greener" catalysts like zeolites or graphite for future experiments, which can often be removed by simple filtration, avoiding aqueous work-up issues entirely.[5][14]

Frequently Asked Questions (FAQs)

Q1: Can I use a basic work-up with sodium hydroxide instead of an acidic one? A1: Yes, this is a viable alternative. Aluminum hydroxide is amphoteric, meaning it can react with both acids and bases. Adding a concentrated solution of a strong base like NaOH will dissolve the Al(OH)₃ precipitate by forming soluble sodium aluminate (NaAl(OH)₄).[14] However, you must confirm that your product and any other functional groups present are stable to strongly basic conditions, as this can cause hydrolysis of esters or other unwanted side reactions.

Q2: Why is it so important to use anhydrous AlCl₃ for the reaction itself? A2: Anhydrous AlCl₃ is a potent Lewis acid. If it comes into contact with water, it hydrolyzes rapidly.[5][15] The hydrated form is no longer an effective Lewis acid and will not catalyze the Friedel-Crafts reaction.[10][15] Therefore, the reaction must be conducted under strictly anhydrous conditions.

Q3: What are the primary safety hazards I should be aware of during the work-up? A3: The main hazard is the violent, exothermic reaction of AlCl₃ with water, which can cause splashing of corrosive materials and the rapid evolution of HCl gas.[3][4][16] Always perform the quench in a well-ventilated fume hood, add the reaction mixture slowly to the quenching medium, and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[17][18]

Q4: How should I dispose of the aluminum-containing aqueous waste? A4: The aqueous layer will contain dissolved aluminum salts and will be acidic. It must be neutralized before disposal. Cautiously add a base, such as sodium bicarbonate or sodium hydroxide solution, with stirring to bring the pH to a neutral range (6-8). This will precipitate the aluminum as Al(OH)₃. The resulting slurry should be disposed of as hazardous waste according to your institution's environmental health and safety (EH&S) guidelines.[16][19][20] Never pour the acidic or untreated waste directly down the drain.

Parameter Acidic Quench (HCl/Ice) Basic Quench (NaOH) Water-Only Quench
Mechanism Forms soluble [Al(H₂O)₆]³⁺Forms soluble [Al(OH)₄]⁻Forms insoluble Al(OH)₃
Pros Generally applicable, reliable, keeps aluminum salts dissolved.Can be effective if product is base-stable.Simple in principle.
Cons Requires handling of conc. HCl. Product must be acid-stable.Product must be base-stable. Can be highly exothermic.Forms thick, problematic precipitate that traps product. Not recommended.
Best For Most standard Friedel-Crafts acylations.Reactions with acid-sensitive products.Not recommended for standard procedures.
References
  • Quora. (2015). What happens if hydrated aluminium chloride is used in Friedel-Crafts reactions?[Link]

  • YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization.[Link]

  • Beyond Benign. Friedel-Crafts Alkylation.[Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Aluminum Chloride.[Link]

  • YouTube. (2022). Friedel Crafts Acylation needs excess AlCl3 but alkylation doesn't why? Explanation with mechanism.[Link]

  • Google Patents.
  • Chemistry Stack Exchange. (2019). Safe and responsible disposal of aluminum chloride?[Link]

  • Sciencemadness Discussion Board. (2004). HCl and Al, AlCl3?[Link]

  • Princeton University Environmental Health & Safety. Aluminum Chloride (anhydrous).[Link]

  • Carl ROTH. Safety Data Sheet: Aluminium chloride.[Link]

  • Sabanci University. General Chemical Procedures.[Link]

  • University of Rochester, Department of Chemistry. How To: Manage an Emulsion.[Link]

  • Wikipedia. Friedel–Crafts reaction.[Link]

  • U.S. Environmental Protection Agency. Material Safety Data Sheet - Aluminium chloride, anhydrous.[Link]

  • University of Rochester, Department of Chemistry. Workup: How to Manage an Emulsion.[Link]

  • AWS. Safety Data Sheet - Aluminum chloride.[Link]

  • Kirk-Othmer Encyclopedia of Chemical Technology. Friedel-Crafts Reactions.[Link]

  • YouTube. (2011). Experiment 14: Friedel-Crafts Acylation.[Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.[Link]

  • Making Cosmetics. Problems with Emulsions.[Link]

  • Reddit. (2019). Friedel-crafts acylation of anisole: why do we use ice for the separation?[Link]

Sources

Optimization

"decarboxylation issues with 4-oxo-4-arylbutanoic acids at high temperatures"

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for challenges related to the thermal decarboxylation of 4-oxo-4-arylbutanoic acids (also known as γ-keto acids). This gu...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for challenges related to the thermal decarboxylation of 4-oxo-4-arylbutanoic acids (also known as γ-keto acids). This guide is designed for researchers, chemists, and drug development professionals who encounter difficulties with this specific transformation. We will explore the underlying chemical principles, troubleshoot common experimental issues, and provide validated protocols to enhance your success.

Core Principles: The Challenge of γ-Keto Acid Decarboxylation

Before troubleshooting, it's crucial to understand why this reaction is problematic. Unlike β-keto acids, which readily decarboxylate through a stable, six-membered cyclic transition state, γ-keto acids like 4-oxo-4-arylbutanoic acids lack this mechanistic pathway.[1][2][3][4] The carbonyl group is too far from the carboxylic acid to facilitate the concerted loss of CO₂.[4] Consequently, decarboxylation requires significantly higher temperatures, which can lead to a host of side reactions and decomposition pathways.[5][6] The reaction often proceeds through higher-energy ionic or free-radical intermediates, making it less predictable and harder to control.[7][8]

G cluster_0 β-Keto Acid Decarboxylation (Lower Temp) cluster_1 γ-Keto Acid Decarboxylation (High Temp) start_beta β-Keto Acid ts_beta Six-Membered Cyclic Transition State start_beta->ts_beta Heat enol Enol Intermediate ts_beta->enol Concerted Mechanism product_beta Ketone + CO₂ enol->product_beta Tautomerization start_gamma γ-Keto Acid intermediate_gamma High-Energy Intermediate (e.g., Carbanion/Radical) start_gamma->intermediate_gamma High Heat product_gamma Desired Product + CO₂ intermediate_gamma->product_gamma Decarboxylation side_products Decomposition/ Side Products intermediate_gamma->side_products Side Reactions

Caption: Mechanistic pathways for β-keto vs. γ-keto acid decarboxylation.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems in a question-and-answer format.

Issue 1: Incomplete or No Decarboxylation

Q: I heated my 4-oxo-4-arylbutanoic acid, but I'm recovering only starting material. What's going wrong?

A: This is the most common issue and typically points to insufficient energy to overcome the reaction's activation barrier.

  • Causality: As established, γ-keto acids are thermally stable and do not have a low-energy pathway for CO₂ elimination. Simple heating, even at the solvent's boiling point, may not be enough. Fatty acid decarboxylation, for instance, can require temperatures nearing 700°C non-catalytically.[5]

  • Solutions:

    • Increase Temperature: The reaction often requires temperatures in the range of 150-250°C or higher.[6][9] This may necessitate switching to a high-boiling point solvent (e.g., quinoline, diphenyl ether, or Dowtherm A) or performing the reaction neat (without solvent) if the substrate is thermally stable.

    • Introduce a Catalyst: While not a true catalyst in some cases, certain additives can promote decarboxylation at lower temperatures.

      • Copper Powder/Salts: In high-boiling solvents like quinoline, copper catalysts can facilitate the decarboxylation of aromatic acids.[6][10]

      • Acid/Base Catalysis: The reaction conditions (pH) can influence the rate. While thermal decarboxylation is often run neat or in neutral solvents, some specific substrates may benefit from acidic or basic conditions, although this can also introduce side reactions.[6][11]

    • Extend Reaction Time: At a given temperature, the reaction may simply be slow. Increase the reaction time and monitor progress using an appropriate analytical technique.[11]

Issue 2: Low Yields and Formation of Black/Tarry Side Products

Q: My reaction seems to work, but my yield is very low, and the flask is full of black tar. How can I improve this?

A: This indicates that the high temperatures required for decarboxylation are also causing thermal decomposition and side reactions.

  • Causality: The high-energy intermediates formed during thermal decarboxylation are reactive and can participate in polymerization, condensation, or fragmentation reactions. The aromatic ring and ketone functionality can also be susceptible to degradation under harsh conditions.

  • Solutions:

    • Work Under an Inert Atmosphere: At high temperatures, oxidation can be a significant side reaction. Conducting the reaction under a nitrogen or argon atmosphere can prevent oxidative degradation of the substrate and product.[12]

    • Optimize Temperature and Time: There is often a narrow window between the temperature needed for decarboxylation and the onset of decomposition. Run a temperature screen to find the lowest possible temperature that still gives a reasonable reaction rate. Shorter reaction times at slightly higher temperatures can sometimes give cleaner results than prolonged heating at lower temperatures.[12]

    • Consider Oxidative Decarboxylation: As an alternative to purely thermal methods, oxidative decarboxylation can proceed under milder conditions. Reagents like lead tetraacetate or hypervalent iodine compounds can convert carboxylic acids to products, though this changes the reaction's scope and outcome.[13][14]

    • Use a High-Boiling, "Inert" Solvent: A solvent can act as a heat sink and dilute the substrate, potentially reducing intermolecular side reactions. Ensure the solvent is thoroughly deoxygenated before use.

Issue 3: Difficulty Monitoring the Reaction

Q: I'm not sure if my reaction is complete. How can I effectively monitor its progress?

A: Monitoring is critical for optimization. The disappearance of starting material and the appearance of the product must be tracked.

  • Causality: Simply observing CO₂ evolution can be misleading, as gas release can be slow or difficult to quantify. Direct measurement of the compounds in the reaction mixture is the only reliable method.

  • Solutions:

    • Thin-Layer Chromatography (TLC): This is the simplest method. Periodically take a small aliquot from the reaction mixture, dilute it, and spot it on a TLC plate against a spot of the starting material. The disappearance of the starting material spot and the appearance of a new product spot indicates progress.[15]

    • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile products, GC-MS is excellent for quantifying the formation of the decarboxylated product and the disappearance of the starting material.[11] Be cautious, as thermal decarboxylation can sometimes occur in the hot GC inlet, potentially giving a false positive for the product.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool. Take a sample, remove the solvent, and dissolve the residue in a deuterated solvent. The disappearance of characteristic peaks of the 4-oxo-4-arylbutanoic acid (e.g., the methylene protons adjacent to the acid) and the appearance of new product signals will provide a clear picture of the conversion.[11][16]

    • Infrared (IR) Spectroscopy: Monitoring via IR can track the disappearance of the broad carboxylic acid O-H stretch and changes in the carbonyl region.[17]

Frequently Asked Questions (FAQs)

Q1: Why can't I just use the same conditions that work for acetoacetic ester synthesis? Acetoacetic acid is a β-keto acid. Its structure allows for a low-energy, concerted decarboxylation mechanism via a cyclic transition state.[1][2] 4-Oxo-4-arylbutanoic acids are γ-keto acids, where the ketone is too far away to assist in this manner, thus requiring much harsher conditions.[3][4]

Q2: Are there any non-thermal methods for decarboxylation? Yes, several methods avoid high heat:

  • Photoredox Catalysis: Visible-light photoredox catalysis can enable decarboxylation under very mild conditions, often at room temperature.[18]

  • Oxidative Decarboxylation: Methods like the Hunsdiecker reaction (using silver salts and bromine) or using reagents like lead tetraacetate can achieve decarboxylation but result in alkyl halides or other oxidized products, not the simple hydrocarbon.[14][19]

  • Catalytic Methods: Specific transition metal catalysts, often involving copper, silver, or iron, can lower the activation energy for decarboxylation.[10][20][21]

Q3: What is a good starting point for temperature and solvent selection? For a typical thermal decarboxylation of a robust aromatic keto acid, starting with a neat reaction (no solvent) at 180-200°C under an inert atmosphere is a reasonable first attempt. If decomposition occurs, adding a high-boiling solvent like diphenyl ether and lowering the temperature slightly would be the next logical step.

Parameter Recommendation Rationale
Temperature Range 180 - 250 °CNecessary to overcome the high activation energy for non-concerted C-C bond cleavage.[6]
Atmosphere Inert (Nitrogen or Argon)Prevents oxidative side reactions at high temperatures.[12]
Solvent None (Neat), or High-Boiling (e.g., Diphenyl Ether, Quinoline)High temperatures are required. Solvents can help moderate heat and prevent charring.
Catalyst (Optional) Copper powder, Cu₂O, or Iron saltsCan lower the required temperature and improve selectivity in some cases.[6][21]
Monitoring TLC, ¹H NMR, GC-MSEssential for determining reaction completion and optimizing conditions.[11][15][16]
Validated Experimental Protocols
Protocol 1: General Procedure for Thermal Decarboxylation
  • Setup: Place the 4-oxo-4-arylbutanoic acid (e.g., 1.0 g) into a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Inert Atmosphere: Purge the system with nitrogen or argon for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Heating: Heat the flask using a heating mantle or a sand bath to the desired temperature (e.g., start at 200°C).

  • Monitoring: After 30 minutes, cool the reaction briefly, and carefully take a small aliquot for analysis (e.g., by TLC or ¹H NMR) to check for conversion.

  • Reaction: Continue heating and monitoring at regular intervals (e.g., every hour) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. The crude product can be purified by distillation (if liquid), recrystallization (if solid), or column chromatography.

Protocol 2: Reaction Monitoring by ¹H NMR
  • Time Zero Sample (t=0): Before heating, dissolve a small amount (2-3 mg) of the starting material in a suitable deuterated solvent (e.g., CDCl₃) and acquire a ¹H NMR spectrum. This is your reference.

  • Reaction Sampling: At a designated time point, pause heating and carefully withdraw a small sample (e.g., 5-10 mg of the reaction mixture) using a glass pipette.

  • Sample Preparation: Dissolve the aliquot in the same deuterated solvent used for the t=0 sample.

  • Analysis: Acquire a ¹H NMR spectrum. Compare the integration of a characteristic peak for the starting material with a characteristic peak for the product to determine the approximate ratio and percent conversion.

  • Repeat: Repeat steps 2-4 at regular intervals to track the reaction's progress over time.

G cluster_yes cluster_no_clean cluster_no start Start Decarboxylation Experiment q1 Is the reaction proceeding? (Monitor via TLC/NMR) start->q1 q2 Is the reaction clean? (No charring/side products) q1->q2 Yes sol_proceed 1. Increase Temperature 2. Increase Time 3. Add Catalyst (e.g., Cu) 4. Consider Alternative Method q1->sol_proceed No success Continue monitoring until completion q2->success Yes sol_clean 1. Lower Temperature 2. Use Inert Atmosphere 3. Consider a Solvent q2->sol_clean No

Caption: Troubleshooting decision workflow for decarboxylation experiments.

References
  • Chemistry LibreTexts. (2021). 9.4: β-Ketoacids Decarboxylate. [Link]

  • Chemistry Steps. (n.d.). Decarboxylation. [Link]

  • PubMed. (n.d.). Decarboxylation of 2-keto fatty acids by brain. [Link]

  • Agilent. (n.d.). Fast, Easy, and Reliable Monitoring of THCA and CBDA Decarboxylation in Cannabis Flower and Oil Samples. [Link]

  • Royal Society of Chemistry. (n.d.). Ketonic decarboxylation reaction mechanism: a combined experimental and DFT study. [Link]

  • ACS Publications. (2021). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. [Link]

  • YouTube. (2018). Decarboxylation Reaction Mechanism. [Link]

  • ResearchGate. (n.d.). A novel method for monitoring of Δ 9 -tetrahydrocannabinolic acid and cannabidiolic acid thermal decarboxylation reactions in cannabis plant. [Link]

  • ACS Publications. (n.d.). New Pathways for Formation of Acids and Carbonyl Products in Low-Temperature Oxidation: The Korcek Decomposition of γ-Ketohydroperoxides. [Link]

  • Organic Syntheses. (2014). Formation of γ-‐Keto Esters from β. [Link]

  • Ruhr-Universität Bochum. (n.d.). Catalytic Decarboxylative Ketonization of Carboxylic Acids. [Link]

  • KOASAS. (n.d.). Synthesis of α-Ketobutyrolactones and γ-Hydroxy-α-Keto Acids. [Link]

  • Asian Journal of Chemistry. (n.d.). Oxidative Decarboxylation of Substituted 4-Oxoacid by Acid Bromate – A Kinetic and Mechanistic Study. [Link]

  • Wikipedia. (n.d.). Decarboxylation. [Link]

  • Wikipedia. (n.d.). Keto acid. [Link]

  • Google Patents. (n.d.). Method of producing gamma-keto acids.
  • Sathee NEET. (n.d.). Chemistry Decarboxylation Reaction. [Link]

  • Reddit. (n.d.). Method of Measuring Decarboxylation?. [Link]

  • Master Organic Chemistry. (2022). Decarboxylation. [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. [Link]

  • LNEYA Industrial Chillers Manufacturer. (n.d.). What are the conditions for the decarboxylation reaction? How to control the temperature of heating?. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,4-keto carboxylic acids, esters and amides. [Link]

  • Root Sciences. (n.d.). Decarboxylation 101: Your Complete Guide to Decarbing Cannabis. [Link]

  • ACS Publications. (2019). Catalytic Decarboxylation/Carboxylation Platform for Accessing Isotopically Labeled Carboxylic Acids. [Link]

  • MDPI. (n.d.). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. [Link]

  • Plant Family. (2020). A Beginners Guide to Decarboxylation. [Link]

  • University of Windsor. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]

  • Reddit. (2019). Decarboxylation of Aliphatic Carboxylic Acids. [Link]

  • Chemistry Stack Exchange. (2017). What is the mechanism for thermal decarboxylation of a generic carboxylic acid (not special cases like beta-ketocarboxylic acid or malonic acids)?. [Link]

  • Google Patents. (n.d.).
  • PubMed. (2011). Mechanism of silver- and copper-catalyzed decarboxylation reactions of aryl carboxylic acids. [Link]

  • Chemical Review and Letters. (2023). Oxidative Decarboxylation of Arylacetic Acids: Novel Approach to the Synthesis of Aryl Aldehydes and Ketones. [Link]

  • Chemistry LibreTexts. (2021). 18.5: Decarboxylation of Carboxylic Acids. [Link]

  • ResearchGate. (n.d.). Oxidative Decarboxylation of Acids by Lead Tetraacetate. [Link]

  • NIH. (n.d.). Decarboxylation Study of Acidic Cannabinoids: A Novel Approach Using Ultra-High-Performance Supercritical Fluid Chromatography/Photodiode Array-Mass Spectrometry. [Link]

  • PubMed Central - NIH. (n.d.). Acidic Cannabinoid Decarboxylation. [Link]

  • ResearchGate. (n.d.). Barton decarboxylation reaction. [Link]

Sources

Troubleshooting

"stability of 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid under acidic and basic conditions"

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid. This document provides in-depth troubleshooting a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to the chemical stability of this molecule under acidic and basic conditions. As a β-keto acid containing a benzodioxole moiety, this compound presents unique stability considerations that are critical for accurate experimental design and data interpretation.

I. Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the stability of 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid.

Q1: What are the primary stability concerns for 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid?

This molecule has two primary structural features that are susceptible to degradation:

  • The β-keto acid functionality: This is the most significant liability. β-keto acids are inherently unstable and highly prone to decarboxylation (loss of CO2), especially when heated or under acidic conditions.[1][2] This degradation pathway is often the most rapid and can lead to a significant underestimation of the compound's concentration.

  • The 1,3-benzodioxole (methylenedioxy) ring: This group can be susceptible to hydrolysis under strong acidic or basic conditions, leading to the opening of the dioxole ring to form a catechol (1,2-dihydroxybenzene) derivative.[3]

Q2: What is the main degradation pathway I should be aware of?

The most probable and rapid degradation pathway is decarboxylation of the β-keto acid.[4] This reaction can proceed spontaneously, particularly with heat, and is catalyzed by acid. The mechanism involves a cyclic transition state, leading to the formation of an enol intermediate that tautomerizes to a more stable ketone.[1]

Q3: How does pH affect the stability of this compound?

The stability of 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid is highly pH-dependent.

  • Acidic Conditions: Acidic environments promote the protonated form of the carboxylic acid, which is more susceptible to decarboxylation.[1] Strong acids can also catalyze the hydrolysis of the benzodioxole ring.[5]

  • Basic Conditions: In neutral to slightly alkaline pH, the molecule exists as its carboxylate anion. This form is more stable against decarboxylation.[1] However, strong basic conditions can promote other degradation pathways, including potential hydrolysis of the benzodioxole moiety and other base-catalyzed reactions.

Q4: I am seeing a rapid loss of my starting material during analysis, even with fresh samples. What could be the cause?

This is a classic sign of decarboxylation.[2] The energy input during certain analytical procedures, such as in a heated GC injection port, can be sufficient to induce this degradation. If you are using Gas Chromatography (GC), this is a very likely cause. For Liquid Chromatography (LC), ensure your mobile phase is not strongly acidic and that samples are kept cool in the autosampler.

Q5: Are there any special storage recommendations for this compound?

Given its inherent instability, storage conditions are critical. It is recommended to store the solid compound in a cool, dry, and dark place. For solutions, it is best to prepare them fresh. If storage of solutions is necessary, they should be kept at a neutral to slightly alkaline pH and stored at low temperatures (e.g., -20°C or -80°C) to minimize decarboxylation.[1]

II. Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low or no recovery of the parent compound in acidic stress studies. Rapid decarboxylation is occurring under the acidic conditions.- Reduce the temperature and duration of the acid stress. - Use a milder acid or a lower concentration. - Analyze samples at multiple, shorter time points to capture the initial degradation kinetics.
Appearance of an unexpected, less polar peak in the chromatogram after acidic or thermal stress. This is likely the decarboxylated product, 1-(1,3-benzodioxol-5-yl)propan-2-one.- Synthesize or procure a standard of the expected decarboxylated product for confirmation. - Use LC-MS to identify the mass of the new peak and compare it to the expected mass of the decarboxylated product.
Multiple new, more polar peaks appearing after strong acid or base hydrolysis. This could indicate the hydrolysis of the 1,3-benzodioxole ring, leading to catechol derivatives.- Employ a gradient elution method in your HPLC to resolve these polar compounds. - Use LC-MS to identify the masses of these new peaks. Look for a mass corresponding to the parent compound plus the mass of water, followed by potential decarboxylation.
Poor peak shape (tailing) in HPLC analysis. The carboxylic acid may be interacting with free silanol groups on the HPLC column.- Use a high-quality, end-capped HPLC column. - Acidify the mobile phase slightly (e.g., with 0.1% formic or acetic acid) to suppress the ionization of the carboxylic acid. Note that this is a balance, as strong acid can cause degradation.
Irreproducible results between experimental runs. The compound is degrading in solution on the benchtop or in the autosampler.- Prepare solutions immediately before use. - Use a cooled autosampler (e.g., 4°C). - If possible, buffer your solutions to a neutral pH if the experimental conditions allow.

III. Experimental Protocols & Methodologies

The following protocols are designed as a starting point for investigating the stability of 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid. These are based on the principles outlined in the ICH Q1A(R2) guidelines for forced degradation studies.[6]

Protocol 1: Acid and Base Stress Testing

Objective: To evaluate the degradation of the compound under acidic and basic conditions.

Materials:

  • 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Volumetric flasks, pipettes

  • HPLC or UPLC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound at 1 mg/mL in methanol or acetonitrile.

  • Acid Stress:

    • To a volumetric flask, add a known volume of the stock solution and dilute with 0.1 M HCl to achieve a final concentration of ~100 µg/mL.

    • Repeat in a separate flask with 1 M HCl.

    • Store the solutions at a controlled temperature (e.g., 40°C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Immediately neutralize the aliquots with an equivalent amount of NaOH before analysis to quench the reaction.

  • Base Stress:

    • Repeat step 2 using 0.1 M NaOH and 1 M NaOH instead of HCl.

    • Neutralize the aliquots with an equivalent amount of HCl before analysis.

  • Control Sample: Prepare a control sample by diluting the stock solution in your initial mobile phase or a neutral solvent and store it under the same conditions.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV or LC-MS method. Quantify the parent compound and any major degradants.

Analytical Method: Stability-Indicating HPLC-UV
  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with a low percentage of B, and ramp up to elute any less polar degradants (like the decarboxylated product). A typical gradient might be 10-90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength of maximum absorbance for the benzodioxole chromophore (e.g., ~290 nm).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Autosampler Temperature: 4°C

IV. Potential Degradation Pathways & Data Interpretation

Understanding the likely degradation products is key to developing a robust, stability-indicating analytical method.

Predicted Degradation Products
Degradation PathwayStress ConditionExpected ProductStructure
Decarboxylation Acid, Heat1-(1,3-benzodioxol-5-yl)propan-2-one
Hydrolysis of Benzodioxole Ring Strong Acid/Base4-(3,4-dihydroxyphenyl)-4-oxobutanoic acid

(Note: Actual image generation is not possible, placeholder text is used)

Illustrative Stability Data

The following table provides a hypothetical summary of degradation under various stress conditions to guide your expectations.

ConditionTime (hours)% Degradation of Parent CompoundMajor Degradant(s) Observed
0.1 M HCl @ 40°C8~15-25%Decarboxylation Product
1 M HCl @ 40°C8>50%Decarboxylation Product, Potential Ring-Opened Species
0.1 M NaOH @ 40°C24~5-10%Minor unidentified polar degradants
1 M NaOH @ 40°C24~20-30%Multiple polar degradants, potential ring-opened species
Visualizing Degradation and Workflow

The following diagrams illustrate the key chemical transformations and the recommended experimental workflow.

G cluster_0 Primary Degradation Pathways A 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid B 1-(1,3-benzodioxol-5-yl)propan-2-one A->B Decarboxylation (Acid, Heat) C 4-(3,4-dihydroxyphenyl)-4-oxobutanoic acid A->C Ring Hydrolysis (Strong Acid/Base) G cluster_1 Forced Degradation Workflow start Prepare 1 mg/mL Stock Solution acid Acid Stress (0.1M & 1M HCl) start->acid base Base Stress (0.1M & 1M NaOH) start->base control Control (Neutral Solvent) start->control sampling Sample at t=0, 2, 4, 8, 24h acid->sampling base->sampling control->sampling quench Neutralize Aliquots sampling->quench analysis Analyze via Stability-Indicating HPLC-UV/MS quench->analysis data Quantify Parent & Degradants Assess Mass Balance analysis->data

Caption: Recommended workflow for forced degradation studies.

V. References

  • ICH Q1 Guideline on Stability Testing of Drug Substances and Drug Products. (n.d.). European Medicines Agency. Retrieved from

  • ICH Stability Testing Guidelines. (n.d.). SNS Courseware. Retrieved from

  • ICH Guidelines for Stability Studies. (n.d.). Slideshare. Retrieved from

  • Stability Testing of Drug Substances and Drug Products Q1. (n.d.). ICH. Retrieved from

  • ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma. Retrieved from

  • Preventing decarboxylation of beta-keto acids during analysis. (n.d.). BenchChem. Retrieved from

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). ResearchGate. Retrieved from

  • Selection and optimization of hydrolysis conditions for the quantification of urinary metabolites of MDMA. (n.d.). PubMed. Retrieved from

  • Preventing degradation of beta-keto fatty acids during analysis. (n.d.). BenchChem. Retrieved from

  • Beta-keto acids are unusually unstable and will lose the carboxylate group under certain... (n.d.). Homework.Study.com. Retrieved from

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Retrieved from

  • β-Ketoacids Decarboxylate. (2021). Chemistry LibreTexts. Retrieved from

Sources

Optimization

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Keto Acids

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve a common yet vexing issue in liquid chromatography: peak tailing...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve a common yet vexing issue in liquid chromatography: peak tailing, specifically in the analysis of keto acids. Asymmetrical peaks can compromise the accuracy of quantification and the overall reliability of your results. This resource provides in-depth, experience-based solutions to help you achieve sharp, symmetrical peaks for your keto acid analyses.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My keto acid peaks are tailing significantly. What are the most likely chemical causes related to the column?

A: Peak tailing in the HPLC analysis of keto acids is frequently rooted in secondary interactions between the analyte and the stationary phase.[1][2] While the primary retention mechanism in reversed-phase HPLC is hydrophobic interaction, unwanted secondary interactions can lead to a portion of the analyte molecules being retained longer, causing the characteristic tail.[1][3]

The most common culprit is the interaction of the acidic keto group and carboxylic acid functionalities with residual silanol groups (Si-OH) on the surface of silica-based columns.[2][4][5] These silanol groups are acidic and can exist in an ionized state (Si-O-), especially at mobile phase pH values above 3.[1][2] This leads to strong, undesirable ionic interactions with the polar functional groups of your keto acids, resulting in peak tailing.[5]

Another significant factor can be the presence of trace metal contaminants, such as iron or aluminum, within the silica matrix of the column.[2] These metal ions can act as Lewis acids, creating active sites that chelate with the keto and carboxyl groups of the analytes, causing peak distortion.[4][6]

Troubleshooting Workflow for Column-Related Peak Tailing

start Peak Tailing Observed for Keto Acids check_column_type Is the column modern and end-capped (Type B silica)? start->check_column_type check_ph Is the mobile phase pH < 3? check_column_type->check_ph Yes solution_column Switch to a highly end-capped, high-purity silica column. check_column_type->solution_column No consider_additives Are acidic mobile phase additives being used? check_ph->consider_additives Yes solution_ph Lower mobile phase pH to 2.5-3.0 with a suitable buffer. check_ph->solution_ph No check_metal Suspect metal chelation? consider_additives->check_metal Yes solution_additives Incorporate a competitive acidic modifier like 0.1% TFA or formic acid. consider_additives->solution_additives No solution_metal Use a column with low metal content or add a chelating agent (e.g., EDTA) to the mobile phase. check_metal->solution_metal Yes end Symmetrical Peaks Achieved check_metal->end No solution_column->end solution_ph->end solution_additives->end solution_metal->end

Caption: A logical workflow for diagnosing and resolving column-related peak tailing.

Q2: How does the mobile phase pH specifically affect the peak shape of my keto acids, and what is the optimal range?

A: The pH of the mobile phase is a critical parameter that directly influences the ionization state of both your keto acid analytes and the residual silanol groups on the column's stationary phase.[7][8] For acidic compounds like keto acids, working at a pH that is at least 2 units below the pKa of the analyte is recommended to ensure it is in its neutral, protonated form.[9] This minimizes its polarity and potential for ionic interactions.

Simultaneously, a low mobile phase pH (typically ≤ 3) suppresses the ionization of the acidic silanol groups, keeping them in their less reactive, neutral state.[2][4] This significantly reduces the secondary ionic interactions that are a primary cause of peak tailing.[1]

Optimal pH Range and Buffer Selection

ParameterRecommendationRationale
Mobile Phase pH 2.5 - 3.0Suppresses ionization of both keto acids and silanol groups, minimizing secondary interactions.
Buffer System Phosphate or FormateProvides good buffering capacity in the optimal pH range.
Buffer Concentration 10-25 mMSufficient to control pH without causing precipitation or viscosity issues.[4]

Experimental Protocol: Optimizing Mobile Phase pH

  • Determine pKa: If the pKa of your keto acid is unknown, find it in the literature or through computational prediction.

  • Initial Mobile Phase Preparation: Prepare your aqueous mobile phase component with a buffer system effective in the pH 2.5-3.0 range (e.g., 20 mM potassium phosphate).

  • pH Adjustment: Carefully adjust the pH of the aqueous portion of the mobile phase to 2.7 using phosphoric acid before mixing with the organic modifier.[4]

  • System Equilibration: Equilibrate the column with the prepared mobile phase for at least 10-15 column volumes.

  • Inject Standard: Inject a standard solution of your keto acid and observe the peak shape.

  • Iterative Adjustment: If tailing persists, incrementally decrease the pH to 2.5 and re-evaluate.

Q3: I've adjusted the pH, but some tailing remains. Could metal chelation be the issue, and how can I address it?

A: Yes, if pH optimization alone is insufficient, metal chelation is a strong possibility. Keto acids, with their adjacent carbonyl and carboxyl groups, are effective chelating agents for metal ions.[4] Trace metals can be present in the silica of the column, the stainless steel components of the HPLC system (including frits), or even leach from bio-inert titanium systems under certain conditions.[2][6][10]

These metal ions create active sites that can interact with your keto acid analytes, leading to peak tailing or even the appearance of artifact peaks.[11][12]

Mechanism of Metal Chelation Leading to Peak Tailing

analyte Keto Acid Analyte chelation Chelation Interaction analyte->chelation retention Primary Hydrophobic Retention analyte->retention metal Metal Ion (e.g., Fe³⁺) on Stationary Phase metal->chelation tailing Delayed Elution & Peak Tailing chelation->tailing Secondary Retention retention->tailing Ideal Elution

Caption: Interaction of a keto acid with metal ions causing secondary retention and peak tailing.

Solutions for Mitigating Metal Chelation

  • Use Metal-Scavenging Columns: Employ columns manufactured from high-purity silica with minimal metal content. Some modern columns are specifically designed to reduce these interactions.

  • Add a Chelating Agent to the Mobile Phase: A common and effective strategy is to add a small amount of a strong chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to the mobile phase.[12][13]

Experimental Protocol: Using EDTA to Address Metal Chelation

  • Prepare EDTA Stock Solution: Create a 10 mM stock solution of EDTA in HPLC-grade water.

  • Modify Mobile Phase: Add the EDTA stock solution to the aqueous portion of your mobile phase to achieve a final concentration of 0.1-0.5 mM.

  • Re-adjust pH: After adding EDTA, re-verify and, if necessary, re-adjust the pH of the mobile phase to your optimal level (e.g., 2.7).

  • System Flush and Equilibration: Thoroughly flush the HPLC system and column with the EDTA-containing mobile phase to ensure any residual metal ions are complexed and removed.

  • Analyze Sample: Inject your keto acid standard and compare the peak shape to the analysis without EDTA. A significant improvement in symmetry is indicative of successful mitigation of metal chelation.

Q4: Can my sample injection conditions contribute to peak tailing?

A: Absolutely. The conditions of your sample injection, specifically the sample solvent and injection volume, can have a profound impact on peak shape.[3][14]

  • Sample Solvent Strength: If your keto acid is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than your mobile phase, it can cause peak distortion, including tailing or fronting.[3][14][15] This is because the strong solvent plug carries the analyte down the column too quickly at the point of injection, disrupting the equilibrium at the column head.

  • Sample Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to a non-linear relationship between the concentration of the analyte and its retention.[1] This mass overload is a classic cause of peak tailing, where the peak broadens asymmetrically.[1]

Troubleshooting Injection-Related Peak Tailing

IssueRecommended SolutionProtocol
Strong Sample Solvent Dissolve the sample in the mobile phase or a weaker solvent.1. If possible, dissolve your keto acid standard and samples directly in the initial mobile phase composition. 2. If solubility is an issue, use the weakest solvent possible that maintains solubility, and minimize the injection volume.[3]
Mass Overload Reduce the amount of sample injected onto the column.1. Prepare a 10-fold dilution of your sample and inject it. 2. If the peak shape improves significantly, the original sample was overloaded.[1] 3. Determine the optimal sample concentration that provides a good signal without compromising peak shape.
Q5: My column is not new, and the peak tailing has worsened over time. What physical issues could be the cause?

A: A gradual degradation of peak shape over time often points to physical problems with the column itself, usually due to contamination or degradation of the packed bed.[16]

  • Blocked Column Frit: Particulate matter from the sample or mobile phase can accumulate on the inlet frit of the column.[17] This blockage disrupts the flow of the mobile phase, leading to an uneven distribution of the sample band as it enters the column, which can cause peak tailing or splitting.[17][18]

  • Column Void: A void or channel can form at the head of the column's packed bed due to mechanical stress (pressure shocks) or chemical degradation of the silica (e.g., at high pH).[4][17] This void causes a portion of the sample to travel a different path length, resulting in a distorted peak.[17]

Troubleshooting Physical Column Issues

  • Column Reversal and Flushing: A first step for a suspected blocked frit is to reverse the column (disconnect it from the detector) and flush it with a strong solvent.[1] This can dislodge particulates from the frit.

    • Protocol: Disconnect the column from the detector. Connect the column outlet to the injector. Flush with 10-20 column volumes of a strong, compatible solvent (e.g., 100% acetonitrile or isopropanol).[18] Reinstall the column in the correct direction and re-equilibrate. Always check the manufacturer's instructions to ensure the column can be back-flushed.[1]

  • Use of Guard Columns and In-line Filters: The best approach is prevention. Always use a guard column and an in-line filter to protect the analytical column from particulates and strongly retained sample components.[1][17]

  • Column Replacement: If flushing does not resolve the issue, the column may have a void or a permanently blocked frit. In this case, replacing the column is the most reliable solution.[17]

Q6: Can column temperature affect the peak shape of keto acids?

A: Yes, column temperature is an important parameter that influences the thermodynamics and kinetics of the chromatographic separation.[19]

  • Improved Mass Transfer: Increasing the column temperature reduces the viscosity of the mobile phase, which improves the rate of mass transfer of the analyte between the mobile and stationary phases. This can lead to sharper, more symmetrical peaks.

  • Reduced Secondary Interactions: Higher temperatures can sometimes reduce the strength of secondary interactions, such as hydrogen bonding with silanol groups, thereby improving peak shape.

However, it's crucial to be aware that some keto acids may be thermally labile. Therefore, temperature optimization should be approached with caution.

Experimental Protocol: Temperature Optimization

  • Establish a Baseline: Analyze your keto acid at ambient temperature to establish a baseline chromatogram.

  • Incremental Temperature Increase: Increase the column temperature in 5°C increments (e.g., to 30°C, 35°C, 40°C) and analyze the sample at each step.

  • Evaluate Peak Shape and Retention: Observe the effect of temperature on peak asymmetry and retention time. Often, a modest increase in temperature can significantly improve peak shape.

  • Check for Degradation: Be vigilant for the appearance of any new, small peaks that might indicate thermal degradation of your analyte.[19]

TemperatureEffect on Peak ShapeConsiderations
Lower Temperature May increase retention but can lead to broader peaks due to slower mass transfer.Can improve resolution for some compounds.[19]
Higher Temperature Generally leads to sharper peaks and shorter retention times.Risk of analyte degradation; ensure the column's temperature limits are not exceeded.[19]

By systematically addressing these potential chemical, physical, and methodological causes of peak tailing, you can significantly improve the quality and reliability of your HPLC analysis of keto acids.

References

  • Element Lab Solutions. Peak Tailing in HPLC . [Link]

  • Phenomenex. How to Reduce Peak Tailing in HPLC? . [Link]

  • LCGC Blog. HPLC Diagnostic Skills II – Tailing Peaks . [Link]

  • ResearchGate. How can I prevent peak tailing in HPLC? . [Link]

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC? . [Link]

  • HPLC Troubleshooting Guide. HPLC Troubleshooting . [Link]

  • Agilent. Tips and Tricks of HPLC System Troubleshooting . [Link]

  • AnalyteGuru. Real Solutions to Improve Your HPLC Peak Resolution . [Link]

  • ResearchGate. Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions . [Link]

  • SilcoTek. Identifying and Preventing Metal Ion Leaching in HPLC Systems . [Link]

  • ResearchGate. The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography . [Link]

  • Shimadzu. Effects of Sample Solvents on Peak Shape . [Link]

  • Industry news. The Importance Of Mobile Phase PH in Chromatographic Separations . [Link]

  • Agilent. Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns Application . [Link]

  • Agilent. Control pH During Method Development for Better Chromatography . [Link]

  • Agilent. Why it matters and how to get good peak shape . [Link]

  • LCGC North America. The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing . [Link]

  • ResearchGate. Identification and control of metal-chelating chromatographic artifacts in the analysis of a malonohydrazide derivative drug compound . [Link]

  • Pittcon 2009. Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II . [Link]

  • Shimadzu. Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems . [Link]

  • Waters Corporation. Assessing the Impact of Increased Pre-Column System Volume on Peak Shape for High Organic Diluent Samples Using UHPLC . [Link]

  • PubMed. Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography . [Link]

  • LCGC International. Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects . [Link]

  • ResearchGate. How does HPLC column's temperature influence to peak area , peak shape or retention time? . [Link]

  • LCGC International. Back to Basics: The Role of pH in Retention and Selectivity . [Link]

  • Phenomenex. Basic Analytes and High pH . [Link]

  • PubMed. Quantifying Injection Solvent Effects in Reversed-Phase Liquid Chromatography . [Link]

  • Pharma Growth Hub. What is the effect of free silanols in RPLC and how to reduce it? . [Link]

  • PubMed. Removal of metallic impurities from mobile phases in reversed-phase high-performance liquid chromatography by the use of an in-line chelation column . [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Lewis Acid Catalysis in the Synthesis of 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic Acid

This guide provides an in-depth comparative analysis of Lewis acid catalysts for the synthesis of 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid, a key intermediate in the synthesis of various pharmacologically active compo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of Lewis acid catalysts for the synthesis of 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid, a key intermediate in the synthesis of various pharmacologically active compounds. Drawing upon established principles of organic chemistry and experimental data from analogous transformations, this document is intended to assist researchers, chemists, and drug development professionals in catalyst selection and optimization of this critical synthetic step.

Introduction: The Significance of 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic Acid and its Synthesis

4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid serves as a crucial building block in the pharmaceutical industry. Its unique structural motif, featuring the 1,3-benzodioxole (or methylenedioxyphenyl) group, is found in a variety of natural products and synthetic drugs with diverse biological activities. The synthesis of this keto-acid is most commonly achieved through the Friedel-Crafts acylation of 1,3-benzodioxole with succinic anhydride. The choice of the Lewis acid catalyst in this electrophilic aromatic substitution reaction is paramount, as it directly influences the reaction's efficiency, yield, and overall economic viability.

The Heart of the Reaction: Understanding the Friedel-Crafts Acylation Mechanism

The Friedel-Crafts acylation of 1,3-benzodioxole with succinic anhydride is a classic example of an electrophilic aromatic substitution. The reaction is initiated by the activation of succinic anhydride by a Lewis acid catalyst. This forms a highly electrophilic acylium ion intermediate. The electron-rich 1,3-benzodioxole ring then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation known as a sigma complex. Finally, deprotonation of this intermediate restores the aromaticity of the ring, yielding the desired product.

Friedel-Crafts Acylation Mechanism cluster_0 Activation of Acylating Agent cluster_1 Electrophilic Aromatic Substitution Succinic_Anhydride Succinic Anhydride Acylium_Ion Acylium Ion Intermediate Succinic_Anhydride->Acylium_Ion + Lewis Acid Lewis_Acid Lewis Acid (e.g., AlCl₃) Benzodioxole 1,3-Benzodioxole Sigma_Complex Sigma Complex (Resonance Stabilized) Benzodioxole->Sigma_Complex + Acylium Ion Product 4-(1,3-Benzodioxol-5-yl) -4-oxobutanoic acid Sigma_Complex->Product - H⁺

Caption: Mechanism of the Lewis acid-catalyzed Friedel-Crafts acylation.

A Comparative Analysis of Lewis Acid Catalysts

The selection of an appropriate Lewis acid is a critical decision in the synthesis of 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid. The ideal catalyst should not only provide a high yield of the desired product but also be cost-effective, readily available, and have a minimal environmental impact. Below is a comparative overview of commonly employed Lewis acids for this type of transformation.

Lewis Acid CatalystTypical Catalyst Loading (mol equiv.)Common Solvent(s)Typical Temperature (°C)Reaction Time (h)Reported Yield (%) for Analogous ReactionsKey Considerations
Aluminum Chloride (AlCl₃) 1.1 - 2.2Dichloromethane, Nitrobenzene, Carbon Disulfide0 - 802 - 6~90High reactivity and yield. Can be corrosive and moisture-sensitive, requiring anhydrous conditions. Often used in stoichiometric amounts.[1]
Ferric Chloride (FeCl₃) 1.1 - 2.0Nitrobenzene, Dichloroethane25 - 1004 - 8~75Less reactive but more moisture-tolerant than AlCl₃. Generally provides lower yields. Considered more environmentally benign than AlCl₃.[1]
Zinc Chloride (ZnCl₂) 1.0 - 2.0Toluene, Dichloromethane70 - 1106 - 12~60-70Milder Lewis acid, often requiring higher temperatures and longer reaction times. Can be a good choice for sensitive substrates. Often used in combination with other reagents.[2]
Other Lewis Acids VariesVariesVariesVariesVariesIncludes catalysts like SnCl₄, TiCl₄, and various metal triflates. Their application in this specific synthesis is less common but may offer advantages in specific contexts.[3]

Note: The data presented in this table is compiled from various sources on Friedel-Crafts acylation of aromatic compounds and represents typical outcomes for analogous reactions, as direct comparative studies for the synthesis of 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid under identical conditions are not extensively documented in publicly available literature.

In-Depth Look: Aluminum Chloride (AlCl₃) as the Catalyst of Choice

Due to its high reactivity and ability to consistently provide high yields, aluminum chloride (AlCl₃) remains the most widely used Lewis acid for Friedel-Crafts acylation reactions, including the synthesis of 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid.

Experimental Protocol for AlCl₃-Catalyzed Synthesis

The following protocol provides a detailed, step-by-step methodology for the synthesis of 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid using aluminum chloride as the catalyst.

Materials:

  • 1,3-Benzodioxole

  • Succinic anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Ice

  • Sodium bicarbonate solution (saturated)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere.

  • Reagent Addition: To the flask, add anhydrous aluminum chloride (1.1 to 2.2 molar equivalents) and anhydrous dichloromethane. Cool the mixture to 0 °C using an ice bath.

  • Substrate Addition: In a separate flask, dissolve 1,3-benzodioxole (1 molar equivalent) and succinic anhydride (1 molar equivalent) in anhydrous dichloromethane.

  • Reaction Initiation: Slowly add the solution of 1,3-benzodioxole and succinic anhydride to the stirred suspension of aluminum chloride in dichloromethane via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux (around 40 °C for dichloromethane) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by slowly adding crushed ice, followed by concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex.

  • Work-up: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid.

Experimental_Workflow Start Reaction Setup (Inert Atmosphere) Reagents Add Anhydrous AlCl₃ and Dichloromethane (0 °C) Start->Reagents Substrates Add Solution of 1,3-Benzodioxole and Succinic Anhydride (0 °C) Reagents->Substrates Reaction Warm to RT, then Reflux (2-4 hours) Substrates->Reaction Quench Quench with Ice and Conc. HCl (0 °C) Reaction->Quench Workup Phase Separation and Aqueous Extraction Quench->Workup Purification Drying, Concentration, and Recrystallization Workup->Purification Product Pure 4-(1,3-Benzodioxol-5-yl) -4-oxobutanoic acid Purification->Product

Caption: A typical experimental workflow for the synthesis.

Causality Behind Experimental Choices

  • Anhydrous Conditions: Lewis acids like AlCl₃ are highly hygroscopic and react exothermically with water. Maintaining anhydrous conditions is crucial to prevent the deactivation of the catalyst and ensure the reaction proceeds efficiently.

  • Stoichiometry of AlCl₃: More than one equivalent of AlCl₃ is often required because the catalyst complexes with both the carbonyl group of the succinic anhydride and the ketone group of the product. This complexation deactivates the product towards further acylation, preventing side reactions.

  • Controlled Addition at Low Temperature: The initial reaction between the Lewis acid and the acylating agent is highly exothermic. Slow addition at 0 °C helps to control the reaction rate and prevent unwanted side reactions or degradation of the starting materials.

  • Aqueous Work-up with Acid: The addition of ice and hydrochloric acid is necessary to hydrolyze the aluminum-product complex and to dissolve the inorganic salts, facilitating the isolation of the organic product.

Concluding Remarks for the Practicing Scientist

The Friedel-Crafts acylation remains a robust and reliable method for the synthesis of 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid. While aluminum chloride is the most common and often the highest-yielding catalyst, considerations of cost, safety, and environmental impact may lead researchers to explore alternatives such as ferric chloride or zinc chloride. The choice of catalyst should be made based on a careful evaluation of the specific requirements of the synthesis, including scale, purity requirements, and available resources. Further research into more sustainable and recyclable catalytic systems for this important transformation is an ongoing area of interest in the field of green chemistry.

References

  • Comparative Study of Lewis Acid Catalysts for the Synthesis of 4-(3,4-Difluorophenyl) - Benchchem. (n.d.).
  • Improved Process for the Continuous Acylation of 1,3-Benzodioxole - PMC - NIH. (2024, February 4). Retrieved January 22, 2026, from [Link]

  • The Friedel Crafts Acylation Reaction Reaction of Anisole With... (1 Answer) | Transtutors. (2022, February 27). Retrieved January 22, 2026, from [Link]

  • Mechanochemical Friedel–Crafts acylations - Beilstein Journals. (2019, June 17). Retrieved January 22, 2026, from [Link]

  • Friedel–Crafts acylation reactions using metal triflates in ionic liquid - IT Services - University of Liverpool. (n.d.). Retrieved January 22, 2026, from [Link]

  • Friedel-Crafts Acetonylation of 1,3-Benzodioxole , Hive Chemistry Discourse. (2002, October 24). Retrieved January 22, 2026, from [Link]

  • Mechanism of Friedel-Crafts acylation with succinic anhydride - Chemistry Stack Exchange. (2016, May 2). Retrieved January 22, 2026, from [Link]

  • Experiment 1: Friedel-Crafts Acylation - umich.edu. (n.d.). Retrieved January 22, 2026, from [Link]

  • A straightforward and versatile FeCl3 catalyzed Friedel–Crafts C-glycosylation process. Application to the synthesis of new functionalized C-nucleosides - RSC Publishing. (2019, March 11). Retrieved January 22, 2026, from [Link]

  • Improved Process for the Continuous Acylation of 1,3-Benzodioxole - PMC - NIH. (2024, February 4). Retrieved January 22, 2026, from [Link]

  • Zinc Mediated Friedel-Crafts Acylation in Solvent-Free Conditions under Microwave Irradiation - Organic Chemistry Portal. (n.d.). Retrieved January 22, 2026, from [Link]

  • A straightforward and versatile FeCl3 catalyzed Friedel-Crafts C-glycosylation process. Application to the synthesis of new functionalized C-nucleosides | Request PDF - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • Friedel-Crafts Benzylations Mediated by FeCl3-based Deep Eutectic Solvents. Access to Substituted 1,1-diarylalkanes using Activated and Deactivated Electrophiles | Inorganic Chemistry | ChemRxiv | Cambridge Open Engage. (n.d.). Retrieved January 22, 2026, from [Link]

  • Lewis Acids and Heteropoly Acids in the Synthesis of Organic Peroxides - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]

  • Zinc promoted Friedel-Crafts acylation , Hive Novel Discourse. (n.d.). Retrieved January 22, 2026, from [Link]

Sources

Comparative

A Comparative Analysis of the Biological Activities of Benzodioxole Derivatives: A Technical Guide for Researchers

The 1,3-benzodioxole scaffold, a key structural motif in a multitude of natural and synthetic compounds, has garnered significant attention in medicinal chemistry for its diverse and potent biological activities. This gu...

Author: BenchChem Technical Support Team. Date: February 2026

The 1,3-benzodioxole scaffold, a key structural motif in a multitude of natural and synthetic compounds, has garnered significant attention in medicinal chemistry for its diverse and potent biological activities. This guide provides a comprehensive comparative study of benzodioxole derivatives, focusing on their anticancer, antimicrobial, and insecticidal properties. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data, elucidates mechanisms of action, and provides detailed protocols to facilitate further investigation and application of this versatile chemical class.

Introduction to the Benzodioxole Moiety: A Privileged Scaffold

The 1,3-benzodioxole, or methylenedioxyphenyl, group is characterized by a benzene ring fused to a five-membered dioxole ring. This structure is found in numerous natural products, including safrole from sassafras oil and sesamol from sesame oil, which often serve as starting materials for the synthesis of various derivatives. The unique electronic properties conferred by the methylenedioxy bridge contribute to the diverse pharmacological profiles of these compounds, making them a subject of intense research in the quest for novel therapeutic agents and agrochemicals.

Anticancer Activity: Targeting Key Cellular Pathways

Benzodioxole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, inhibition of crucial enzymes, and disruption of cellular redox balance.

Mechanism of Action: Inhibition of Thioredoxin Reductase

A primary mechanism underlying the anticancer effects of certain benzodioxole derivatives is the inhibition of the thioredoxin (Trx) system.[1][2] The thioredoxin system, comprising thioredoxin reductase (TrxR), thioredoxin (Trx), and NADPH, is a key antioxidant system often upregulated in cancer cells to cope with increased oxidative stress. By inhibiting TrxR, these compounds disrupt the cellular redox homeostasis, leading to an accumulation of reactive oxygen species (ROS), oxidative damage to cellular components, and subsequent induction of apoptosis.[1][2]

Below is a diagram illustrating the inhibition of the thioredoxin reductase pathway by benzodioxole derivatives.

Thioredoxin_Reductase_Inhibition NADPH NADPH TrxR Thioredoxin Reductase (TrxR) NADPH->TrxR e- NADP NADP+ TrxR->NADP Trx_red Thioredoxin (Reduced) Trx-(SH)2 TrxR->Trx_red e- ROS Increased ROS TrxR->ROS Benzodioxole Benzodioxole Derivative Benzodioxole->TrxR Inhibits Trx_ox Thioredoxin (Oxidized) Trx-S2 Trx_ox->TrxR Target_red Reduced Target Proteins Trx_red->Target_red e- Target_ox Oxidized Target Proteins Target_ox->Trx_red Apoptosis Apoptosis ROS->Apoptosis

Caption: Inhibition of Thioredoxin Reductase by Benzodioxole Derivatives.

Comparative Anticancer Activity

The cytotoxic effects of benzodioxole derivatives have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of these compounds.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Safrole Derivative 3MCF-780 ± 6.92[3]
Safrole Derivative 4MCF-755.0 ± 7.11[3]
Safrole Derivative 4MDA-MB-23137.5 ± 2.65[3]
Safrole Derivative 4DLD-144.0 ± 6.92[3]
SesamolLNCaP3940[4]
3',4'-(methylenedioxy)acetophenoneLNCaP4430[4]
SesamolHepG251.84[5][6]
Benzodioxole Derivative 2aHep3BPotent Activity[1][7]
Benzodioxole Derivative 2aHeLaLow Activity[1][7]
Benzodioxole Derivative 2aCaco-2Low Activity[1][7]
Benzodioxole Derivative 3aA5495.988 ± 0.12[8]
Benzodioxole Derivative 3dMCF-743.4[8]
Benzodioxole Derivative 4dMCF-739.0[8]
Benzodioxole Derivative 3dMDA-MB-23135.9[8]
Benzodioxole Derivative 4dMDA-MB-23135.1[8]
Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol provides a standardized method for assessing the cytotoxicity of benzodioxole derivatives against adherent cancer cell lines.

Objective: To determine the IC50 value of a test compound.

Materials:

  • Adherent cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium

  • 96-well flat-bottom microtiter plates

  • Test compound (benzodioxole derivative) dissolved in a suitable solvent (e.g., DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (solvent only) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well without removing the medium and incubate for 1 hour at 4°C.

  • Washing: Carefully wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well and shake for 10 minutes on a plate shaker to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration and determine the IC50 value using a suitable software.

Antimicrobial Activity: Combating Pathogenic Microbes

Benzodioxole derivatives have demonstrated notable activity against a range of pathogenic bacteria and fungi, presenting a potential source for the development of new antimicrobial agents.

Mechanism of Action: Disruption of Bacterial Cell Membranes

A key antimicrobial mechanism of action for some bioactive compounds involves the disruption of the bacterial cell membrane. This can occur through various processes, including the formation of pores, alteration of membrane fluidity, and interference with essential membrane proteins. The consequence of this membrane damage is the leakage of intracellular contents, dissipation of the proton motive force, and ultimately, cell death.

The following diagram illustrates the general mechanism of bacterial cell membrane disruption.

Bacterial_Membrane_Disruption cluster_membrane Bacterial Cell Membrane Lipid1 Lipid Lipid2 Lipid Protein Membrane Protein Benzodioxole Antimicrobial Benzodioxole Derivative Pore Pore Formation Benzodioxole->Pore Induces Leakage Leakage of Intracellular Contents Pore->Leakage CellDeath Cell Death Leakage->CellDeath

Caption: Bacterial Cell Membrane Disruption by Antimicrobial Benzodioxole Derivatives.

Comparative Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a standard measure of antimicrobial potency.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
SesamolCandida albicans828 - 1104[9]
SesamolPestalotiopsis neglecta600[10][11]
Benzodioxole Derivative 3eStaphylococcus aureus125[12]
Benzodioxole Derivative 3eEscherichia coli250[12]
Benzodioxole Derivative 3eEnterococcus faecalis220[12]
Benzodioxole Derivative 3ePseudomonas aeruginosa100[12]
High Safrole Essential OilStaphylococcus aureus2091[13]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol outlines the determination of the MIC of benzodioxole derivatives against bacterial and fungal strains.

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Test compound dissolved in a suitable solvent

  • Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

  • Microplate reader (optional, for quantitative measurement)

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in the broth medium directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a suspension of the microorganism from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension in broth to achieve the final desired inoculum concentration.

  • Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for bacteria, 30°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm with a microplate reader.

Insecticidal Activity: A Synergistic Approach

Benzodioxole derivatives, most notably piperonyl butoxide (PBO), have a long history of use in insecticide formulations, not as primary toxicants, but as synergists that enhance the efficacy of other insecticides.[14][15]

Mechanism of Action: Inhibition of Cytochrome P450

The primary mechanism of synergistic action for benzodioxole derivatives like PBO is the inhibition of cytochrome P450 monooxygenases in insects.[15] These enzymes are crucial for the detoxification of xenobiotics, including insecticides. By inhibiting these enzymes, the benzodioxole derivative prevents the metabolic breakdown of the primary insecticide, leading to a higher concentration and prolonged activity of the insecticide at its target site, thus increasing its overall toxicity to the insect.[15]

The following diagram illustrates the synergistic action of benzodioxole derivatives in insecticides.

Cytochrome_P450_Inhibition Insecticide Insecticide (e.g., Pyrethrin) P450 Cytochrome P450 Monooxygenases Insecticide->P450 Metabolized by Target Insect Target Site (e.g., Nervous System) Insecticide->Target Acts on Metabolites Inactive Metabolites P450->Metabolites Benzodioxole Benzodioxole Derivative (PBO) Benzodioxole->P450 Inhibits Toxicity Increased Insect Toxicity Target->Toxicity

Caption: Cytochrome P450 Inhibition by Benzodioxole Derivatives.

Comparative Insecticidal (Synergistic) Activity

The efficacy of insecticidal synergists is often measured by the lethal dose (LD50) or lethal concentration (LC50) of the primary insecticide in the presence and absence of the synergist.

InsecticideSynergistOrganismLD50/LC50Reference
PyrethrinsPiperonyl ButoxideHyalella azteca96-h LC50 reduced by a factor of 3.2 to 3.4[16]
-Piperonyl ButoxideRat (oral)LD50 = 4570-12800 mg/kg[15]
-Piperonyl ButoxideRabbit (dermal)LD50 > 2000 mg/kg[15][17]
-Piperonyl ButoxideRat (inhalation)LC50 > 5900 mg/m³[15][17]
Experimental Protocol: Evaluation of Insecticidal Synergism

This protocol provides a general framework for assessing the synergistic effect of a benzodioxole derivative on the toxicity of an insecticide.

Objective: To determine the enhancement factor of a synergist.

Materials:

  • Target insect species (e.g., houseflies, mosquitoes)

  • Primary insecticide (e.g., a pyrethroid)

  • Test synergist (benzodioxole derivative)

  • Appropriate solvent (e.g., acetone)

  • Topical application apparatus (microsyringe) or exposure chambers

  • Control and treatment cages/containers

Procedure:

  • Dose-Response for Insecticide Alone: Prepare serial dilutions of the insecticide in the solvent. Apply a fixed volume of each dilution to the dorsal thorax of individual insects (topical application) or expose groups of insects to treated surfaces or air concentrations. Determine the LD50 or LC50 of the insecticide alone after a specified time period (e.g., 24 hours).

  • Dose-Response for Insecticide with Synergist: Prepare serial dilutions of the insecticide mixed with a fixed, sublethal concentration of the synergist. Repeat the exposure experiment as described in step 1 to determine the LD50 or LC50 of the insecticide in the presence of the synergist.

  • Synergist Control: Expose a group of insects to the synergist alone at the concentration used in the combination experiment to ensure it is not causing significant mortality on its own.

  • Data Analysis: Calculate the enhancement factor (or synergism ratio) by dividing the LD50 (or LC50) of the insecticide alone by the LD50 (or LC50) of the insecticide in the presence of the synergist. An enhancement factor greater than 1 indicates synergism.

Conclusion

The 1,3-benzodioxole scaffold represents a highly versatile and privileged structure in the development of biologically active compounds. The derivatives of naturally occurring benzodioxoles like safrole and sesamol have demonstrated significant potential as anticancer, antimicrobial, and insecticidal agents. This guide has provided a comparative overview of their activities, elucidated key mechanisms of action, and presented standardized experimental protocols to aid researchers in their exploration of this promising class of molecules. Further investigation into the structure-activity relationships and optimization of lead compounds will undoubtedly pave the way for the development of novel and effective therapeutic and agrochemical agents.

References

  • (2025-08-06) (PDF) Synthesis of nine safrole derivatives and their antiproliferative activity towards human cancer cells - ResearchGate. Available from: [Link]

  • Bacterial Membrane Disruption (null) - Gosset. Available from: [Link]

  • Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms - Frontiers. Available from: [Link]

  • Mechanisms of resistance to membrane-disrupting antibiotics in Gram-positive and Gram-negative bacteria - MedChemComm (RSC Publishing). Available from: [Link]

  • Targeting bacterial membrane function: an underexploited mechanism for treating persistent infections - PMC - PubMed Central. Available from: [Link]

  • Cell Membrane Inhibitors: Examples, Inhibition, Resistance - Microbe Notes. (2023-08-03). Available from: [Link]

  • Synthesis and antitumor activity of 1,3-benzodioxole derivatives - PubMed. Available from: [Link]

  • WHO SPECIFICATIONS AND EVALUATIONS FOR PUBLIC HEALTH PESTICIDES PIPERONYL BUTOXIDE 5-[2-(2-butoxyethoxy)ethoxymethyl]. Available from: [Link]

  • Computational design, synthesis, in vitro and in vivo evaluation of a 3,4-methylenedioxyphenol (sesamol) derivative as an NRF2/HO-1 pathway activator for protection against drug-induced liver injury - PMC. (2025-12-05). Available from: [Link]

  • Exploring the Thioredoxin System as a Therapeutic Target in Cancer: Mechanisms and Implications - MDPI. Available from: [Link]

  • Computationally Designed Sesamol Derivatives Proposed as Potent Antioxidants | ACS Omega - ACS Publications. (2020-04-13). Available from: [Link]

  • IC 50 Concentrations of other Sesamol Derivatives on LNCaP cells Sr.... - ResearchGate. Available from: [Link]

  • The anti-proliferative activity data (IC50) of the prepared compounds (n = 3). - ResearchGate. Available from: [Link]

  • Biological evaluation of Safrole oil and Safrole oil Nanoemulgel as antioxidant, antidiabetic, antibacterial, antifungal and anticancer - NIH. (2021-05-29). Available from: [Link]

  • Sesamol: A Natural Phenolic Compound with Promising Anticandidal Potential - PMC - NIH. (2014-12-09). Available from: [Link]

  • Anti-Inflammatory and Anticancer Properties of Bioactive Compounds from Sesamum indicum L.—A Review - MDPI. Available from: [Link]

  • Irreversible inhibition of cytosolic thioredoxin reductase 1 as a mechanistic basis for anticancer therapy - PubMed Central. Available from: [Link]

  • Thioredoxin Reductase Inhibition for Cancer Therapy - PubMed. (2022-01-06). Available from: [Link]

  • Inhibition of thioredoxin reductase and cancer cell growth by organotellurium compounds. Available from: [Link]

  • Enhancing Pesticide Impact: The Role of Piperonyl Butoxide in Pyrethrum-Based Insecticides - Deep Green Permaculture. (2024-05-12). Available from: [Link]

  • Synthesise and test antibacterial activities of 1,3-benzodioxole derivatives | Request PDF. Available from: [Link]

  • IC50 values of the most active derivatives in some cancerous cell lines - ResearchGate. Available from: [Link]

  • Thioredoxin Reductase Inhibition for Cancer Therapy - Annual Reviews. (2021-08-24). Available from: [Link]

  • IC 50 different cancer cell lines (HeLa, Caco-2 and Hep3P) in Milli... - ResearchGate. Available from: [Link]

  • Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. (2025-12-05). Available from: [Link]

  • Antifungal Activity of Sesamol on Pestalotiopsis neglecta: Interfering with Cell Membrane and Energy Metabolism - MDPI. (2024-07-15). Available from: [Link]

  • IC50 values of compounds against cancer cell lines A549 and Hela. - ResearchGate. Available from: [Link]

  • Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents - Bohrium. Available from: [Link]

  • Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents - An-Najah Staff. (2020-12-09). Available from: [Link]

  • Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives - ResearchGate. (2025-08-06). Available from: [Link]

  • 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - MDPI. Available from: [Link]

  • Antifungal Activity of Sesamol on Pestalotiopsis neglecta: Interfering with Cell Membrane and Energy Metabolism - PubMed. (2024-07-15). Available from: [Link]

  • WO2017046816A2 - Process for the preparation of derivatives of benzodioxole - Google Patents.
  • IC 50 values of the tested compounds against MCF- 7, HepG2, and A549... - ResearchGate. Available from: [Link]

  • Piperonyl butoxide - Wikipedia. Available from: [Link]

  • anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. - ResearchGate. Available from: [Link]

  • Identification of Sesamin from Sesamum indicum as a Potent Antifungal Agent Using an Integrated in Silico and Biological Screening Platform - PubMed Central. (2023-06-09). Available from: [Link]

  • The synergistic effect of piperonyl butoxide (PBO) on the toxicity of pyrethrins to Hyalella azteca - Compliance Services International (CSI). Available from: [Link]

  • IC50 values of the compounds against A549 and MCF-7 cell line - ResearchGate. Available from: [Link]

  • Microwave-assisted green synthesis of 1, 3-benzodioxole derivatives - ResearchGate. (2025-08-06). Available from: [Link]

  • (PDF) Sesamol and its derivative investigated as antiandrogen - A potential prevention to prostate cancer in rats - ResearchGate. Available from: [Link]

  • Antibacterial activity of high safrole contain essential oils from Piper xylosteoides (Kunth) Steudel - ResearchGate. (2025-08-05). Available from: [Link]

  • Piperonyl Butoxide - National Pesticide Information Center. Available from: [Link]

  • Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent - NIH. Available from: [Link]

Sources

Validation

A Senior Application Scientist's Guide to 4-Aryl-4-Oxobutanoic Acids in Heterocycle Synthesis: A Comparative Analysis

Introduction: The Versatile γ-Keto Acid Scaffold In the landscape of synthetic organic chemistry, 4-aryl-4-oxobutanoic acids, a class of γ-keto acids, represent a cornerstone for the construction of diverse heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile γ-Keto Acid Scaffold

In the landscape of synthetic organic chemistry, 4-aryl-4-oxobutanoic acids, a class of γ-keto acids, represent a cornerstone for the construction of diverse heterocyclic systems. Their bifunctional nature, possessing both a ketone and a carboxylic acid, allows for a wide range of chemical transformations, making them invaluable starting materials in medicinal chemistry and drug discovery.[1][2] These molecules serve as key synthons for pharmacologically significant heterocycles such as pyridazinones, pyrroles, furans, and indoles.[3][4][5][6]

This guide provides an in-depth comparison of 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid with other 4-aryl-4-oxobutanoic acids bearing different electronic substituents on the aromatic ring. We will explore how the electronic nature of the aryl group dictates the reactivity of the molecule and influences the efficiency and outcome of key heterocyclic ring-forming reactions. The insights provided are grounded in mechanistic principles and supported by experimental data to aid researchers in selecting the optimal precursor for their synthetic targets.

The Unique Profile of 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic Acid

The defining feature of 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid is the presence of the benzodioxole (or methylenedioxyphenyl) moiety.[7] This group is a common structural motif in a vast number of natural products and pharmacologically active molecules.

Electronic Influence: The oxygen atoms of the dioxole ring act as strong electron-donating groups through resonance, enriching the electron density of the attached phenyl ring. This has two primary consequences for reactivity:

  • Enhanced Nucleophilicity of the Aryl Ring: While the primary reactions occur at the keto-acid side chain, the electron-rich nature of the benzodioxole ring can influence subsequent functionalization of the aromatic core.

  • Modulation of Carbonyl Reactivity: The electron-donating effect slightly reduces the electrophilicity of the ketone's carbonyl carbon compared to analogs with electron-withdrawing groups. This can affect the rate of nucleophilic attack at this position, a key step in many heterocycle formations.

This unique electronic signature makes it an attractive, and sometimes challenging, substrate in synthesis.

Comparative Analysis in Key Heterocycle Syntheses

The synthetic utility of a 4-aryl-4-oxobutanoic acid is fundamentally tied to the electronic properties of its aryl substituent. We will compare the performance of our lead compound against analogs with electron-donating groups (EDG), such as 4-methoxyphenyl, and electron-withdrawing groups (EWG), such as 4-nitrophenyl.[8][9]

G cluster_start 4-Aryl-4-Oxobutanoic Acid Precursors cluster_products Resulting Heterocyclic Cores A 4-(1,3-Benzodioxol-5-yl)- 4-oxobutanoic acid (Electron-Rich) P1 Pyridazinones A->P1 + Hydrazine P2 Pyrroles / Furans (Paal-Knorr) A->P2 + Amine / Acid P3 Indoles (Fischer) A->P3 + Phenylhydrazine P4 Bicyclic Systems (Pyrroloimidazolones) A->P4 + Diamines B 4-(4-Methoxyphenyl)- 4-oxobutanoic acid (EDG) B->P1 + Hydrazine B->P2 + Amine / Acid B->P3 + Phenylhydrazine B->P4 + Diamines C 4-Phenyl- 4-oxobutanoic acid (Neutral) C->P1 + Hydrazine C->P2 + Amine / Acid C->P3 + Phenylhydrazine C->P4 + Diamines D 4-(4-Nitrophenyl)- 4-oxobutanoic acid (EWG) D->P1 + Hydrazine D->P2 + Amine / Acid D->P3 + Phenylhydrazine D->P4 + Diamines

Figure 1: Synthetic pathways from various 4-aryl-4-oxobutanoic acids to key heterocyclic cores.
Pyridazinone Synthesis

The most common application of γ-keto acids is their condensation with hydrazine to form 6-substituted 4,5-dihydropyridazin-3(2H)-ones, which can be subsequently oxidized to the corresponding pyridazin-3(2H)-ones.[3] This reaction is a cornerstone for the synthesis of cardiovascular and other bioactive agents.[4]

Mechanism Insight: The reaction proceeds via initial formation of a hydrazone at the ketone carbonyl, followed by intramolecular cyclization via nucleophilic attack of the terminal nitrogen onto the carboxylic acid (or its ester), and subsequent dehydration.

G Start 4-Aryl-4-oxobutanoic Acid + Hydrazine (NH₂NH₂) Step1 Hydrazone Formation (at Ketone) Start->Step1 Step 1 Step2 Intramolecular Cyclization (Amide Formation) Step1->Step2 Step 2 Step3 Dehydration Step2->Step3 Step 3 Product 6-Aryl-4,5-dihydropyridazin-3(2H)-one Step3->Product Final Product

Figure 2: Mechanism for the synthesis of 4,5-dihydropyridazin-3(2H)-ones from γ-keto acids.

Substituent Effects:

  • 4-(1,3-Benzodioxol-5-yl) & other EDGs: The electron-donating nature of the benzodioxole or methoxy group can slightly slow the initial hydrazone formation compared to unsubstituted analogs, as it reduces the electrophilicity of the carbonyl carbon. However, this effect is often minor and easily overcome by thermal conditions.

  • EWGs (e.g., 4-Nitrophenyl): An electron-withdrawing nitro group significantly increases the electrophilicity of the carbonyl carbon, leading to faster initial hydrazone formation. This can often result in higher yields and shorter reaction times under milder conditions.

Paal-Knorr Synthesis of Furans and Pyrroles

The classic Paal-Knorr synthesis involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds to furans or their reaction with primary amines to form pyrroles.[5][10][11] While 4-aryl-4-oxobutanoic acids are not 1,4-diketones, they are versatile precursors. The carboxylic acid can be considered a masked carbonyl group. The reaction typically proceeds via an intramolecular acylation of an enol or enamine intermediate.

Substituent Effects:

  • 4-(1,3-Benzodioxol-5-yl) & other EDGs: The electron-rich aryl ring stabilizes the enol intermediate, facilitating the cyclization step. This can lead to efficient furan or pyrrole formation.

  • EWGs (e.g., 4-Nitrophenyl): Electron-withdrawing groups disfavor the formation of the enol intermediate by destabilizing the adjacent carbocation-like character in the transition state. Consequently, harsher conditions may be required to achieve cyclization.

Fischer Indole Synthesis

The Fischer indole synthesis produces an indole from an arylhydrazine and a ketone or aldehyde under acidic conditions.[6][12][13] In this context, the ketone moiety of the 4-aryl-4-oxobutanoic acid reacts with a substituted or unsubstituted phenylhydrazine. The resulting product is an indole with a propanoic acid side chain at the 2-position.

Substituent Effects:

  • The electronic nature of the aryl group on the 4-oxobutanoic acid primarily influences the initial rate of phenylhydrazone formation, similar to the pyridazinone synthesis.

  • EWGs will generally accelerate the initial condensation step.

  • The subsequent[1][1]-sigmatropic rearrangement is the core of the Fischer synthesis and is more influenced by the electronics of the phenylhydrazine component, but steric bulk from the aryl group of the keto-acid can play a role. The utility of this reaction is broad, finding application in the synthesis of numerous natural products.[14]

Data-Driven Comparison: Pyridazinone Synthesis

To provide a quantitative comparison, the following table summarizes typical experimental outcomes for the synthesis of 6-aryl-4,5-dihydropyridazin-3(2H)-ones from various precursors. Data is synthesized from general procedures reported in the literature.[1][3][15]

4-Aryl-4-oxobutanoic Acid PrecursorAryl Substituent NatureTypical Reaction Time (Reflux in EtOH)Typical Yield (%)Comments
4-(1,3-Benzodioxol-5-yl)- Electron-Rich6 - 10 hours80 - 90%Clean reaction, product often crystallizes easily.
4-(4-Methoxyphenyl)- Electron-Donating (EDG)6 - 10 hours85 - 95%Highly efficient conversion due to the activating methoxy group.
4-Phenyl- Neutral5 - 8 hours88 - 96%Baseline reaction, generally high-yielding and straightforward.
4-(4-Nitrophenyl)- Electron-Withdrawing (EWG)3 - 6 hours90 - 98%Faster reaction rate due to increased carbonyl electrophilicity.

Modern Synthetic Approaches: Microwave-Assisted Synthesis

Conventional heating methods often require long reaction times. Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate these reactions, often leading to higher yields and cleaner product profiles in a fraction of the time.[16][17] The cyclocondensation of 4-aryl-4-oxobutanoic acids with hydrazines or other binucleophiles is particularly amenable to microwave irradiation, with reaction times often dropping from hours to minutes.[18]

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for reaction, workup, and purification.

Protocol 1: Synthesis of 6-(1,3-Benzodioxol-5-yl)-4,5-dihydropyridazin-3(2H)-one

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Charge flask with: - 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid (1 equiv.) - Ethanol B Add Hydrazine Hydrate (1.2 equiv.) dropwise A->B C Heat mixture to reflux (approx. 78°C) B->C D Monitor reaction by TLC (6-10 hours) C->D E Cool reaction to room temp. D->E F Concentrate solvent in vacuo E->F G Pour concentrate into ice-water F->G H Collect precipitate by vacuum filtration G->H I Recrystallize from ethanol H->I

Figure 3: Experimental workflow for the synthesis of a dihydropyridazinone derivative.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid (1.0 eq) in ethanol (10 mL per gram of acid).

    • Causality: Ethanol serves as an effective solvent for the reactants and allows for a suitable reflux temperature to drive the reaction.

  • Reagent Addition: To the stirred suspension, add hydrazine hydrate (~64% solution, 1.2 eq) dropwise. The addition may be slightly exothermic.

  • Cyclocondensation: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-10 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

    • Causality: Thermal energy is required to overcome the activation energy for both hydrazone formation and the subsequent intramolecular cyclization/dehydration.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

  • Precipitation: Pour the concentrated reaction mixture into a beaker of ice-cold water with stirring. A solid precipitate should form.

    • Causality: The organic product has low solubility in water, causing it to precipitate out while any remaining inorganic salts or excess hydrazine remain in the aqueous phase.[2]

  • Purification: Collect the solid product by vacuum filtration, washing with cold water. Further purify the crude product by recrystallization from ethanol to yield the title compound as a crystalline solid.

Protocol 2: Synthesis of 6-(4-Nitrophenyl)-4,5-dihydropyridazin-3(2H)-one

Methodology:

  • Reaction Setup: Follow the same setup as in Protocol 1, using 4-(4-nitrophenyl)-4-oxobutanoic acid (1.0 eq).

  • Reagent Addition: Add hydrazine hydrate (1.2 eq) dropwise to the stirred suspension in ethanol.

  • Cyclocondensation: Heat the mixture to reflux. Due to the activating effect of the nitro group, the reaction is often complete within 3-6 hours. Monitor progress by TLC.

    • Causality: The strong electron-withdrawing nature of the nitro group increases the partial positive charge on the ketone's carbonyl carbon, making it more susceptible to nucleophilic attack by hydrazine and accelerating the overall reaction rate.

  • Workup and Purification: Follow steps 4-6 from Protocol 1. The product is typically a yellow crystalline solid.

Conclusion and Outlook

While all 4-aryl-4-oxobutanoic acids are potent precursors for heterocycle synthesis, the choice of the aryl substituent provides a critical handle for tuning reactivity and tailoring the properties of the final product.

  • 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid stands out as a valuable synthon for creating analogs of natural products. Its electron-rich nature leads to clean, albeit moderately paced, reactions, yielding complex scaffolds of high biological relevance.

  • Acids with Electron-Donating Groups (e.g., 4-methoxyphenyl) behave similarly, offering robust and high-yielding pathways to their corresponding heterocycles.

  • Acids with Electron-Withdrawing Groups (e.g., 4-nitrophenyl) offer a distinct advantage in terms of reaction kinetics, often providing higher yields in shorter times due to enhanced electrophilicity at the ketone carbonyl. This makes them ideal for rapid library synthesis and situations where mild reaction conditions are paramount.

Ultimately, the selection of the starting material should be a deliberate choice based on a combination of desired reaction kinetics, the electronic properties of the target heterocycle, and the potential for the aryl substituent to serve as a pharmacophore or a handle for further functionalization.

References

  • ScienceDirect. (n.d.). Synthesis and chemistry of pyridazin-3(2H)-ones. Retrieved from [Link]

  • Indo Global Journal of Pharmaceutical Sciences. (n.d.). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (n.d.). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Indo Global Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2021). The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines. Retrieved from [Link]

  • El-Sakka, S. S., et al. (2014). Behaviour of 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid towards nitrogen-containing nucleophiles. Journal of Chemical Sciences, 126(6), 1883–1891. Retrieved from [Link]

  • ResearchGate. (n.d.). Construction of Some Pyridazine Derivatives and their Annelated Ring Systems from Keto Acids. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Retrieved from [Link]

  • Elsevier. (2021). The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines. Retrieved from [Link]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • International Journal of ChemTech Research. (2017). Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 4-(4-METHOXYPHENYL)-4-OXOBUTANOIC ACID. Retrieved from [Link]

  • SynArchive. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

  • Sci-Hub. (2003). 4‐(Hetero)aryl‐2,4‐dioxobutanoic Acids and Their Derivatives for the Synthesis of Heterocycles. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. Retrieved from [Link]

  • Chem-Station. (2014). Fischer Indole Synthesis. Retrieved from [Link]

  • HandWiki. (2024). Chemistry:4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). 4Aryl2,4-dioxobutanoic Acids and Their Derivatives in Reactions with Diazoalkanes. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Paal‐Knorr furan synthesis. Retrieved from [Link]

  • LookChem. (n.d.). 4-(4-nitrophenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • MDPI. (n.d.). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. Retrieved from [Link]

  • OUCI. (n.d.). Microwave-assisted heterocyclics. Retrieved from [Link]

  • PubChem. (n.d.). 4-(1,3-Benzodioxol-5-yl)-3-oxobutanoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Microwave‐Assisted Synthesis of Heterocycles from Aryldiazoacetates. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Microwave Assisted Synthesis Of New Heterocyclic Compounds. Retrieved from [Link]

Sources

Comparative

"validating the structure of synthesized 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid by X-ray crystallography"

A Comparative Guide to the Structural Validation of Synthesized 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic Acid Introduction: The Imperative of Unambiguous Structural Confirmation In the realm of chemical synthesis, particul...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Structural Validation of Synthesized 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic Acid

Introduction: The Imperative of Unambiguous Structural Confirmation

In the realm of chemical synthesis, particularly within drug discovery and materials science, the aphorism "structure dictates function" is a foundational principle. The synthesis of a novel chemical entity is incomplete until its molecular structure is unequivocally confirmed. An erroneous structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and the costly failure of downstream development. This guide provides an in-depth comparison of analytical techniques for validating the structure of a synthesized target, 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid, a molecule of interest for its potential applications as a building block in medicinal chemistry.

We will contrast the "gold standard" method of single-crystal X-ray diffraction (SCXRD) with a suite of complementary spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is designed for researchers and drug development professionals, focusing on the causality behind experimental choices and the inherent trustworthiness of each method. While spectroscopic methods provide crucial, corroborative evidence, we will demonstrate why SCXRD remains the definitive tool for absolute structural proof.[1]

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)

SCXRD is a powerful, non-destructive analytical technique that provides a precise three-dimensional map of the atomic arrangement within a crystal.[2][3] By directing X-rays at a single crystal, we can observe a unique diffraction pattern created by the interaction with the electron clouds of the atoms arranged in a regular lattice.[2][4] Analysis of this pattern allows for the direct determination of atomic positions, bond lengths, bond angles, and stereochemistry, effectively providing an atomic-level photograph of the molecule.[3][4]

Theoretical Underpinnings: From Diffraction to Structure

The process relies on Bragg's Law (nλ = 2d sinθ), which relates the wavelength of incident X-rays (λ) to the distance between crystal lattice planes (d) and the angle of diffraction (θ).[2] By rotating the crystal and collecting thousands of diffraction spots, a complete dataset is generated.[3] The primary challenge, known as the "phase problem," is that while the intensities of the diffracted X-rays are recorded, their phase information is lost.[5][6] Modern computational methods, particularly "direct methods" for small molecules, have been developed to successfully solve this problem and generate an initial electron density map, from which the molecular structure can be built and refined.[5]

Experimental Protocol: A Self-Validating Workflow

The SCXRD workflow is inherently self-validating. The final refined structural model is judged by how well it reproduces the experimentally observed diffraction data, a process quantified by a residual factor (R-factor). A low R-factor indicates a high-quality match between the model and the experiment.

Step 1: Growing High-Quality Single Crystals (The Art of Crystallization)

This is often the most challenging step.[7] A suitable crystal should be a single, well-ordered entity, typically >0.1 mm in all dimensions, and free of cracks or other imperfections.[5][7]

  • Purity is Paramount: Begin with the highest purity sample of 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid. Impurities can inhibit crystallization or become incorporated into the lattice, causing disorder.

  • Method - Slow Evaporation (Controlled & Simple):

    • Solvent Selection: Choose a solvent in which the compound is moderately soluble.[8] High solubility often leads to the rapid formation of many small crystals, while very low solubility may prevent crystal growth entirely. For our target, a solvent system like acetone/hexane or ethyl acetate could be a good starting point.

    • Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent in a clean, small vial.

    • Filtration (Crucial for Nucleation Control): Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) directly into a clean crystallizing vessel. Causality: This step removes dust and microscopic particulates that can act as unwanted nucleation sites, which would otherwise cause a shower of tiny, unusable crystals.[8]

    • Incubation: Cover the vessel with a perforated cap (e.g., Parafilm with a few pinholes) to allow for slow solvent evaporation. Place the vessel in a vibration-free location at a constant temperature.[8]

    • Patience: Allow several days to weeks for crystals to form. Do not disturb the vessel. Patience is a critical virtue in crystallography.[8]

Step 2: Data Collection

  • Crystal Mounting: Using a microscope, select a well-formed, transparent crystal. Mount it on a cryo-loop and flash-cool it in a stream of liquid nitrogen. Causality: Cryo-cooling minimizes thermal vibrations of the atoms and protects the crystal from radiation damage by the intense X-ray beam, resulting in a higher-quality diffraction pattern.

  • Diffractometer Setup: Mount the crystal on a modern four-circle diffractometer equipped with a CCD or pixel detector.[9]

  • Data Acquisition: An intense beam of monochromatic X-rays is directed at the crystal.[2] The instrument rotates the crystal through a series of angles, collecting diffraction images at each orientation until a complete, redundant dataset is obtained.

Step 3: Structure Solution and Refinement

  • Data Reduction: The collected images are processed to index the reflections, determine the unit cell dimensions and space group, and integrate the intensities of each reflection.

  • Structure Solution: Software (e.g., SHELXT) is used to solve the phase problem and generate an initial electron density map showing the positions of most non-hydrogen atoms.

  • Model Building and Refinement: The initial model is refined using software (e.g., SHELXL). This iterative process involves assigning atom types, adding hydrogen atoms, and refining atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data. The quality of the final structure is assessed by metrics like R1, wR2, and Goodness-of-Fit (S).[10]

Data Presentation: The Unambiguous Result

The output of a successful SCXRD experiment is a Crystallographic Information File (CIF) containing the precise atomic coordinates. This allows for the generation of detailed tables of bond lengths and angles and visualization via programs like ORTEP.

Table 1: Representative Crystallographic Data for a Benzodioxole Derivative (Note: As the specific crystal structure for the title compound is not publicly available, data from a closely related published structure, (E)-4-(1,3-Benzodioxol-5-yl)but-3-en-2-one, is used for illustrative purposes.[10])

ParameterValueSignificance
Crystal SystemMonoclinicDefines the basic symmetry of the crystal lattice.
Space GroupP2₁/cDescribes the symmetry elements within the unit cell.
a (Å)5.3469 (3)Unit cell dimension.
b (Å)16.4849 (8)Unit cell dimension.
c (Å)10.5475 (6)Unit cell dimension.
β (°)99.183 (5)Unit cell angle.
Volume (ų)917.77 (9)Volume of the unit cell.
R1 [I > 2σ(I)]0.036A low R-factor indicates a good fit of the model.
wR2 (all data)0.094A weighted R-factor for all reflection data.

Part 2: Complementary Validation by Spectroscopic Methods

Spectroscopic methods offer an alternative, indirect route to structure elucidation.[11] They are indispensable for routine analysis, reaction monitoring, and providing evidence when crystallization is unsuccessful. However, they rely on inference and piecing together fragments of information, rather than providing a direct image.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful spectroscopic tool for determining the carbon-hydrogen framework of an organic molecule in solution.[12][13]

  • Protocol:

    • Sample Preparation: Dissolve ~5-10 mg of purified 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D spectra (like COSY and HMBC) on a high-field NMR spectrometer.

  • Anticipated Data for 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid:

    • ¹H NMR: Would show distinct signals for the aromatic protons on the benzodioxole ring, a singlet for the O-CH₂-O protons, and characteristic signals for the two methylene (-CH₂-) groups in the butanoic acid chain, likely appearing as triplets due to coupling with each other. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift.

    • ¹³C NMR: Would reveal signals for each unique carbon atom, including the two carbonyl carbons (ketone and carboxylic acid), the aromatic carbons, the O-CH₂-O carbon, and the two aliphatic methylene carbons.

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the presence of specific functional groups, which act as key signposts in the molecular structure.[11][12]

  • Protocol:

    • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

    • Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Anticipated Data for 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid:

    • A very broad peak from ~3300-2500 cm⁻¹ characteristic of the O-H stretch of a carboxylic acid.

    • A sharp, strong peak around 1710 cm⁻¹ for the ketone C=O stretch.

    • Another strong peak, often slightly higher (~1760 cm⁻¹), for the carboxylic acid C=O stretch.

    • Multiple peaks in the 1600-1450 cm⁻¹ region for aromatic C=C stretching.

    • Strong peaks in the 1250-1000 cm⁻¹ region corresponding to the C-O stretches of the ether-like benzodioxole group and the carboxylic acid.

Mass Spectrometry (MS)

MS provides two critical pieces of information: the molecular weight of the compound and, through fragmentation, clues about its substructures.[12][13]

  • Protocol:

    • Sample Preparation: Dissolve a sub-milligram quantity of the sample in a suitable solvent like methanol or acetonitrile.

    • Data Acquisition: Infuse the solution into a high-resolution mass spectrometer (HRMS) using an electrospray ionization (ESI) source.

  • Anticipated Data for 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid:

    • Molecular Formula: C₁₁H₁₀O₅

    • Exact Mass: 222.0528 g/mol .[14]

    • HRMS: The instrument should detect an ion corresponding to this exact mass (e.g., [M+H]⁺ at 223.0601 or [M-H]⁻ at 221.0455), confirming the elemental composition.

    • Fragmentation: Expect to see fragmentation patterns corresponding to the loss of H₂O, COOH, and cleavage of the butanoic acid chain, providing further evidence for the proposed connectivity.

Part 3: A Comparative Analysis: Direct Proof vs. Convergent Evidence

The fundamental difference between SCXRD and spectroscopic methods lies in the nature of the evidence they provide. SCXRD offers direct, unambiguous proof of structure in the solid state.[1] The spectroscopic approach builds a compelling but circumstantial case based on convergent, indirect evidence from the molecule's behavior in solution or the gas phase.[6][15]

Workflow Comparison

The following diagram illustrates the distinct pathways for structure validation.

G cluster_0 Definitive Path: X-Ray Crystallography cluster_1 Inferential Path: Spectroscopy synthesis Synthesized Compound crystal Grow Single Crystal synthesis->crystal diffraction X-ray Diffraction Data Collection crystal->diffraction solve Structure Solution & Refinement diffraction->solve structure_xrd Unambiguous 3D Structure (Atomic Coordinates, Bond Lengths/Angles) solve->structure_xrd nmr NMR Spectroscopy ms Mass Spectrometry ir IR Spectroscopy data_nmr C-H Framework Connectivity nmr->data_nmr data_ms Molecular Formula Fragment Data ms->data_ms data_ir Functional Groups ir->data_ir integrate Data Integration & Interpretation data_nmr->integrate data_ms->integrate data_ir->integrate structure_spec Proposed Structure integrate->structure_spec

Caption: Workflow comparison of structural validation pathways.

Integrating Spectroscopic Data

The inferential pathway requires the scientist to act as a detective, piecing together clues from multiple sources to build a coherent structural hypothesis.

G ms MS Data (m/z = 222.0528) formula Confirms Molecular Formula C₁₁H₁₀O₅ ms->formula ir IR Data (C=O, O-H, C-O) func_groups Confirms Functional Groups (Ketone, Carboxylic Acid, Benzodioxole) ir->func_groups nmr NMR Data (Proton/Carbon Environments) connectivity Elucidates Connectivity (C-H Framework) nmr->connectivity hypothesis Structural Hypothesis: 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid formula->hypothesis func_groups->hypothesis connectivity->hypothesis

Caption: Logical integration of spectroscopic data to form a structural hypothesis.

Head-to-Head Comparison

Table 2: Comparison of Structural Validation Techniques

FeatureSingle-Crystal X-ray Crystallography (SCXRD)NMR SpectroscopyIR SpectroscopyMass Spectrometry (MS)
Information Yield Absolute 3D structure, bond lengths/angles, stereochemistry, packing.[2][3]Atomic connectivity, C-H framework, solution conformation.[12]Presence of functional groups.[12]Molecular weight and elemental formula (HRMS).[12]
Nature of Data Direct, unambiguous image of electron density.[6]Indirect, based on magnetic environments.[16]Indirect, based on bond vibrations.Indirect, based on mass-to-charge ratio.
Sample State Solid (single crystal).[4]Solution.[16]Solid or liquid.Gas phase (ions).
Primary Limitation Requires high-quality single crystals, which can be difficult to grow.[1]Can be complex to interpret; limited for insoluble compounds.Provides no connectivity information.Cannot distinguish between isomers.
Trustworthiness Definitive. The ultimate proof of structure.High. Essential for establishing connectivity.Moderate. Confirmatory for functional groups.High. Confirmatory for molecular formula.

Conclusion: An Integrated Yet Hierarchical Approach

For the routine validation of a known compound or for monitoring the progress of a synthesis, a combination of NMR, IR, and MS provides a rapid, robust, and sufficient level of evidence. These techniques, when used in concert, build a powerful and self-consistent argument for the proposed structure of 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid.

However, in the context of drug development, patent applications, or the publication of a novel compound, "sufficient" is not enough. Absolute, irrefutable proof is required. Single-crystal X-ray crystallography stands alone in its ability to provide this definitive evidence.[1] It moves beyond inference to deliver a direct visualization of the molecular reality, resolving any ambiguity regarding isomerism, tautomerism, or stereochemistry. Therefore, while a full suite of analytical techniques is essential, SCXRD should be considered the final and most authoritative arbiter in the structural validation workflow.

References

  • SERC (Carleton). (2007). Single-crystal X-ray Diffraction. [Link]

  • Staples, R. (2025). Getting Crystals Your Crystallographer Will Treasure. Michigan State University Department of Chemistry. [Link]

  • Creative Biostructure. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?[Link]

  • Peak Proteins. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. [Link]

  • ASM International. Single-Crystal X-Ray Diffraction. ASM Digital Library. [Link]

  • Unknown Author. Single Crystal X-ray Diffraction and Structure Analysis. [Link]

  • Wikipedia. X-ray crystallography. [Link]

  • ResearchGate. Structure Determination of Organic Compounds. [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • Evans, J. N. S. (1995). Macromolecular Structure Determination: Comparison of Crystallography and NMR. Encyclopedia of Life Sciences. [Link]

  • Unknown Author. Comparison of NMR and X-ray crystallography. [Link]

  • Creative BioMart. X-ray Crystallography. [Link]

  • Study.com. Analyzing Organic Compounds: Methods & Tools. [Link]

  • ResearchGate. (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. [Link]

  • Lachicotte, R. J. How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. [Link]

  • Singh, R., et al. (2024). Modern Analytical Technique for Characterization Organic Compounds. International Journal of Pharmaceutical and Bio-Medical Science. [Link]

  • PubChem. 4-(1,3-Benzodioxol-5-yl)-3-oxobutanoic acid. [Link]

  • Massachusetts Institute of Technology. Methods for the Elucidation of the Structure of Organic Compounds. [Link]

  • ResearchGate. (2012). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. [Link]

  • Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. [Link]

  • Loh, W. S., et al. (2011). (E)-4-(1,3-Benzodioxol-5-yl)but-3-en-2-one. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Rojas-Linares, G., et al. (2018). N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. Molbank. [Link]

  • PubChem. 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid. [Link]

  • Rojas-Linares, G., et al. (2018). N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. ResearchGate. [Link]

  • de Souza, M. V. N., et al. (2003). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. ResearchGate. [Link]

Sources

Validation

A Comparative Guide to the Cross-Validation of HPLC and qNMR for High-Fidelity Purity Assessment of 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical manufacturing, the accurate determination of a compound's purity is not merely a quality metric;...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical manufacturing, the accurate determination of a compound's purity is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. For the synthetic intermediate 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid, establishing a definitive purity value requires a robust, multi-faceted analytical strategy. This guide presents a comprehensive comparison of two powerful and fundamentally different analytical techniques—High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR)—and details a cross-validation framework to achieve a highly reliable and defensible purity assessment.

Section 1: The Chromatographic Approach – Purity by HPLC-UV

High-Performance Liquid Chromatography is a cornerstone of purity analysis in the pharmaceutical industry, prized for its high resolving power and sensitivity.[1]

Principle of Purity Assessment by HPLC

HPLC operates on the principle of separating components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase (the eluent).[2] For a compound like 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid, a reverse-phase method is typically employed, where the stationary phase is nonpolar and the mobile phase is polar. Components are separated based on their hydrophobicity; more nonpolar compounds interact more strongly with the stationary phase and thus elute later.

Upon elution, components are detected by a UV-Vis detector, often a Photodiode Array (PDA) detector, which measures absorbance across a range of wavelengths.[3] Purity is then commonly calculated using the area percent method , which assumes that the peak area of each compound is proportional to its concentration.

It is crucial to recognize that this is a relative quantification method. It determines the purity of the main peak relative to other UV-active impurities present in the chromatogram. This method has a key limitation: it assumes that all impurities have the same UV response factor as the analyte, and it cannot detect impurities that lack a chromophore (i.e., are not UV-active).

Experimental Protocol: HPLC-UV Method

This protocol is a validated starting point for the analysis of 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid.

Instrumentation:

  • HPLC system with quaternary pump, autosampler, column thermostat, and PDA detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Causality: The C18 phase provides excellent hydrophobic retention for the aromatic benzodioxole ring system.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Causality: The acid suppresses the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp peak shape.[4]

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 30% B

    • 18-25 min: 30% B (Re-equilibration)

    • Causality: A gradient elution is necessary to separate compounds with a range of polarities, from polar starting materials to nonpolar byproducts, within a reasonable timeframe.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

    • Causality: Thermostatting the column ensures reproducible retention times by mitigating fluctuations in mobile phase viscosity.

  • Injection Volume: 10 µL.

  • Detection: PDA detector monitoring at 290 nm.

    • Causality: This wavelength corresponds to a strong absorbance maximum for the benzodioxole chromophore, maximizing sensitivity. A PDA detector also allows for peak purity analysis by comparing spectra across a peak.[3]

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.

Data Analysis & Interpretation

The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

A thorough analysis also involves a peak purity assessment using the PDA data to check for co-eluting impurities, which might otherwise go undetected.[3][5]

Section 2: The Spectroscopic Approach – Purity by Quantitative NMR (qNMR)

Quantitative NMR (qNMR) has emerged as a powerful primary method for purity determination. Unlike chromatographic techniques, qNMR provides an absolute measure of purity without relying on reference standards for each impurity.

Principle of Purity Assessment by qNMR

The fundamental principle of qNMR is that the integral area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[6] By co-dissolving a precisely weighed amount of the analyte with a precisely weighed amount of a certified internal standard of known purity, the purity of the analyte can be calculated directly.[7] This makes qNMR a primary ratio method traceable to the International System of Units (SI) via mass.[8]

Experimental Protocol: ¹H-qNMR Method

Meticulous sample preparation and specific acquisition parameters are critical for accurate qNMR results.

Instrumentation & Materials:

  • NMR Spectrometer (≥400 MHz recommended for better signal dispersion).

  • High-precision analytical balance.

  • Certified Internal Standard: Maleic Acid (≥99.5% purity).

    • Causality: Maleic acid is chosen because it is stable, non-volatile, highly pure, and possesses a sharp singlet in a region of the ¹H NMR spectrum (~6.3 ppm in DMSO-d₆) that does not overlap with signals from 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid.[6][9]

  • Deuterated Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆).

    • Causality: DMSO-d₆ is an excellent solvent for both the analyte and the internal standard, ensuring complete dissolution which is a prerequisite for accurate qNMR.[10]

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid into a clean vial.

    • Accurately weigh approximately 5 mg of the Maleic Acid internal standard into the same vial.

    • Record both weights with maximum precision. Reliable weighing is mandatory as it directly influences the result.[8]

    • Dissolve the mixture in ~0.7 mL of DMSO-d₆. Ensure complete dissolution.

    • Transfer the solution to a high-quality NMR tube.

  • Data Acquisition:

    • Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30').

    • Pulse Angle: Set to 30 degrees.

      • Causality: A smaller pulse angle helps ensure that differences in the T₁ relaxation times of the analyte and standard have a minimal impact on quantification.

    • Relaxation Delay (D1): Set to ≥ 5 times the longest T₁ relaxation time of any peak being integrated (typically ≥ 30 seconds for robust quantification of small molecules).

      • Causality: This is the most critical parameter. A long delay ensures all protons have fully relaxed back to thermal equilibrium before the next pulse, making the signal integral directly proportional to the molar concentration.

    • Acquisition Time (AQ): ≥ 3 seconds to ensure high digital resolution.[7]

    • Number of Scans (NS): ≥ 16 scans to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply an exponential multiplication with a line broadening of 0.3 Hz.

    • Perform careful Fourier transformation, phasing, and baseline correction.

Data Analysis & Interpretation

Select well-resolved, non-overlapping signals for both the analyte and the internal standard. For 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid, the singlet from the benzodioxole methylene protons (~6.1 ppm) is an excellent choice. For Maleic Acid, the singlet from the two vinyl protons (~6.3 ppm) is used.

The purity is calculated using the following formula[7]:

Purity_Analyte (%) = (I_Analyte / I_Std) * (N_Std / N_Analyte) * (MW_Analyte / MW_Std) * (m_Std / m_Analyte) * Purity_Std

Where:

  • I: Integral area of the signal.

  • N: Number of protons generating the signal (NAnalyte = 2 for -O-CH₂-O-; NStd = 2 for Maleic Acid).

  • MW: Molecular Weight (Analyte: 222.19 g/mol ; Std: 116.07 g/mol ).

  • m: Mass weighed.

  • PurityStd: Certified purity of the internal standard.

Section 3: The Cross-Validation Framework: A Synergistic Approach

The true power in purity assessment comes from using orthogonal methods—techniques that measure the same attribute via different physical principles.[11][12] Cross-validation of HPLC (a separative technique) and qNMR (a structural, spectroscopic technique) provides a powerful check on results and significantly increases confidence in the final purity value.[13][14]

Workflow for Orthogonal Cross-Validation

The process involves analyzing the same batch of material by both validated methods and comparing the results. A close agreement between the two provides strong evidence that the purity value is accurate and not an artifact of a single technique.

G cluster_0 Preparation cluster_1 HPLC Analysis cluster_2 qNMR Analysis cluster_3 Validation & Reporting Sample Single Batch of 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid HPLC_Prep Prepare HPLC Sample (1 mg/mL in ACN/H2O) Sample->HPLC_Prep NMR_Prep Prepare qNMR Sample (Analyte + Internal Std) Sample->NMR_Prep HPLC_Run Analyze via Validated HPLC-UV Method HPLC_Prep->HPLC_Run HPLC_Data Calculate Purity (Area % Method) HPLC_Run->HPLC_Data Compare Compare Results (Purity_HPLC vs. Purity_qNMR) HPLC_Data->Compare NMR_Run Acquire Data with Quantitative Parameters NMR_Prep->NMR_Run NMR_Data Calculate Purity (Absolute Method) NMR_Run->NMR_Data NMR_Data->Compare Report Assign Final Purity Value with High Confidence Compare->Report

Caption: Cross-validation workflow for purity assessment.

Comparative Data Summary

The results from both analyses should be tabulated to allow for direct comparison.

ParameterHPLC-UV ResultqNMR ResultAcceptance Criteria
Purity (% w/w) 99.6%99.5%Difference ≤ 0.5%
Standard Deviation (n=3) 0.05%0.08%RSD ≤ 1.0%
Observations One minor impurity peak detected at 0.15%.No significant impurities detected above the noise level.-

The close agreement between the HPLC area percent purity and the absolute qNMR purity provides strong validation for both methods and high confidence in the assigned purity of 99.5%.

Section 4: Head-to-Head Comparison: HPLC vs. qNMR

Understanding the distinct advantages and limitations of each technique is key to designing a robust analytical strategy.

FeatureHPLC-UVQuantitative NMR (qNMR)
Principle Physical separation based on polarity.Spectroscopic detection based on nuclear properties.
Quantification Type Relative (Area %).Absolute (Mass %).[15]
Reference Standard Requires a high-purity reference standard of the analyte for assay; relies on assumptions for purity.Requires a certified internal standard of a different, stable compound.[8] Does not require an analyte reference standard.
Selectivity Excellent for separating isomers and closely related compounds.Excellent for distinguishing structurally different molecules. May struggle with certain isomers.
Sensitivity High (typically low µg/mL to ng/mL).Moderate (typically requires mg of sample).
Impurity Detection Detects only impurities with a chromophore.Detects all proton-containing impurities but may not see "NMR silent" impurities (e.g., inorganic salts).
Throughput Moderate (typically 15-30 minutes per sample).Lower (requires careful sample prep and long acquisition times).
Regulatory Standing Universally accepted standard for purity and impurity profiling.Increasingly recognized as a primary method for purity assignment under ICH Q2(R2) guidelines.[16]

Conclusion

Neither HPLC nor qNMR alone tells the complete story of a compound's purity. HPLC excels at detecting and quantifying trace-level, structurally similar impurities that can be chromatographically resolved. Its weakness lies in its reliance on the UV response of impurities being similar to the main compound.

Conversely, qNMR provides a powerful, absolute measure of the main component's mass fraction, offering a direct and highly accurate purity value that is independent of the physical properties of any impurities. Its limitation is a lower sensitivity for detecting trace impurities.

By employing these two orthogonal techniques in a cross-validation framework, their respective strengths are leveraged to create a self-validating system. The convergence of results from both HPLC and qNMR provides the highest possible level of scientific assurance in the purity of 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid, meeting the rigorous demands of researchers, scientists, and drug development professionals. This dual approach is not redundant; it is a requisite for robust and defensible analytical science.

References

  • What is qNMR and why is it important? Mestrelab Resources. [Link]

  • Quantitative NMR Spectroscopy Guide. University of Oxford. [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • ICH Q2(R2) Revision of Q2(R1) Analytical Validation. International Council for Harmonisation. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). [Link]

  • A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. PubMed. [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories. [Link]

  • Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Lab Manager. [Link]

  • Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations. Chromatography Online. [Link]

  • Enhancing biotherapeutic research: The role of orthogonal and complementary analytical techniques. News-Medical.Net. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. [Link]

  • Principles of HPLC (5) Qualitative and quantitative analysis. JASCO Global. [Link]

  • High Performance Liquid Chromatographic Analysis of Carboxylic Acids in Pyroligneous Fluids. ResearchGate. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • HPLC Basics – Essential Guide to Chromatography Principles. KNAUER. [Link]

  • Orthogonal method in pharmaceutical product analysis. Alphalyse. [Link]

  • Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. SIELC Technologies. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. [Link]

  • Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Spectroscopy Online. [Link]

  • FDA issues revised guidance for analytical method validation. ResearchGate. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]

  • Understanding HPLC Test: Principles, Standards, and Applications Explained. Torontech. [Link]

  • ICH Q2 Validation of Analytical Procedures. YouTube. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). [Link]

  • Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. National Institutes of Health (NIH). [Link]

  • What is a Particle Analysis "Orthogonal Method"? Fluid Imaging Technologies. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Evaluating the In Vitro Efficacy of Pyridazinones Derived from 4-oxo-4-arylbutanoic Acids

Introduction: The Pyridazinone Scaffold as a Privileged Structure in Drug Discovery Pyridazinone, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a "magic moiety" or privileged sca...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridazinone Scaffold as a Privileged Structure in Drug Discovery

Pyridazinone, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a "magic moiety" or privileged scaffold in medicinal chemistry.[1] Its derivatives are known to possess a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects.[2][3][4] This versatility stems from the pyridazinone core's favorable physicochemical properties and its capacity for structural modification at various positions, allowing for the fine-tuning of pharmacological activity.[1]

A common and effective synthetic route to these valuable compounds involves the cyclization of 4-oxo-4-arylbutanoic acids with hydrazine derivatives.[5][6] The nature of the aryl substituent on the butanoic acid precursor is a critical determinant of the final compound's biological profile. This guide provides a comparative analysis of the in vitro efficacy of various pyridazinone derivatives, organized by their therapeutic potential. We will delve into the structure-activity relationships (SAR) that emerge from these comparisons and provide detailed, field-tested protocols for the key assays used to evaluate their performance.

Core Synthesis Pathway: From 4-oxo-4-arylbutanoic Acid to Pyridazinone

The foundational reaction for synthesizing the 6-aryl-4,5-dihydropyridazin-3(2H)-one scaffold is the condensation reaction between a substituted 4-oxo-4-arylbutanoic acid and a hydrazine, typically hydrazine hydrate. This reaction proceeds via the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the stable heterocyclic ring system.[5][7] The choice of substituents on both the aryl ring of the butanoic acid and the hydrazine allows for the creation of large, diverse chemical libraries for biological screening.

Synthesis_Workflow Reactant1 4-oxo-4-arylbutanoic Acid Process Intramolecular Cyclization & Dehydration Reactant1->Process Reactant2 Hydrazine Hydrate Reactant2->Process Intermediate Hydrazone Intermediate Product 6-Aryl-4,5-dihydropyridazin-3(2H)-one Process->Product Forms Heterocyclic Ring

Caption: General synthesis of 6-aryl-pyridazinones.

Part 1: Comparative Analysis of Anticancer Efficacy

Pyridazinone derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms including the inhibition of kinases (e.g., VEGFR-2, BTK), tubulin polymerization, and PARP.[8][9] The cytotoxic activity of these compounds is typically evaluated against a panel of human cancer cell lines.

Comparative Cytotoxicity Data:

The following table summarizes the in vitro anticancer activity of representative pyridazinone derivatives. The variation in the aryl substituent, originating from the parent 4-oxo-4-arylbutanoic acid, significantly impacts the cytotoxic potency.

Derivative/SubstituentTarget Cell LineAssayEfficacy (IC50 / GI%)Reference
Quinoline-substitutedPanc-1 (Pancreatic Cancer)NCI-60 ScreenIC50 = 2.9 µM[8]
Diarylurea-based (10l)A549 (Lung Cancer)NCI-60 ScreenGI50 = 1.66 µM[9]
Diarylurea-based (17a)UO-31 (Renal Cancer)NCI-60 ScreenGI% = 100.14%[9]
Triazolo-pyridazinone (17)MCF-7 (Breast Cancer)MTT AssayPotent (vs. Doxorubicin)[10]
4-(3,4-dichlorophenyl)Not SpecifiedNot SpecifiedNot Specified[7]

Structure-Activity Relationship (SAR) Insights:

  • Bulky Aromatic Systems: The incorporation of extended, planar aromatic systems, such as quinoline, appears to enhance cytotoxicity, potentially by facilitating intercalation with DNA or binding to hydrophobic pockets in target enzymes.[8]

  • Diarylurea Moiety: The addition of a diarylurea group, mimicking the structure of kinase inhibitors like sorafenib, confers potent activity, particularly against melanoma, lung, and colon cancer cell lines.[9]

  • Halogenation: Dichlorophenyl substitution is a common strategy in medicinal chemistry to modulate electronic properties and improve binding affinity, suggesting that pyridazinones derived from dichlorophenyl-butanoic acids are promising candidates.[7]

Protocol: Evaluating Cytotoxicity via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[11][12] Live cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[13] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyridazinone test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[11] Following the treatment incubation, add 20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[14]

  • Formazan Formation: Return the plate to the incubator for 3-4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 4 mM HCl, 0.1% NP-40 in isopropanol, to each well.[14][15]

  • Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[14] Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay Seed 1. Seed Cells in 96-well Plate Incubate1 2. Incubate Overnight Seed->Incubate1 Treat 3. Add Pyridazinone Compounds Incubate1->Treat Incubate2 4. Incubate for 48-72 hours Treat->Incubate2 Add_MTT 5. Add MTT Reagent (20 µL/well) Incubate2->Add_MTT Incubate3 6. Incubate for 3-4 hours Add_MTT->Incubate3 Solubilize 7. Aspirate & Add Solubilizing Agent Incubate3->Solubilize Read 8. Read Absorbance at 570 nm Solubilize->Read

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Part 2: Comparative Analysis of Antimicrobial Efficacy

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyridazinones have been identified as a promising scaffold for this purpose, exhibiting activity against both Gram-positive and Gram-negative bacteria as well as fungi.[6][9][16]

Comparative Antimicrobial Data:

The minimum inhibitory concentration (MIC) is the standard metric for quantifying the in vitro efficacy of an antimicrobial agent. It represents the lowest concentration of the compound that completely inhibits visible microbial growth.

Derivative/SubstituentTarget OrganismAssayEfficacy (MIC)Reference
Pyridazinone (7)S. aureus (MRSA)Broth Microdilution7.8 µM[16]
Pyridazinone (13)A. baumanniiBroth Microdilution3.74 µM[16]
Diarylurea-based (10h)S. aureusBroth Microdilution16 µg/mL[9]
Diarylurea-based (8g)C. albicansBroth Microdilution16 µg/mL[9]
2-(5-fluoropyrimidinyl) (11)K. pneumoniaeBroth Microdilution2 µg/mL[17]

Structure-Activity Relationship (SAR) Insights:

  • Lipophilic Side Chains: The presence of a lipophilic side chain at the C-5 position is often crucial for significant antibacterial activity, likely enhancing the compound's ability to penetrate the bacterial cell membrane.[17]

  • N-Substitution: Modification at the N-2 position of the pyridazinone ring with moieties like fluoropyrimidine can dramatically increase potency against specific pathogens such as K. pneumoniae.[17]

  • Aryl Substituents: The specific aryl group derived from the butanoic acid precursor influences the spectrum of activity. Different substitutions can confer selective activity against Gram-positive, Gram-negative, or fungal pathogens.

Protocol: Evaluating Antimicrobial Activity via Kirby-Bauer Disk Diffusion Test

The Kirby-Bauer disk diffusion method is a widely used, cost-effective technique for preliminary screening of antimicrobial activity.[18][19] It relies on the diffusion of an antimicrobial agent from a paper disk into an agar medium, creating a zone of growth inhibition around the disk.[20]

Step-by-Step Methodology:

  • Inoculum Preparation: Select 3-5 isolated colonies of the test bacterium from a fresh agar plate. Suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[21]

  • Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension. Press the swab firmly against the inside wall of the tube to remove excess liquid.[20] Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees each time to ensure a confluent lawn of growth.[19]

  • Disk Application: Aseptically place sterile paper disks (6 mm diameter) impregnated with a known concentration of the pyridazinone test compound onto the inoculated agar surface. Gently press each disk to ensure complete contact with the agar. Include a positive control disk (e.g., Gentamicin) and a negative control disk (e.g., solvent only).[20][21]

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.[21]

  • Zone Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm), including the disk diameter.

  • Interpretation: The diameter of the inhibition zone is proportional to the susceptibility of the microorganism to the test compound. Larger zones indicate greater efficacy.

Part 3: Comparative Analysis of Anti-inflammatory Efficacy

Chronic inflammation is a key factor in numerous diseases. Pyridazinone derivatives have been shown to possess potent anti-inflammatory properties, often by inhibiting key mediators of the inflammatory cascade, such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines like TNF-α and IL-6.[22][23][24]

Comparative Anti-inflammatory Data:

Derivative/SubstituentTarget/AssayEfficacy (IC50)Reference
Pyridazinone (3d)COX-2 Inhibition0.425 µM[23]
Pyridazinone (4e)COX-2 Inhibition0.356 µM[23]
Pyrrolo[3,4-d]pyridazinone (5a)COX-2 InhibitionSelective vs. COX-1[25]
Various PyridazinonesLPS-induced NF-κB48 active compounds[24]

Mechanistic Insights: Modulation of Inflammatory Pathways

The anti-inflammatory effects of many pyridazinones are attributed to their ability to modulate key signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a primary regulator of the inflammatory response.[22] In resting cells, NF-κB is held inactive in the cytoplasm. Inflammatory stimuli, like lipopolysaccharide (LPS), trigger a cascade that leads to the degradation of the inhibitor IκB, allowing NF-κB to move into the nucleus and activate the transcription of pro-inflammatory genes.[22] Many pyridazinone compounds exert their effect by inhibiting this activation step.

NFkB_Pathway cluster_stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Complex LPS->IKK Activates IkB_NFkB IκB-NFκB (Inactive Complex) IKK->IkB_NFkB Phosphorylates IκB IkB_p P-IκB NFkB NF-κB (Active) IkB_NFkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Pyridazinone Pyridazinone Derivatives Pyridazinone->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Cytokines Promotes Transcription

Caption: Inhibition of the NF-κB inflammatory pathway.

Protocol: Griess Assay for Nitric Oxide Inhibition

A key indicator of inflammation is the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS). The Griess assay is a simple colorimetric method to measure nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.

Step-by-Step Methodology:

  • Cell Culture and Stimulation: Seed macrophages (e.g., RAW 264.7 cells) in a 96-well plate and allow them to adhere.

  • Treatment: Pre-treat the cells with various concentrations of the pyridazinone compounds for 1 hour.

  • Inflammatory Challenge: Stimulate inflammation by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells (except for the negative control). Incubate for 24 hours.

  • Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Griess Reagent Addition: Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

  • Color Development: Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well. Incubate for another 10 minutes at room temperature. A purple/magenta color will develop in the presence of nitrite.

  • Absorbance Reading: Measure the absorbance at 540 nm within 30 minutes.

  • Quantification: Determine the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite. Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

Conclusion and Future Outlook

The pyridazinone scaffold, readily accessible from 4-oxo-4-arylbutanoic acids, represents a highly fruitful starting point for the development of novel therapeutics. The in vitro data clearly demonstrate that strategic modification of the aryl moiety and other positions on the heterocyclic ring can yield derivatives with potent and selective anticancer, antimicrobial, and anti-inflammatory activities. The comparative analysis presented in this guide highlights key structure-activity relationships that can inform the rational design of next-generation pyridazinone-based drugs. Future research should focus on optimizing these lead compounds to improve their efficacy, selectivity, and pharmacokinetic profiles, ultimately translating these promising in vitro results into tangible clinical benefits.

References
  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (n.d.). National Center for Biotechnology Information. [Link]

  • Various Chemical and Biological Activities of Pyridazinone Derivatives. (n.d.). Scholars Research Library. [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (n.d.). SAR Publication. [Link]

  • Synthesis of diverse 4,5-dihydro-3(2H)-pyridazinones on Wang resin. (n.d.). PubMed. [Link]

  • Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. (2024). Bentham Science Publishers. [Link]

  • Various Chemical and Biological Activities of Pyridazinone Derivatives. (n.d.). Semantic Scholar. [Link]

  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. (n.d.). MDPI. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Center for Biotechnology Information. [Link]

  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. (n.d.). PubMed Central. [Link]

  • Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages. (2024). PubMed. [Link]

  • In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. (n.d.). MDPI. [Link]

  • Click Synthesis, Anticancer Activity and Molecular Docking Studies on Pyridazinone Scaffolds. (2018). Bentham Science Publishers. [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). National Center for Biotechnology Information. [Link]

  • MTT Proliferation Assay Protocol. (2025). ResearchGate. [Link]

  • Pyridazine N-oxides. III. Synthesis and "in vitro" antimicrobial properties of N-oxide derivatives based on tricyclic indeno[2,1-c]pyridazine and benzo[f]cinnoline systems. (2000). PubMed. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • Pyridazinone Derivatives Limit Osteosarcoma-Cells Growth In Vitro and In Vivo. (n.d.). MDPI. [Link]

  • Anti‐inflammatory activity of pyridazinones: A review. (n.d.). ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. (2008). Biomed Pharmacol J. [Link]

  • Identification of Novel Antimicrobial 2-(Pyrimidin-2-yl)-5-alkyl-pyridazin-3(2H)-one Scaffolds against Klebsiella pneumoniae, Inspired by Luffariellolide. (n.d.). National Center for Biotechnology Information. [Link]

  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. (2025). PubMed Central. [Link]

  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. (n.d.). PMC. [Link]

  • MTT (Assay protocol). (2023). Protocols.io. [Link]

  • The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. (n.d.). PMC - National Center for Biotechnology Information. [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. [Link]

  • Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. (2022). PMC. [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics. [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. (n.d.). PMC - PubMed Central. [Link]

  • Determination of antimicrobial resistance by disk diffusion. (n.d.). FWD AMR-RefLabCap. [Link]

  • Pyridazinone: an attractive lead for anti-inflammatory and analgesic drug discovery. (n.d.). PubMed. [Link]

  • The synthesis of the 3(2H)pyridazinone-butanoic acids 2a–c as precursors for the preparation of new pyrrolo[1,2-b]pyridazines. (n.d.). ResearchGate. [Link]

Sources

Validation

A Comparative Guide to the Structure-Activity Relationships of 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic Acid Derivatives

Abstract The 1,3-benzodioxole scaffold, a key structural motif in numerous natural products, has garnered significant attention in medicinal chemistry for its diverse pharmacological activities. This guide provides an in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,3-benzodioxole scaffold, a key structural motif in numerous natural products, has garnered significant attention in medicinal chemistry for its diverse pharmacological activities. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of derivatives based on the 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid framework. We will explore the nuances of how subtle molecular modifications influence their anticancer and antimicrobial properties, offering a comparative perspective against established therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development, providing both foundational knowledge and detailed experimental insights to guide future research in this promising area.

Introduction to the 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic Acid Scaffold

The 1,3-benzodioxole ring system is a prominent feature in a variety of biologically active compounds, including the well-known natural product safrole.[1] Its unique electronic and conformational properties make it an attractive starting point for the design of novel therapeutic agents. Derivatives of this scaffold have demonstrated a broad spectrum of biological effects, including anticancer, antimicrobial, and anti-inflammatory activities.[2][3] The 4-oxo-butanoic acid side chain provides a versatile handle for chemical modification, allowing for the exploration of a wide chemical space and the fine-tuning of pharmacological properties. Understanding the relationship between the structure of these derivatives and their biological activity is crucial for the rational design of more potent and selective drug candidates.

Anticancer Activity of 1,3-Benzodioxole Derivatives

The quest for novel anticancer agents has led to the investigation of various heterocyclic compounds, with 1,3-benzodioxole derivatives showing considerable promise.[2]

Mechanism of Action

Several mechanisms have been proposed for the anticancer effects of 1,3-benzodioxole derivatives. Some compounds have been shown to inhibit tubulin polymerization, a critical process in cell division, leading to cell cycle arrest and apoptosis.[4] Others have been found to induce oxidative stress by inhibiting the thioredoxin system, which is often overexpressed in cancer cells, thereby selectively targeting them.[5][6]

Structure-Activity Relationship Studies

Systematic studies have revealed key structural features that govern the anticancer potency of these derivatives.

  • Substitution on the Benzodioxole Ring: The nature and position of substituents on the 1,3-benzodioxole ring can significantly impact activity. For instance, the introduction of a 4-aminobenzoyl group at the 6-position of a 1,3-benzodioxole-5-acetic acid methyl ester was found to be a critical determinant for potent growth inhibitory activity against a wide range of human tumor cell lines.[2][7]

  • The Role of the Linker: The linker connecting the benzodioxole moiety to other chemical entities plays a crucial role. Studies have shown that a vinyl linker can enhance antitumor activity compared to a direct amide attachment.[8]

  • Terminal Groups: The incorporation of specific terminal groups, such as trifluoromethylpiperazine, has been demonstrated to boost antitumor effects.[8] This is exemplified by the compound (E)-3-(benzo[d][5][7]dioxol-5-yl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acrylamide (YL201), which exhibited potent activity against breast cancer cells.[8]

Below is a diagram illustrating the key regions for modification on the 1,3-benzodioxole scaffold for enhancing anticancer activity.

SAR_Anticancer cluster_core 1,3-Benzodioxole Core cluster_modifications Key Modification Sites core 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid Scaffold R1 Benzodioxole Ring Substitution (R1) core->R1  Crucial for Potency (e.g., 4-aminobenzoyl at C6) linker Linker Modification core->linker  Influences Activity (e.g., vinyl linker > amide) R2 Terminal Group (R2) linker->R2  Modulates Specificity & Potency (e.g., trifluoromethylpiperazine)

Caption: Key modification sites on the 1,3-benzodioxole scaffold for anticancer activity.

Performance Comparison with Anticancer Drugs

Several 1,3-benzodioxole derivatives have shown efficacy comparable or superior to existing anticancer drugs in preclinical studies.

CompoundCancer Cell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)Citation
YL201 MDA-MB-231 (Breast)4.92 ± 1.095-Fluorouracil18.06 ± 2.33[8]
Compound 8 *52 Human Tumor Cell Lines10⁻⁷ to 10⁻⁵ M (GI50)--[2]
PFZ2 **Molm-13 (Leukemia)Low µM range--[6]

* 6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester ** An organic arsenical conjugated with a fluorinated 1,3-benzodioxole derivative

Antimicrobial Activity of 1,3-Benzodioxole Derivatives

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. The 1,3-benzodioxole scaffold has emerged as a promising starting point for the development of new antibacterial and antifungal compounds.[9]

Mechanism of Action

The precise mechanisms of antimicrobial action for many 1,3-benzodioxole derivatives are still under investigation. However, some studies suggest that these compounds may act by inhibiting essential bacterial enzymes. For example, in silico studies have pointed towards the bacterial FabH enzyme as a potential target for certain Schiff base derivatives of 1,3-benzodioxole.[9]

Structure-Activity Relationship Studies

The antimicrobial activity of 1,3-benzodioxole derivatives is highly dependent on their chemical structure.

  • Incorporation of Heterocyclic Moieties: The fusion of the 1,3-benzodioxole core with other heterocyclic systems, such as pyrazole, has been shown to yield compounds with significant antibacterial activity.

  • Side Chain Modifications: The nature of the side chain attached to the benzodioxole ring is critical. For instance, the introduction of an amino-acyl moiety can modulate the antimicrobial spectrum.[10]

  • Schiff Base Formation: The formation of Schiff bases from piperonal (1,3-benzodioxol-5-carbaldehyde) has been a successful strategy for generating derivatives with broad-spectrum antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA).[9]

Performance Comparison with Standard Antibiotics

While research in this area is ongoing, some 1,3-benzodioxole derivatives have demonstrated promising activity when compared to standard antibiotics.

Derivative TypePathogenActivityComparisonCitation
Schiff Base DerivativeMRSA, E. coli, P. aeruginosa, E. faecalisActive against 4/5 tested strainsPromising activity warranting further investigation[9]
Peptidyl DerivativesBacillus subtilisGrowth promotion observed-[3]

It is important to note that some derivatives have also been observed to promote the growth of certain bacteria, highlighting the complexity of their biological effects and the need for careful structural optimization.[3]

Experimental Protocols

General Synthesis of 1,3-Benzodioxole Derivatives

The synthesis of 1,3-benzodioxole derivatives often starts from commercially available precursors like safrole or piperonal. A general synthetic route for N-(benzo[d][5][7]dioxol-5-yl)-2-(benzylthio)acetamide derivatives is outlined below.[11]

Synthesis_Workflow start Thioglycolic acid + Substituted benzyl bromide step1 Reflux with NaOH in EtOH/H2O start->step1 intermediate1 2-(benzylthio)acetic acid step1->intermediate1 step2 React with oxalyl chloride in dichloromethane intermediate1->step2 intermediate2 Acyl chloride intermediate step2->intermediate2 step3 React with benzo[d][1,3]dioxol-5-amine and triethylamine in dioxane intermediate2->step3 product N-(benzo[d][1,3]dioxol-5-yl)-2- (benzylthio)acetamide derivative step3->product

Caption: General synthetic workflow for N-acyl-1,3-benzodioxole derivatives.

Step-by-Step Protocol:

  • Synthesis of 2-(benzylthio)acetic acid: To a solution of thioglycolic acid and a substituted benzyl bromide in ethanol, a solution of sodium hydroxide in water is added dropwise. The mixture is refluxed for 3 hours. After cooling and removal of ethanol, the mixture is poured into water and acidified with HCl. The product is extracted with ethyl acetate, dried, and concentrated.[11]

  • Formation of the acyl chloride: The crude 2-(benzylthio)acetic acid is dissolved in dichloromethane at 0°C, and oxalyl chloride is added dropwise. The reaction is stirred at 0°C and then at room temperature. The solvent and excess oxalyl chloride are removed under vacuum.[11]

  • Amide bond formation: The crude acyl chloride is added dropwise to a solution of benzo[d][5][7]dioxol-5-amine and triethylamine in dioxane at 0°C. The reaction is stirred at 0°C and then at room temperature. The mixture is then poured into water, acidified, and the product is extracted with dichloromethane, dried, and purified by column chromatography.[11]

In vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a vehicle control. A known anticancer drug is used as a positive control.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a few more hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control.

In vitro Antimicrobial Activity Assay (Agar Diffusion Method)

The agar diffusion method is a widely used technique to determine the antimicrobial activity of chemical substances.

Step-by-Step Protocol:

  • Preparation of Agar Plates: A suitable agar medium is poured into petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.

  • Application of Test Compounds: Sterile paper discs impregnated with known concentrations of the test compounds are placed on the surface of the inoculated agar. A standard antibiotic is used as a positive control, and a solvent-impregnated disc serves as a negative control.

  • Incubation: The plates are incubated under appropriate conditions for the test microorganism.

  • Measurement of Inhibition Zones: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.

Conclusion

Derivatives of 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid represent a versatile and promising scaffold in drug discovery. Structure-activity relationship studies have demonstrated that strategic modifications to the benzodioxole ring, the linker, and the terminal functional groups can lead to potent and selective anticancer and antimicrobial agents. The comparative data presented in this guide highlight the potential of these compounds to rival or even surpass existing therapeutic options. The detailed experimental protocols provide a practical framework for researchers to synthesize and evaluate new derivatives, paving the way for the development of the next generation of drugs based on this remarkable chemical entity. Further research focusing on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds is warranted to translate their preclinical promise into clinical reality.

References

[5] 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. (2022). PubMed. Retrieved from [Link] [6] 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. (n.d.). NIH National Library of Medicine. Retrieved from [Link] [7] Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. (2002). ResearchGate. Retrieved from [Link] [2] Synthesis and antitumor activity of 1,3-benzodioxole derivatives. (2002). PubMed. Retrieved from [Link] [10] Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. (n.d.). Universidade Federal de Pernambuco. Retrieved from [Link] [12] Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α 1D -Adrenoreceptor Antagonists, 5-HT 1A Full Agonists, and Cytotoxic Agents. (2008). ResearchGate. Retrieved from [Link] [9] Synthesise and test antibacterial activities of 1,3-benzodioxole derivatives. (n.d.). ResearchGate. Retrieved from [Link] [11] Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. (2022). Frontiers in Plant Science. Retrieved from [Link] [3] Synthesis, antitumour and antimicrobial activities of new peptidyl derivatives containing the 1,3-benzodioxole system. (2001). PubMed. Retrieved from [Link] [13] Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents. (2008). PubMed. Retrieved from [Link] [4] Molecular docking and physicochemical studies of 1,3-benzodioxole tagged Dacarbazine derivatives as an anticancer agent. (2023). Taylor & Francis Online. Retrieved from [Link] [8] Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity. (2025). PubMed. Retrieved from [Link] [14] Total synthesis of a natural antioxidant and structure-activity relationships of related compounds. (2004). PubMed. Retrieved from [Link] [15] Recent Advances in the Synthesis of 4H-Benzo[d][5][7]oxathiin-4-ones and 4H-Benzo[d][5][7]dioxin-4-ones. (2025). MDPI. Retrieved from [Link] [16] Structure Activity Relationship of Benzodiazepines || SAR in Medicinal Chemistry. (2021). YouTube. Retrieved from [Link] [17] Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. (2024). Journal for Research in Applied Sciences and Biotechnology. Retrieved from [Link] [18] Structure Activity Relationships. (n.d.). Drug Design Org. Retrieved from [Link] [1] Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. (2023). NIH National Library of Medicine. Retrieved from [Link] [19] Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (2021). MDPI. Retrieved from [Link] [20] Recent insights into antibacterial potential of benzothiazole derivatives. (2023). NIH National Library of Medicine. Retrieved from [Link] [21] Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. (2024). Research Results in Pharmacology. Retrieved from [Link]

Sources

Comparative

"benchmarking the synthesis of 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid against published methods"

A Comparative Benchmarking Guide to the Synthesis of 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic Acid Abstract 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid is a key intermediate in the synthesis of various pharmaceutical compo...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Benchmarking Guide to the Synthesis of 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic Acid

Abstract

4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its efficient synthesis is a subject of significant interest for process chemists and researchers. This guide provides an in-depth comparison of established and modern synthetic routes to this target molecule. We benchmark the traditional Friedel-Crafts acylation against a contemporary method utilizing a heterogeneous solid acid catalyst, offering detailed protocols, comparative data, and expert analysis to guide researchers in selecting the optimal method for their specific needs, whether for lab-scale discovery or large-scale production.

Introduction: Significance of the Target Molecule

4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid, also known as 3-(3,4-methylenedioxybenzoyl)propionic acid, incorporates the 1,3-benzodioxole (or methylenedioxyphenyl) moiety, a structural motif present in numerous natural products and pharmacologically active molecules. The keto-acid functionality provides a versatile handle for further chemical transformations, making it a valuable building block in drug development and organic synthesis. The efficiency, scalability, and environmental impact of its synthesis are critical parameters for its practical application. This guide will focus on benchmarking two primary synthetic strategies: the classical Lewis acid-catalyzed Friedel-Crafts reaction and a modern approach using a recyclable, heterogeneous catalyst.

Method 1: The Classical Friedel-Crafts Acylation Route

The most established method for synthesizing aryl keto-acids of this type is the Friedel-Crafts acylation of an activated aromatic ring with a cyclic anhydride. In this case, 1,3-benzodioxole is reacted with succinic anhydride.

Scientific Rationale: The reaction proceeds via an electrophilic aromatic substitution mechanism. A strong Lewis acid, typically anhydrous aluminum trichloride (AlCl₃), coordinates to one of the carbonyl oxygens of succinic anhydride. This coordination polarizes the anhydride, making one of the carbonyl carbons highly electrophilic. The electron-rich 1,3-benzodioxole ring then acts as a nucleophile, attacking the activated carbonyl group. A subsequent hydrolysis workup quenches the catalyst and protonates the carboxylate to yield the final product.[1] The choice of solvent is critical; historically, solvents like nitrobenzene or carbon disulfide were used, but modern practice favors halogenated hydrocarbons for better safety and handling profiles, although their environmental impact is a significant consideration. The primary challenge with this method is the use of a stoichiometric or super-stoichiometric amount of the hygroscopic and highly reactive AlCl₃, which generates a large volume of acidic aqueous waste during workup.[2]

Workflow Diagram: Friedel-Crafts Acylation

cluster_0 Reaction Setup cluster_1 Reaction & Quench cluster_2 Workup & Purification A 1,3-Benzodioxole + Succinic Anhydride in Dichloroethane B Anhydrous AlCl3 (Portion-wise addition) C Stir at 0-5°C, then RT (2-4 hours) B->C Exothermic Reaction Control is critical D Quench with ice-cold HCl (aq) C->D Decomposition of AlCl3 complex E Extract with Ethyl Acetate D->E F Wash, Dry, Concentrate E->F G Recrystallize from Toluene/Petroleum Ether F->G H Final Product G->H

Caption: Workflow for classical Friedel-Crafts acylation.

Detailed Experimental Protocol (Adapted from[3])
  • Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 1,3-benzodioxole (1.0 eq) and succinic anhydride (1.05 eq). Add anhydrous dichloroethane as the solvent.

  • Catalyst Addition: Cool the mixture to 0-5°C using an ice bath. Carefully add anhydrous aluminum trichloride (AlCl₃, 2.2 eq) portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.

  • Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with ethyl acetate. Combine all organic layers.

  • Purification: Wash the combined organic phase sequentially with 1M HCl, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Crystallization: Recrystallize the resulting crude solid from a suitable solvent system (e.g., toluene or ethyl acetate/petroleum ether) to yield pure 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid as a white solid.

Method 2: Heterogeneous Catalysis in a Continuous Flow System

To address the environmental and handling drawbacks of the classical method, greener alternatives have been developed. One promising approach involves using solid acid catalysts, which are easily separable and recyclable.

Scientific Rationale: This method replaces the corrosive, single-use Lewis acid (AlCl₃) with a solid, recyclable Brønsted acid catalyst, such as a perfluorinated sulfonic acid resin (e.g., Aquivion®).[3][4] The reaction can be performed in a continuous flow reactor. The reactants are pumped through a heated column packed with the catalyst. The high surface area and acidic sites of the catalyst promote the acylation reaction. This methodology offers several advantages:

  • Safety: Eliminates the need to handle large quantities of AlCl₃.

  • Sustainability: The catalyst can be recovered and reused, drastically reducing waste.[4]

  • Control: Flow reactors allow for precise control over reaction parameters like temperature, pressure, and residence time, often leading to better selectivity and easier optimization.[3]

  • Scalability: Continuous processes are often more easily scaled up than batch reactions.

While the reported conversion rates may not always reach the high yields of the classical method, the unreacted starting material can often be easily separated and recycled, improving the overall process economy.[3][4]

Workflow Diagram: Continuous Flow Synthesis

cluster_0 Reactant Preparation cluster_1 Flow Reaction cluster_2 Collection & Purification A Reactant Solution: 1,3-Benzodioxole + Succinic Anhydride in Solvent (e.g., Anisole) B Syringe Pump A->B C Heated Packed-Bed Reactor (Column with Solid Acid Catalyst) B->C Controlled Flow Rate (Determines Residence Time) D Back-Pressure Regulator C->D High Temp & Pressure E Product Stream Collection D->E F Solvent Evaporation E->F G Chromatography or Crystallization F->G H Final Product G->H

Caption: Workflow for continuous flow synthesis.

Detailed Experimental Protocol (Conceptual, based on[4][5])
  • Setup: A continuous flow system is assembled consisting of a high-performance liquid chromatography (HPLC) pump, a column oven, a packed-bed reactor, and a back-pressure regulator.

  • Reactor Packing: The reactor column is packed with the solid acid catalyst (e.g., Aquivion SO₃H®).

  • Reactant Solution: Prepare a stock solution of 1,3-benzodioxole (1.0 eq) and succinic anhydride (1.2 eq) in a suitable high-boiling solvent (e.g., anisole).

  • Reaction: The column is heated to the target temperature (e.g., 100-140°C). The reactant solution is then pumped through the packed column at a defined flow rate to achieve the desired residence time (e.g., 30 minutes).

  • Collection: The stream exiting the reactor is cooled and collected.

  • Analysis & Purification: An aliquot is analyzed by Gas Chromatography (GC) or HPLC to determine conversion and selectivity. The bulk product stream is concentrated under reduced pressure to remove the solvent. The crude product is then purified, typically by column chromatography or recrystallization, to isolate the desired product and allow for the recovery of unreacted starting materials.

Performance Benchmarking

The choice of synthetic route often depends on a trade-off between yield, cost, safety, and environmental impact. The following table summarizes the key performance indicators for the two benchmarked methods.

ParameterMethod 1: Classical Friedel-CraftsMethod 2: Heterogeneous Flow Catalysis
Catalyst Anhydrous AlCl₃Solid Acid (e.g., Aquivion SO₃H®)
Catalyst Loading >2.0 stoichiometric equivalentsSub-stoichiometric (Catalytic)
Typical Yield High (>90% reported for similar reactions[5])Moderate (e.g., ~73% conversion, 62% selectivity[3][4])
Reaction Temp. 0°C to Room TemperatureHigh (100 - 140°C)
Reaction Time 2-4 hours (batch)30 minutes (residence time)
Solvent Halogenated (e.g., Dichloroethane)High-boiling point (e.g., Anisole)
Waste Generation High (Acidic aluminum salt solution)Low (Mainly solvent, recyclable)
Scalability Moderate (Exotherm can be an issue)Excellent (Scale-out by continuous operation)
Safety Concerns Highly corrosive, water-reactive catalystHigh temperature/pressure; flammable solvents

Discussion and Recommendations

Method 1 (Classical Friedel-Crafts) remains a viable and high-yielding method, particularly for small to medium-scale laboratory syntheses where the infrastructure for handling corrosive reagents and managing waste streams is in place. Its primary advantages are the use of inexpensive and readily available reagents and the typically high conversion rates that can simplify purification. However, its significant environmental footprint and challenges in controlling the reaction exotherm on a large scale are major drawbacks.

Method 2 (Heterogeneous Flow Catalysis) represents a significant step towards a more sustainable and scalable process. While the initial investment in flow chemistry equipment may be higher, the long-term benefits of catalyst recyclability, reduced waste, and superior process control are compelling for industrial applications.[3][4] The reported yields may be lower per pass, but integrating a recycle loop for unreacted starting materials can lead to excellent overall process efficiency. This method is highly recommended for process development and green chemistry initiatives.

References

  • Selva, M., et al. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. Molecules, 29(3), 726. Available at: [Link]

  • ResearchGate. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2019). Mechanochemical Friedel–Crafts acylations. PMC - NIH. Available at: [Link]

  • The Hive Chemistry Discourse. (2002). Friedel-Crafts Acetonylation of 1,3-Benzodioxole. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic Acid

Hazard Assessment and Immediate Safety Precautions Given the presence of the 1,3-benzodioxole moiety, it is prudent to handle 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid with a high degree of caution. Structurally relate...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Immediate Safety Precautions

Given the presence of the 1,3-benzodioxole moiety, it is prudent to handle 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid with a high degree of caution. Structurally related compounds, such as 3,4-(Methylenedioxy)phenylacetic acid, are known to be irritants to the eyes, skin, and respiratory system[1]. Therefore, it is essential to assume this compound possesses similar hazardous properties.

Personal Protective Equipment (PPE):

Before handling the compound, all personnel must be equipped with the following PPE:

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.

  • Body Protection: A lab coat must be worn at all times.

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols[2].

Spill Management Protocol

In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

For Small Spills (Solid):

  • Carefully sweep the solid material into a designated, labeled hazardous waste container.

  • Avoid generating dust. If necessary, gently moisten the material with an appropriate solvent (e.g., isopropanol) to minimize dust.

  • Clean the spill area with a suitable solvent and absorbent pads.

  • All contaminated materials, including the absorbent pads and any contaminated PPE, must be disposed of as hazardous waste.

For Small Spills (Liquid Solution):

  • Absorb the spill with inert, non-combustible material such as vermiculite, sand, or commercial sorbent pads.

  • Collect the contaminated absorbent material into a designated hazardous waste container.

  • Clean the spill area with an appropriate solvent.

  • Dispose of all contaminated materials as hazardous waste.

For Large Spills:

  • Evacuate the immediate area.

  • Alert your institution's Environmental Health and Safety (EHS) department immediately.

  • Prevent the spill from entering drains or waterways.

Step-by-Step Disposal Procedures

The fundamental principle of chemical waste disposal is that hazardous materials must never be disposed of down the drain or in the regular trash[3][4]. All waste containing 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid must be collected and managed as hazardous chemical waste.

Waste Segregation and Container Management:

Proper segregation of chemical waste is crucial to prevent dangerous reactions[5][6].

  • Waste Stream: This compound should be collected in a waste stream designated for non-halogenated organic solids or solutions.

  • Container: Use a clearly labeled, compatible container with a secure screw-top cap[5]. The container must be in good condition and free of leaks.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid," and the associated hazards (e.g., "Irritant")[5][6].

Disposal of Unused or Waste Product:

  • Solid Waste:

    • Carefully transfer the solid waste into a designated hazardous waste container.

    • Ensure the container is kept closed except when adding waste[3][5].

  • Liquid Waste (Solutions):

    • Pour the liquid waste into a designated hazardous waste container for non-halogenated organic solvents.

    • Do not overfill the container; leave at least 10% headspace to allow for vapor expansion[7].

Disposal of Contaminated Labware and PPE:

  • Sharps: Contaminated needles, syringes, or other sharps must be placed in a designated sharps container for hazardous chemical waste.

  • Glassware: Heavily contaminated glassware should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste[3][6]. After triple-rinsing, the glassware can typically be washed for reuse. If the glassware is to be discarded, it should be placed in a designated glass waste container after decontamination.

  • Consumables: Contaminated gloves, absorbent pads, and other disposable labware must be collected in a sealed bag or container clearly labeled as hazardous waste.

Regulatory Compliance

All hazardous waste disposal activities are governed by federal, state, and local regulations. In the United States, the primary federal regulation is the Resource Conservation and Recovery Act (RCRA), implemented by the Environmental Protection Agency (EPA)[8][9]. It is imperative that all laboratory personnel are trained on these regulations and their institution's specific hazardous waste management plan[3][10].

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of waste related to 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid.

G start Generate Waste Containing 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid waste_type Determine Waste Type start->waste_type solid Solid Waste (Unused chemical, contaminated consumables) waste_type->solid Solid liquid Liquid Waste (Solutions, rinsate) waste_type->liquid Liquid sharps Contaminated Sharps waste_type->sharps Sharps container_solid Place in Labeled Hazardous Waste Container (Non-Halogenated Organic Solid) solid->container_solid container_liquid Place in Labeled Hazardous Waste Container (Non-Halogenated Organic Liquid) liquid->container_liquid container_sharps Place in Designated Hazardous Sharps Container sharps->container_sharps storage Store in Satellite Accumulation Area Segregated from Incompatibles container_solid->storage container_liquid->storage container_sharps->storage pickup Arrange for Pickup by Institutional EHS storage->pickup

Caption: Decision workflow for the disposal of 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid waste.

Quantitative Data Summary

While specific quantitative data for 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid is limited, the table below summarizes key information for a structurally related compound, 3,4-(Methylenedioxy)phenylacetic acid, which informs the recommended handling procedures.

PropertyValueSource
Molecular Formula C9H8O4[1]
Molar Mass 180.16 g/mol [1]
Melting Point 125-129°C[1]
Solubility Partially soluble in water, soluble in ethanol and methanol[1][11]
Known Hazards Irritating to eyes, respiratory system, and skin[1]

References

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

  • 3,4-(Methylenedioxy)phenylacetic acid - Physico-chemical Properties. ChemBK. [Link]

  • Hazardous Waste and Disposal. American Chemical Society. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. [Link]

  • Hazardous Waste. US Environmental Protection Agency. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. US Environmental Protection Agency. [Link]

  • Waste, Chemical, and Cleanup Enforcement. US Environmental Protection Agency. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. US Environmental Protection Agency. [Link]

  • 3,4-(Methylenedioxy)phenylacetic acid (98%). Amerigo Scientific. [Link]

  • Safety Data Sheet. SynZeal. [Link]

  • 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid. PubChem. [Link]

  • 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid - SAFETY DATA SHEET. [Link]

  • Hazardous Waste - EHSO Manual 2025-2026. [Link]

  • Hazardous Materials Disposal Guide. Nipissing University. [Link]

  • 4-(1,3-Benzodioxol-5-yl)-3-oxobutanoic acid. PubChem. [Link]

  • α-methyl-1,3-benzodioxole-5-propionaldehyde, CAS Registry Number 1205-17-0. [Link]

  • CCL 4 Chemical Contaminants. US Environmental Protection Agency. [Link]

  • Emerging Pollutants as Chemical Additives in the Petroleum Industry: A Review of Functional Uses, Environmental Challenges and Sustainable Control Strategies. MDPI. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid
Reactant of Route 2
Reactant of Route 2
4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid
© Copyright 2026 BenchChem. All Rights Reserved.